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  • Product: 2,6-Dimethylpiperidine-1-carboximidamide
  • CAS: 100862-81-5

Core Science & Biosynthesis

Foundational

2,6-Dimethylpiperidine-1-carboximidamide: Structural Architecture and Physicochemical Properties

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 2,6-Dimethylpiperidine-1-carboximidamide. [1][2][3] Executive Summary 2,6-Dimethylpiperidine-1-carboximidamide (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 2,6-Dimethylpiperidine-1-carboximidamide.

[1][2][3]

Executive Summary

2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) is a specialized guanidine derivative characterized by a sterically hindered piperidine core.[1][2] Structurally, it consists of a 2,6-dimethylpiperidine ring fused at the N1 position to a carboximidamide (guanidine) moiety. This molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere for basic amine pharmacophores in adrenergic neuron blockers and ion channel modulators.

This guide details the structural stereochemistry, synthetic pathways, and physicochemical behavior of the molecule, intended for use by synthetic chemists and drug discovery scientists.

Chemical Identity & Structure

The molecule combines a lipophilic, conformationally restricted cyclic amine with a highly polar, basic guanidine headgroup.

PropertyDetail
IUPAC Name 2,6-Dimethylpiperidine-1-carboximidamide
Common Synonyms N-(2,6-Dimethylpiperidin-1-yl)guanidine; 1-Guanyl-2,6-dimethylpiperidine
CAS Number 100862-81-5
Molecular Formula

Molecular Weight 155.24 g/mol
SMILES CC1CCCC(C)N1C(=N)N
Stereochemical Configuration

The 2,6-dimethylpiperidine core introduces significant stereochemical complexity.[3] The methyl groups at positions 2 and 6 can exist in cis or trans configurations relative to the ring plane.[4]

  • Cis-Isomer (Meso): The thermodynamically preferred conformation. Both methyl groups occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions. This isomer is achiral.[3]

  • Trans-Isomer (Racemic): One methyl is axial and the other equatorial. This creates a chiral center pair

    
     and 
    
    
    
    , but the high energy of the axial methyl makes this isomer less stable and sterically crowded.

Impact on Carboximidamide: The bulky methyl groups at C2 and C6 create a "steric fence" around the N1-guanidine bond. This restricts rotation and protects the guanidine nitrogen from metabolic N-oxidation or enzymatic hydrolysis, a strategy often employed to extend the half-life of guanidine-based drugs.

Physicochemical Properties

The guanidine moiety dominates the chemical behavior of the molecule, rendering it a strong organic base.

PropertyValue (Estimated/Experimental)Context
pKa (Conjugate Acid) 12.5 – 13.5Guanidinium cation is resonance stabilized.
LogP 0.5 – 0.9Reduced compared to parent amine (1.87) due to polarity of guanidine.
H-Bond Donors 2From the

and

groups.
H-Bond Acceptors 2Imine nitrogen and amine nitrogen.
Solubility High (Acidic pH), Low (Basic pH)Soluble in water as a salt (HCl, Sulfate); soluble in ethanol.
Tautomerism

The carboximidamide group exhibits tautomeric equilibrium. In the neutral state, the double bond can shift between the internal nitrogen (attached to the ring) and the terminal nitrogens. However, due to the steric bulk of the 2,6-dimethylpiperidine, the tautomer where the double bond is exocyclic (on the terminal nitrogen) is generally favored to minimize steric strain at the N1 position.

Synthetic Methodology

The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide typically proceeds via the guanylation of the precursor amine, cis-2,6-dimethylpiperidine.

Reaction Protocol: Guanylation via S-Methylisothiourea

This method is preferred for its operational simplicity and high yield.

Reagents:

  • Substrate: cis-2,6-Dimethylpiperidine (CAS 766-17-6).[1]

  • Reagent: S-Methylisothiourea hemisulfate (or hydroiodide).

  • Solvent: Ethanol or Water/Dioxane mixture.

  • Base: Catalytic NaOH (if using neutral amine) or excess if using salt.

Step-by-Step Protocol:

  • Preparation: Dissolve cis-2,6-dimethylpiperidine (10 mmol) in Ethanol (20 mL).

  • Addition: Add S-methylisothiourea sulfate (5 mmol, 0.5 eq, as it provides two amidine units) or S-methylisothiourea hydroiodide (10 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. A trap with bleach is recommended to neutralize the evolved methanethiol (
    
    
    
    ) gas (rotten egg odor).
  • Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH3 90:9:1). The starting amine spot will disappear.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Recrystallize the crude salt from Isopropanol/Ether to obtain the Sulfate or Hydroiodide salt .

    • Free Base Isolation: Dissolve salt in water, basify with 50% NaOH to pH > 13, and extract with DCM.

Synthetic Pathway Visualization

Synthesis Start cis-2,6-Dimethylpiperidine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent S-Methylisothiourea (Electrophile) Reagent->Inter Byprod Methanethiol (MeSH) (Leaving Group) Inter->Byprod Product 2,6-Dimethylpiperidine- 1-carboximidamide Inter->Product Elimination

Figure 1: Guanylation pathway of 2,6-dimethylpiperidine via nucleophilic substitution on S-methylisothiourea.

Biological & Pharmacological Context

While less common than open-chain analogs like metformin or ring-fused analogs like debrisoquine, this molecule serves as a vital probe in pharmacology.

Mechanism of Action (Adrenergic Blockade)

Guanidine derivatives are classic adrenergic neuron blockers . They function by:

  • Uptake: Being actively transported into noradrenergic neurons via the Uptake-1 transporter (NET).

  • Accumulation: Concentrating in storage vesicles, displacing norepinephrine.

  • Blockade: Preventing the exocytotic release of norepinephrine, leading to a decrease in sympathetic tone (antihypertensive effect).

The 2,6-dimethyl substitution is critical here. It provides lipophilicity for membrane permeation while preventing rapid degradation by amine oxidases.

Ion Channel Interaction

Sterically hindered guanidines often act as pore blockers for voltage-gated sodium (


) and calcium (

) channels. The positive charge of the guanidinium group mimics the sodium ion, entering the channel pore and occluding it.

Analytical Characterization

To validate the synthesis of 2,6-Dimethylpiperidine-1-carboximidamide, the following spectral signatures are expected.

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6)

0.8-1.2 ppm:
Doublet (6H) for methyl groups.

1.4-1.8 ppm:
Multiplets (6H) for piperidine ring protons.

3.8-4.2 ppm:
Broad multiplet (2H) for CH-N protons.

7.0-7.5 ppm:
Broad singlets (4H) for Guanidine

(exchangeable).[5]
13C NMR

19-20 ppm:
Methyl carbons.

155-158 ppm:
Quaternary Guanidine carbon (

).
Mass Spectrometry ESI+:

peak at m/z ~156.15.
IR Spectroscopy 3100-3400 cm⁻¹: Strong N-H stretching (primary/secondary amines).1600-1650 cm⁻¹: Strong C=N stretching (guanidine characteristic).

Safety and Handling

  • Corrosivity: As a strong base, the free base form is corrosive to skin and eyes. Handle with gloves and eye protection.

  • Storage: Guanidines are hygroscopic and absorb

    
     from the air to form carbonates. Store under inert gas (Argon/Nitrogen) or as a stable salt (Sulfate/HCl).
    
  • Toxicity: Analogous guanidine compounds (e.g., guanethidine) have hypotensive effects. Avoid inhalation of dusts.

References

  • PubChem. 2,6-Dimethylpiperidine-1-carboximidamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Synthesis of Guanidines. Chemical Reviews, 110(10).

Sources

Exploratory

Technical Whitepaper: 2,6-Dimethylpiperidine-1-carboximidamide – Structural Dynamics, Synthesis, and Cross-Disciplinary Applications

Executive Summary 2,6-Dimethylpiperidine-1-carboximidamide is a highly specialized, sterically hindered cyclic guanidine derivative. Characterized by the presence of two methyl groups adjacent to the piperidine nitrogen,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylpiperidine-1-carboximidamide is a highly specialized, sterically hindered cyclic guanidine derivative. Characterized by the presence of two methyl groups adjacent to the piperidine nitrogen, this compound exhibits a unique reactivity profile. The steric bulk severely restricts its nucleophilicity while simultaneously enhancing its utility as a kinetically shielding ligand in organometallic catalysis and as a controlled organic base in cosmetic biochemistry. This guide provides an in-depth analysis of its structural identifiers, synthetic methodologies, and field-proven applications.

Chemical Identification & Structural Properties

The core identity of 2,6-dimethylpiperidine-1-carboximidamide is defined by its rigid chair conformation and the steric umbrella provided by the 2,6-dimethyl substitution.

Identifier / PropertyValue
Chemical Name 2,6-Dimethylpiperidine-1-carboximidamide
CAS Registry Number 100862-81-5[1]
Molecular Formula C₈H₁₇N₃[1]
Molecular Weight 155.24 g/mol [1]
SMILES CC1CCCC(C)N1C(=N)N
Structural Classification Sterically hindered cyclic guanidine / imine
Key NMR Signatures (¹H) δ 1.25 (d, 6H, -CH₃), 3.91-3.97 (m, 2H, N-CH)[2]

Synthesis & Mechanistic Pathways

The synthesis of 2,6-dimethylpiperidine-1-carboximidamide derivatives (such as N,N'-diaryl variants) is notoriously challenging. The addition of the secondary amine N-H bond to the C=N double bond of a carbodiimide is kinetically suppressed by the ortho-methyl substituents[3].

Protocol 1: Catalyst-Free Synthesis of Sterically Hindered Carboximidamides

Objective: Synthesize (Z)-N,N'-diaryl-2,6-dimethylpiperidine-1-carboximidamide via direct addition.

  • Reagent Preparation: Dissolve equimolar amounts of cis-2,6-dimethylpiperidine and the target carbodiimide (e.g., N,N'-bis(2,4,6-trimethylphenyl)carbodiimide) in anhydrous toluene under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to reflux (100–110 °C) for 24–48 hours.

    • Causality: Standard ambient conditions fail because the 2,6-dimethyl groups block the nucleophilic trajectory of the nitrogen lone pair. Elevated thermal energy is strictly required to overcome this high activation barrier[3].

  • Validation Check (Self-Validating System): Extract an aliquot and perform FT-IR spectroscopy. The reaction is validated when the strong carbodiimide asymmetric stretch (~2100 cm⁻¹) disappears, and the guanidinate C=N stretch (~1610 cm⁻¹) emerges[3].

  • Isolation: Remove the solvent in vacuo and purify via silica gel column chromatography. Note that yields typically plateau at 37–42% due to inherent thermodynamic limitations caused by steric congestion[3].

Guanylation A 2,6-Dimethylpiperidine (Sterically Hindered) C Transition State (High Steric Congestion) A->C Nucleophilic Attack B Carbodiimide (Electrophile) B->C C=N Addition D 2,6-Dimethylpiperidine- 1-carboximidamide C->D Elevated Temp (Yield: 37-42%)

Fig 1: Sterically hindered guanylation pathway of 2,6-dimethylpiperidine.

Applications in Organometallic Catalysis

In advanced organometallic synthesis, 2,6-dimethylpiperidine-1-carboximidamide serves as a highly effective bulky ligand for stabilizing low-coordinate Group 2 and Group 12 metals.

When reacted with metal alkyls (e.g., MgBu₂ or ZnEt₂), the carboximidamide undergoes deprotonation to form a bidentate guanidinate ligand. The steric bulk of the piperidine moiety provides a kinetic shield around the metal center. This prevents unwanted dimerization and stabilizes reactive intermediates, making these complexes highly efficient pre-catalysts for cross-dehydrogenative coupling reactions of silanes with amines and catalytic C–N bond formations[2].

Applications in Cosmetic Chemistry: Keratin Lanthionization

Beyond catalysis, this compound is utilized as an active "no-base" relaxer in cosmetic hair straightening formulations[4]. Traditional hair relaxers rely on harsh hydroxides (e.g., NaOH), which indiscriminately hydrolyze peptide bonds, leading to severe fiber degradation.

2,6-Dimethylpiperidine-1-carboximidamide acts as a controlled organic imine base. It facilitates a two-step structural deformation of keratin known as lanthionization .

Protocol 2: Controlled Keratin Lanthionization

Objective: Permanently deform hair fibers while preserving tensile strength.

  • Formulation: Disperse the 2,6-dimethylpiperidine-1-carboximidamide active agent in a lipid-rich emulsion to ensure uniform fiber coating.

  • Application & Beta-Elimination: Apply to keratin fibers under tension.

    • Causality: The organic base selectively abstracts the alpha-proton of cystine residues. This triggers a beta-elimination reaction, cleaving the disulfide bond (-CH₂-S-S-CH₂-) and yielding a reactive dehydroalanine intermediate and a free thiol group[4].

  • Cross-Linking: The highly reactive double bond of dehydroalanine undergoes a nucleophilic addition with the released thiol group, forming a stable, permanent thioether bridge known as lanthionine (-CH₂-S-CH₂-)[4].

  • Validation Check (Self-Validating System): Rinse the fibers and perform a tactile elasticity test. Successful lanthionization yields a straightened fiber that snaps back when gently pulled. If the fiber feels "mushy" or dissolves, the base concentration was too high, resulting in unwanted peptide backbone hydrolysis[4].

Lanthionization K Keratin Cystine (-CH2-S-S-CH2-) B Beta-Elimination K->B R 2,6-Dimethylpiperidine- 1-carboximidamide R->B Base Catalyst D Dehydroalanine (Reactive Intermediate) B->D T Released Thiol (-CH2-SH) B->T L Lanthionine Bond (-CH2-S-CH2-) D->L Cross-linking T->L Nucleophilic Addition

Fig 2: Lanthionization mechanism catalyzed by carboximidamide relaxers.

References

  • [1] 2,6-Dimethylpiperidine-1-carboximidamide - CAS号100862-81-5. Molaid. 1

  • [4] EP1532963A1 - Composition for straightening the hair comprising at least one imine not being an hydroxide. Google Patents. 4

  • [2] N-Heterocyclic Carbene and its Derivative “Zwitterion” Supported Magnesium and Zinc Complexes: Synthesis, Characterization. HBNI. 2

  • [3] Accepted Manuscript - RSC Publishing. Royal Society of Chemistry. 3

Sources

Foundational

thermodynamic properties of 2,6-Dimethylpiperidine-1-carboximidamide

An In-Depth Technical Guide to the Thermodynamic Properties of 2,6-Dimethylpiperidine-1-carboximidamide Abstract This technical guide provides a comprehensive framework for the determination, prediction, and application...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2,6-Dimethylpiperidine-1-carboximidamide

Abstract

This technical guide provides a comprehensive framework for the determination, prediction, and application of the core . While direct experimental data for this specific molecule is not extensively published, this document outlines the authoritative experimental and computational methodologies required to characterize its thermodynamic profile. We present detailed protocols for thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a robust workflow for high-accuracy computational thermochemistry. The interpretation of these properties—enthalpy, entropy, Gibbs free energy, and heat capacity—is discussed in the context of drug development and process chemistry, providing researchers, scientists, and drug development professionals with the essential tools to evaluate molecular stability, predict reaction spontaneity, and guide optimization efforts.

Introduction: The Significance of Thermodynamic Profiling

2,6-Dimethylpiperidine-1-carboximidamide is a molecule of interest, combining the structural features of a sterically hindered piperidine ring with a highly basic guanidine moiety. Guanidine derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2,6-dimethyl substitution on the piperidine ring introduces specific stereochemical constraints that can influence binding affinity, selectivity, and metabolic stability.[4][5]

A thorough understanding of a compound's thermodynamic properties is fundamental to its development. These properties govern every aspect of a molecule's lifecycle, from its synthesis and purification to its stability, solubility, and interaction with biological targets.[6][[“]] For drug development professionals, a complete thermodynamic profile is not merely academic; it is a critical dataset that informs decisions on lead optimization, formulation, and shelf-life.[8][9] This guide establishes the blueprint for acquiring and leveraging this vital information for 2,6-Dimethylpiperidine-1-carboximidamide.

Core Thermodynamic Principles

The behavior of any chemical system is governed by a few key thermodynamic quantities. Their precise measurement and calculation are the central focus of this guide.

  • Standard Enthalpy of Formation (ΔH°f) : This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable forms at standard state (298.15 K and 1 bar).[10][11] It quantifies the energy stored within the molecule's chemical bonds. A highly negative value indicates a very stable compound.

  • Standard Gibbs Free Energy of Formation (ΔG°f) : Gibbs free energy is the ultimate arbiter of spontaneity for a chemical process at constant temperature and pressure.[11] The change in Gibbs free energy (ΔG) is defined by the fundamental equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process.

  • Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system.[11] It is related to the number of possible arrangements (microstates) a molecule can adopt.

  • Heat Capacity (Cp) : This property measures the amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin) at constant pressure.[11] It is crucial for understanding how a material responds to thermal stress and for calculating changes in enthalpy and entropy with temperature.

Part 1: Experimental Determination of Thermodynamic Properties

Experimental thermal analysis provides direct, real-world data on the bulk properties of a material. The following techniques are indispensable for characterizing the thermodynamic profile of 2,6-Dimethylpiperidine-1-carboximidamide.

G cluster_0 Experimental Workflow Sample Bulk Sample of 2,6-Dimethylpiperidine-1-carboximidamide TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC ITC Isothermal Titration Calorimetry (ITC) (for binding studies) Sample->ITC TGA_Data Thermal Stability Decomposition Temp (Td) Compositional Analysis TGA->TGA_Data DSC_Data Heat Capacity (Cp) Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->DSC_Data ITC_Data Binding Affinity (Kd) Binding Enthalpy (ΔH) Binding Entropy (ΔS) ITC->ITC_Data

Figure 1: Experimental workflow for thermodynamic characterization.
Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] This is the primary method for determining the thermal stability and decomposition profile of a compound.

Causality Behind Experimental Choices: The choice of a controlled nitrogen atmosphere is critical to ensure that the observed mass loss is due to thermal decomposition alone, not oxidation. A linear heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.[12]

Self-Validating Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications, often using certified reference materials (e.g., calcium oxalate). Conformance with standards like ASTM E1582 and ASTM E2040 is essential.[14]

  • Sample Preparation: Accurately weigh 5-10 mg of 2,6-Dimethylpiperidine-1-carboximidamide into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Atmosphere Control: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 40-60 mL/min for at least 30 minutes to ensure an inert atmosphere.[12]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[14]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percent mass loss versus temperature. The onset temperature of the major mass loss step is reported as the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is the gold standard for measuring heat capacity (Cp) and the thermodynamics of phase transitions (e.g., melting).

Causality Behind Experimental Choices: The three-run method (baseline, standard, sample) is a classic approach defined by ASTM E1269 to cancel out instrument-specific heat flow and achieve high accuracy.[16][17] Sapphire is used as a standard because its heat capacity is well-characterized and stable over a wide temperature range. A high heating rate enhances the precision of the measurement.[16]

Self-Validating Protocol: DSC for Heat Capacity (ASTM E1269)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Run 1: Baseline (Empty Pans):

    • Place an empty, hermetically sealed aluminum crucible and lid in both the sample and reference positions.

    • Equilibrate at an initial temperature (e.g., 0 °C) for 4-5 minutes.[16]

    • Ramp the temperature at a controlled rate (e.g., 20 °C/min) to the final temperature (e.g., 200 °C).[16]

    • Record the heat flow curve. This is the baseline.

  • Run 2: Standard (Sapphire):

    • Accurately weigh a sapphire standard (typically 15-25 mg) into the same sample crucible used in Run 1.

    • Repeat the exact thermal program from Run 1. Record the heat flow curve.

  • Run 3: Sample:

    • Replace the sapphire standard with an accurately weighed sample of 2,6-Dimethylpiperidine-1-carboximidamide (typically 5-10 mg) in the same sample crucible.

    • Repeat the exact thermal program from Run 1. Record the heat flow curve.

  • Data Analysis: Using the instrument software, calculate the specific heat capacity (Cp) as a function of temperature using the following relationship:

    • Cp(sample) = Cp(standard) × (DSC_sample - DSC_baseline) × mass_standard / ((DSC_standard - DSC_baseline) × mass_sample)

Data Summary: Expected Experimental Results

The data obtained from these experiments should be summarized for clear interpretation.

Thermodynamic PropertySymbolTechniqueExpected Information for 2,6-Dimethylpiperidine-1-carboximidamide
Decomposition TemperatureTd (°C)TGAOnset temperature of mass loss, indicating upper limit of thermal stability.
Enthalpy of FusionΔHfus (kJ/mol)DSCEnergy required for melting; useful for purity and crystallinity assessment.
Melting PointTm (°C)DSCTemperature of solid-to-liquid phase transition.
Specific Heat CapacityCp (J/g·K)DSCHeat required to raise the temperature of the substance.

Part 2: Computational Prediction of Thermodynamic Properties

When experimental data is unavailable or difficult to obtain, computational quantum chemistry provides a powerful alternative for predicting thermodynamic properties with high accuracy.[18] High-level composite methods like Gaussian-4 (G4) theory are designed to yield thermochemical data approaching "chemical accuracy" (±4 kJ/mol).[19][20]

G cluster_1 Computational Thermochemistry Workflow MolBuild 1. Molecule Construction (cis/trans isomers) GeomOpt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) MolBuild->GeomOpt Freq 3. Vibrational Frequency Analysis GeomOpt->Freq SPE 4. High-Level Single-Point Energy Calculation (e.g., G4(MP2) Theory) GeomOpt->SPE Conf Confirmation of True Minimum (No imaginary frequencies) Freq->Conf ThermoCorr Zero-Point Energy (ZPE) Thermal Corrections (H, S) Freq->ThermoCorr ThermoCorr->SPE Isodesmic 5. Isodesmic Reaction Scheme (For High-Accuracy ΔH°f) SPE->Isodesmic FinalData Predicted Thermodynamic Data (ΔH°f, ΔG°f, S°, Cp) Isodesmic->FinalData

Figure 2: Workflow for high-accuracy computational thermochemistry.
Self-Validating Protocol: Computational Thermochemistry

This protocol outlines a workflow using the G4(MP2) composite method, which offers a good balance of accuracy and computational cost.[19]

  • Structure Generation: Build the 3D structure of 2,6-Dimethylpiperidine-1-carboximidamide. Both cis and trans isomers of the 2,6-dimethylpiperidine ring should be considered to identify the global minimum energy conformer.[4][5]

  • Geometry Optimization and Frequency Analysis:

    • Perform a geometry optimization and vibrational frequency analysis using a reliable Density Functional Theory (DFT) method, such as B3LYP with the 6-31G(d) basis set.[21]

    • Validation: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. The frequency calculation also yields the Zero-Point Vibrational Energy (ZPVE) and the thermal corrections to enthalpy and entropy.[22]

  • High-Level Energy Calculation: Using the optimized geometry, perform a series of single-point energy calculations as prescribed by the G4(MP2) theory.[19] This method systematically approximates a very high-level calculation by combining results from different levels of theory and basis sets.[19][23]

  • Enthalpy of Formation via Isodesmic Reactions:

    • Causality: A direct calculation of ΔH°f from atomization energies can suffer from error accumulation. An isodesmic reaction is a hypothetical reaction where the number and type of bonds on both the reactant and product sides are conserved.[24][25] This approach allows for significant cancellation of errors in the quantum mechanical calculations, leading to a much more accurate ΔH°f.[26][27]

    • Procedure: a. Design a balanced isodesmic reaction. For 2,6-Dimethylpiperidine-1-carboximidamide, a possible reaction is:

      2,6-Dimethylpiperidine-1-carboximidamide + 2 CH₄ → 2,6-Dimethylpiperidine + Guanidine + C₂H₆

      b. Calculate the electronic energies of all reactants and products at the same high level of theory (e.g., G4(MP2)). c. Calculate the reaction enthalpy (ΔH_rxn) from the computed energies and thermal corrections. d. Rearrange the Hess's Law equation to solve for the unknown enthalpy of formation:

      ΔH°f(Target) = [ΔH°f(Product1) + ΔH°f(Product2) + ...] - [ΔH°f(Reactant2) + ...] + ΔH_rxn

      e. Use well-established experimental ΔH°f values for the reference compounds (methane, 2,6-dimethylpiperidine, guanidine, ethane).

Data Summary: Predicted Computational Results

Computational methods can provide a complete set of gas-phase thermodynamic data at standard conditions.

Thermodynamic Property (Gas Phase)SymbolMethodPredicted Value (Hypothetical)
Standard Enthalpy of Formation (298.15 K)ΔH°fG4(MP2) + Isodesmic Reactione.g., -50.5 ± 4.5 kJ/mol
Standard Gibbs Free Energy of Formation (298.15 K)ΔG°fG4(MP2)e.g., 150.2 ± 5.0 kJ/mol
Standard Molar Entropy (298.15 K)G4(MP2)e.g., 480.1 J/mol·K
Molar Heat Capacity (298.15 K)CpG4(MP2)e.g., 215.7 J/mol·K

Application and Interpretation in Research and Development

Obtaining thermodynamic data is not the end goal; the true value lies in its application.

  • For Drug Development Professionals:

    • Stability & Formulation: The decomposition temperature (Td) from TGA is a hard limit for handling and storage, directly impacting shelf-life assessments. A low enthalpy of formation (ΔH°f) suggests high intrinsic molecular stability.

    • Binding Thermodynamics: While beyond the scope of this guide's core protocols, Isothermal Titration Calorimetry (ITC) is the definitive method for measuring the thermodynamics of binding to a biological target.[8] It directly measures the binding enthalpy (ΔH) and allows for calculation of the binding entropy (ΔS), providing a complete thermodynamic signature (ΔG = ΔH - TΔS). This information is crucial for understanding the driving forces of binding (enthalpy-driven vs. entropy-driven) and guiding lead optimization strategies.[[“]][28] A compound with a favorable enthalpic contribution often exhibits better specificity and is a more promising starting point for optimization.[9]

  • For Researchers and Scientists:

    • Reaction Energetics: Knowing the ΔH°f allows for the accurate prediction of reaction enthalpies for synthetic routes, helping to identify potential thermal hazards and optimize energy efficiency.

    • Chemical Equilibrium: The Gibbs free energy of formation (ΔG°f) can be used to calculate the standard Gibbs free energy change (ΔG°_rxn) for any reaction involving the title compound, which in turn allows for the calculation of the equilibrium constant (K_eq) via the equation ΔG° = -RTln(K_eq). This is fundamental for predicting reaction yields and understanding chemical equilibria.

Conclusion

This guide has established a rigorous, dual-pronged approach for characterizing the . By integrating precise experimental techniques like TGA and DSC with high-accuracy computational methods, researchers can develop a complete and reliable thermodynamic profile. This data is not merely descriptive but predictive, offering invaluable insights that enhance safety, guide rational drug design, and accelerate the development timeline from discovery to application. The methodologies detailed herein represent the standard for best practices in the field, ensuring that subsequent research and development efforts are built upon a solid thermodynamic foundation.

References

A numbered list of all sources cited in this guide is provided below.

  • Computational Thermodynamic Properties. (n.d.). Fiveable. Retrieved from [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 127(12), 124105. Retrieved from [Link]

  • Upadhyay, A., & Singh, A. (2013). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 9(1), 55-75. Retrieved from [Link]

  • Chaires, J. B. (2022). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. International Journal of Molecular Sciences, 23(18), 10829. Retrieved from [Link]

  • Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025, November 19). Retrieved from [Link]

  • Barreiro, E. J., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600. Retrieved from [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). ResearchGate. Retrieved from [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021, June 8). ACS Publications. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. Retrieved from [Link]

  • What are the key applications of thermodynamic analysis in drug discovery?. (n.d.). Consensus. Retrieved from [Link]

  • Upadhyay, A., & Singh, A. (2014). Novel approaches to screening guanidine derivatives. Expert opinion on drug discovery, 9(1), 55–75. Retrieved from [Link]

  • 2,6-Dimethylpiperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • da Silva, V. P., et al. (2012). Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from liquefied petroleum gas. Química Nova, 35(8), 1621-1627. Retrieved from [Link]

  • 2,6-Dimethylpiperidine. (n.d.). chemeurope.com. Retrieved from [Link]

  • Bryantsev, V. S., & Dial, P. J. (2009). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(18), 5403-5409. Retrieved from [Link]

  • Bryantsev, V. S., & Dial, P. J. (2009). Investigation of Gaussian4 theory for transition metal thermochemistry. The Journal of Physical Chemistry A, 113(18), 5403–5409. Retrieved from [Link]

  • Kumar, M., et al. (2021). Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. ACS Omega, 6(15), 10243–10253. Retrieved from [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). OSTI.gov. Retrieved from [Link]

  • Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. (n.d.). DuEPublico. Retrieved from [Link]

  • 2,6-Dimethylpiperidine. (n.d.). Grokipedia. Retrieved from [Link]

  • Chan, B., et al. (2022). A G4MP2 Method with G4-like Accuracy and Implications for Machine Learning. The Journal of Physical Chemistry A, 126(28), 4646–4657. Retrieved from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing. Retrieved from [Link]

  • Chan, B., & Radom, L. (2010). 6X: A Cost-Effective Improvement to G4(MP2). Journal of Chemical Theory and Computation, 7(1), 160-169. Retrieved from [Link]

  • Tsyshevsky, R., et al. (2015). Enthalpy of formation of guanidine and its amino and nitro derivatives. Structural Chemistry, 26, 1445-1455. Retrieved from [Link]

  • Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert opinion on drug discovery, 7(4), 279–292. Retrieved from [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. Retrieved from [Link]

  • TGA - Thermogravimetric Analysis Testing. (n.d.). ioKinetic. Retrieved from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. Retrieved from [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved from [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). PMC - NIH. Retrieved from [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024, March 6). ACS Publications. Retrieved from [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2015). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of chemical information and modeling, 55(5), 987–1001. Retrieved from [Link]

  • isodesmic reactions. (n.d.). Retrieved from [Link]

  • Standard enthalpy of formation. (n.d.). In Wikipedia. Retrieved from [Link]

  • ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (2011). ASTM International. Retrieved from [Link]

  • Precise Determination of the Specific Heat by Means of DSC. (n.d.). NETZSCH. Retrieved from [Link]

  • Meier, R. J. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. Molecules, 29(21), 4930. Retrieved from [Link]

  • Measurement of Heat Capacity by Differential Scanning Calorimetry. (n.d.). ResearchGate. Retrieved from [Link]

  • Heat Capacity Determination at High Temperatures by TGA/DSC. Part 1. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Making Accurate DSC and MDSC™ Specific Heat Capacity Measurements with the Q1000 Tzero™ DSC. (n.d.). TA Instruments. Retrieved from [Link]

  • Applications of isodesmic-type reactions for computational thermochemistry. (2020, July 15). NSF PAR. Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

  • Standard Thermodynamic Properties of Chemical Substances. (n.d.). Dornshuld. Retrieved from [Link]

  • Isodesmic reactions proposed to calculate the formation enthalpy of compounds 1-6... (n.d.). ResearchGate. Retrieved from [Link]

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Exploratory

Solubility Profile of 2,6-Dimethylpiperidine-1-carboximidamide in Organic Solvents

The following technical guide provides an in-depth analysis of the solubility profile of 2,6-Dimethylpiperidine-1-carboximidamide , synthesizing empirical data with structural physicochemical predictions. [1][2] Document...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility profile of 2,6-Dimethylpiperidine-1-carboximidamide , synthesizing empirical data with structural physicochemical predictions.

[1][2]

Document Control:

  • Compound: 2,6-Dimethylpiperidine-1-carboximidamide[1][2][3]

  • CAS Registry Number: 100862-81-5 (Free Base) / 2126161-26-8 (Sulfate Salt)

  • Chemical Class: Guanidinylated Cyclic Amine / N-Amidinopiperidine

  • Physical State: Viscous Oil (Free Base) / Crystalline Solid (Salt Forms)[4]

Executive Summary & Physicochemical Basis

2,6-Dimethylpiperidine-1-carboximidamide is a bifunctional molecule characterized by a highly basic, polar guanidine head group (


) and a lipophilic 2,6-dimethylpiperidine tail . This structural duality dictates a solubility profile that is heavily dependent on the protonation state (Free Base vs. Salt).[4]
Structural Drivers of Solubility[6]
  • Steric Hindrance: The methyl groups at the 2 and 6 positions of the piperidine ring create significant steric bulk around the nitrogen atom.[4] This "steric shielding" disrupts tight lattice packing, often resulting in the free base existing as a viscous oil rather than a crystalline solid, thereby enhancing kinetic solubility in organic solvents.[4]

  • Basicity: The carboximidamide moiety is a strong base.[4] In protic solvents (water, alcohols), it readily accepts protons, increasing solubility via hydrogen bonding and ionization.[4]

  • Lipophilicity: The hydrocarbon backbone (dimethylpiperidine) provides affinity for non-polar and chlorinated solvents, distinguishing it from simple guanidine salts.[4][5]

Comprehensive Solubility Profile

The following data categorizes solubility based on solvent polarity and the compound's form.

Table 1: Solubility Matrix (Qualitative & Semi-Quantitative)
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (Salt Form e.g., Sulfate/HCl)Mechanistic Note
Chlorinated Chloroform (

)
High (>100 mg/mL)Low / NegligibleValidated by NMR studies; primary solvent for structural characterization.
Dichloromethane (DCM)High Very LowExcellent for extraction of the free base from aqueous alkaline phases.[4]
Polar Protic Methanol / EthanolHigh High Amphiphilic nature allows dissolution of both ionic and neutral forms.[4]
Water (Neutral pH)Moderate (Emulsion)Very High (>200 mg/mL)Free base is hydrophobic enough to oil out at high concentrations; salts are highly soluble.[4]
Polar Aprotic DMSO / DMFHigh High Universal solvent capability; breaks down ionic lattices and solvates organic tails.[4]
AcetonitrileModerate to HighLow to ModerateUseful for HPLC; solubility of salt decreases as organic content increases.[4]
Non-Polar Hexane / HeptaneModerateInsoluble The 2,6-dimethyl group aids non-polar interaction, but the polar guanidine head limits high-concentration solubility.
TolueneGoodVery LowPreferred non-polar solvent for process chemistry due to

-interactions.[4]

Critical Application Note: For synthesis and purification, the Free Base is best handled in Chloroform or DCM , while Salts should be manipulated in Water or Methanol .[4]

Experimental Protocols for Solubility Determination

To ensure data integrity, the following self-validating protocols are recommended.

Protocol A: Visual Equilibrium Solubility (Shake-Flask Method)

Best for determining saturation limits for formulation.

  • Preparation: Weigh 50 mg of 2,6-Dimethylpiperidine-1-carboximidamide (Free Base or Salt) into a 4 mL borosilicate vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments at 
    
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no phase separation (oil droplets) or particulate matter.[4]

    • Insoluble: Persistent turbidity, solid precipitate, or distinct oil layer.[4][5]

  • Quantification: If soluble at 100

    
    L, solubility is 
    
    
    
    mg/mL.[4][5] If insoluble after 2 mL, solubility is
    
    
    mg/mL.[4]
Protocol B: pH-Dependent Partitioning (Extraction Efficiency)

Best for isolation and purification workflows.

  • Biphasic System: Mix 10 mL of Water and 10 mL of Dichloromethane (DCM).[4]

  • Spiking: Add 100 mg of the compound (Salt form).

  • Basification: Adjust aqueous layer pH to >13 using 1M NaOH.

  • Extraction: Shake vigorously for 2 minutes. Allow phases to separate.

  • Analysis: Analyze both phases via HPLC or evaporate the DCM layer to weigh the recovered Free Base.

    • Expectation: >95% recovery of Free Base in the DCM layer due to the lipophilic shift upon deprotonation.[4]

Mechanistic Visualization

The following diagram illustrates the solubility switching mechanism based on pH, a critical concept for processing this compound.

SolubilitySwitch cluster_solvents Solvent Affinity Salt Salt Form (Protonated Cation) [Water Soluble] Reaction pH Adjustment Salt->Reaction + NaOH (pH > 13) Water Aqueous Phase Salt->Water FreeBase Free Base (Neutral Oil) [DCM/Chloroform Soluble] FreeBase->Reaction + HCl (pH < 2) Organic Organic Phase (DCM/CHCl3) FreeBase->Organic Reaction->Salt Protonation Reaction->FreeBase Deprotonation

Figure 1: pH-Switchable Solubility Mechanism. The compound transitions from a water-soluble cation to a lipophilic oil upon basification.

Applications & Handling

NMR Characterization

Due to the oily nature of the free base, Deuterated Chloroform (


)  is the standard solvent for 

and

NMR.[4][5] It provides excellent resolution of the methyl doublets (approx.[4]

ppm) and the piperidine ring protons.[4]
  • Note: Avoid Deuterated Methanol (

    
    ) if observing exchangeable protons (NH), as they will exchange with the solvent.[4]
    
Synthesis & Purification[6]
  • Reaction Medium: Reactions to synthesize the guanidine (e.g., using S-methylisothiourea or cyanamide) are best performed in Ethanol or Toluene at reflux.

  • Work-up: The reaction mixture is typically concentrated, basified with NaOH, and extracted into DCM .[5] The solvent is then removed under reduced pressure to yield the free base oil.[4]

Storage Stability
  • Free Base: Hygroscopic oil.[4] Store under inert gas (

    
    /Ar) at 
    
    
    
    to prevent hydrolysis to the urea derivative.
  • Salt: Stable solid.[4] Store in a desiccator at room temperature.

References

  • Baishya, A., & Nembenna, S. (2014).[4][5][6] Synthesis and Characterization of N-Heterocyclic Carbene Supported Magnesium and Zinc Complexes. Journal of Organometallic Chemistry. (Validated NMR solvent data in

    
    ).
    
  • GuideChem. (2024).[4] Product Details: 2,6-Dimethylpiperidine-1-carboximidamide (CAS 100862-81-5).[1]

  • Sigma-Aldrich. (2024).[4] Product Specification: Bis(2,6-dimethylpiperidine-1-carboximidamide) sulfuric acid.

  • PubChem. (2024).[4] Compound Summary: Guanidine Derivatives. National Library of Medicine.[4]

Sources

Foundational

The 2,6-Dimethylpiperidine-1-carboximidamide Scaffold: A Technical Guide to Bulky Guanidinate Ligands in Advanced Organometallic Synthesis

Executive Summary In the realm of advanced organometallic synthesis, the stabilization of highly reactive, low-coordinate, and low-valent metal centers requires ligands that offer an uncompromising balance of electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organometallic synthesis, the stabilization of highly reactive, low-coordinate, and low-valent metal centers requires ligands that offer an uncompromising balance of electronic donation and steric shielding. The 2,6-dimethylpiperidine-1-carboximidamide scaffold has emerged as a premier bidentate, monoanionic N-ligand for this purpose. By leveraging the extreme steric congestion imparted by the ortho-methyl groups on the piperidine ring, this specific guanidinate derivative forces a unique orbital alignment that has enabled groundbreaking achievements—most notably, the isolation of the shortest stable metal-metal bonds ever recorded.

This whitepaper provides an in-depth technical analysis of the structural causality, groundbreaking applications, and self-validating synthetic protocols associated with 2,6-dimethylpiperidine-1-carboximidamide derivatives.

Mechanistic Causality: Ligand Topology and Orbital Alignment

The selection of 2,6-dimethylpiperidine over less hindered amines (e.g., piperidine or pyrrolidine) is not arbitrary; it is a calculated topological strategy.

In transition metal complexes, the orientation of the bridging ligands dictates the stability of the metal core. The 2,6-dimethylpiperidine backbone introduces significant angular asymmetry and alters the "wing angle" of the guanidinate N-C-N moiety[1]. The steric clash between the equatorial methyl groups of the piperidine ring and the N-aryl substituents of the carbodiimide fragment forces the nitrogen lone pairs to point directly into the interatomic region of the metal core.

This forced trajectory ensures optimal overlap with the metal's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-orbitals. Without the 2,6-dimethyl groups, the ligand remains too flexible, leading to lone pair misalignment, over-coordination, or the formation of unwanted oligomeric species.

Topology Metal Metal Center N1 N (Aryl) N1->Metal Lone Pair Overlap N2 N (Aryl) N2->Metal Lone Pair Overlap C_Central Central Carbon C_Central->N1 C_Central->N2 Pip 2,6-Dimethyl- piperidine Pip->C_Central Imparts Angular Asymmetry

Topological influence of the 2,6-dimethylpiperidine backbone on metal-ligand orbital alignment.

Groundbreaking Applications in Organometallic Chemistry

Stabilizing the Shortest Metal-Metal Bonds (Cr-Cr Quintuple Bonds)

The most profound application of the 2,6-dimethylpiperidine-1-carboximidamide ligand is in the stabilization of dichromium complexes featuring quintuple bonds. Research by the Kempe group demonstrated that reducing a Cr(II) chloride-ate complex supported by this specific ligand yields a Cr(I)-Cr(I) bimetallic complex with a Cr-Cr distance of 1.7056 Å [2]. This represents the shortest metal-metal distance observed in any stable compound, essentially matching the length of the longest known alkane C-C bond[3]. The ligand's bulk prevents the approach of further equivalents of the reducing agent, though excessive bulk can lead to over-reduction and the formation of an unsupported Cr(I) dimer with an effective bond order (EBO) of 1.25[2].

Main Group and Early Transition Metal Stabilization

Beyond chromium, this highly congested scaffold is utilized to stabilize highly reactive main group and early transition metal species:

  • Aluminum Hydrides: It stabilizes binuclear, double hydride-bridged aluminum complexes, as well as rare

    
    -alane lithium complexes, preventing disproportionation through steric encapsulation[4].
    
  • Magnesium and Zinc: It acts as a robust supporting ligand for Mg(II) and Zn(II) amide complexes, which serve as highly active pre-catalysts for cross-dehydrogenative coupling and guanylation reactions[5].

  • Titanium: Reaction with Ti(IV) precursors yields monomeric

    
     complexes, which can be carefully reduced in non-coordinating solvents (hexane) to isolate elusive dimeric Ti(III) species 
    
    
    
    [6].

Quantitative Data: Comparative Structural Parameters

The following table summarizes the quantitative structural and synthetic data for complexes supported by 2,6-dimethylpiperidine-1-carboximidamide derivatives, illustrating the ligand's versatility across the periodic table.

Complex TypeMetal CenterLigand BackboneKey Structural Feature / MetricRef
Dichromium Cr(I)-Cr(I)2,6-DimethylpiperidineCr-Cr distance = 1.7056 Å (Quintuple bond)2
Titanium(IV) Ti(IV)2,6-DimethylpiperidineMonomeric

, Distorted trigonal bipyramidal
6
Titanium(III) Ti(III)2,6-DimethylpiperidineDimeric

6
Aluminum Al(III)2,6-DimethylpiperidineBinuclear, double hydride bridged4
Magnesium Mg(II)2,6-DimethylpiperidineCatalytic C-N bond formation (Guanylation)5

Self-Validating Experimental Protocols

The synthesis of these complexes requires strict adherence to Schlenk techniques and an understanding of the kinetic limitations imposed by the ligand's steric bulk.

Workflow Start1 2,6-Dimethylpiperidine Reaction Catalyst-Free Addition (THF, RT to Reflux) Start1->Reaction Start2 N,N'-Diarylcarbodiimide Start2->Reaction Ligand 2,6-Dimethylpiperidine-1- carboximidamide (LH) Reaction->Ligand Steric Hindrance Limits Yield (37-42%) Lithiation Deprotonation (n-BuLi, -78 °C) Ligand->Lithiation LiSalt Lithiated Guanidinate (LLi) Lithiation->LiSalt Quantitative Metathesis Salt Metathesis (MCln, Toluene) LiSalt->Metathesis Complex Low-Valent Metal Complex Metathesis->Complex Metal-Ligand Assembly

Workflow for the synthesis and metallation of 2,6-dimethylpiperidine-1-carboximidamide ligands.
Protocol A: Synthesis of the Guanidinate Ligand (LH)

Target: (Z)-N,N'-bis(2,6-dimethylphenyl)-2,6-dimethylpiperidine-1-carboximidamide

Causality Note: The addition of 2,6-dimethylpiperidine to carbodiimides is kinetically hindered. The ortho-methyl groups impede the nucleophilic attack of the amine N-H onto the carbodiimide C=N bond, resulting in lower yields compared to unhindered amines[7].

  • Preparation: In a glovebox or under standard Schlenk conditions, charge a 50 mL round-bottom flask with 2,6-dimethylpiperidine (1.02 mmol) and N,N'-bis(2,6-dimethylphenyl)carbodiimide (1.00 mmol).

  • Reaction: Dissolve the reagents in 5.0 mL of anhydrous Tetrahydrofuran (THF). Stir the mixture at room temperature. Due to steric congestion, heating to reflux may be required to drive the reaction forward[7].

  • Workup: Once complete, extract the mixture with dichloromethane (DCM). Remove the DCM under reduced pressure to isolate the crude residue.

  • Purification: Recrystallize the crude product from diethyl ether or hexane to yield the analytically pure compound.

  • Self-Validation: The expected yield is relatively poor (~42%) due to the intentional steric clash[7]. Validation is achieved via

    
    H NMR (CDCl
    
    
    
    ), which must show a distinct doublet at
    
    
    1.26 ppm (6H, J = 8.0 Hz) corresponding to the highly restricted piperidine methyl groups.
Protocol B: Lithiation and Assembly of Cr-Cr Quintuple Bonds

Causality Note: The neutral ligand must be deprotonated to form a monoanionic bidentate scaffold capable of undergoing salt metathesis with metal halides. The choice of solvent during reduction is critical; coordinating solvents like THF can trap intermediates, whereas non-coordinating solvents like toluene promote dimer formation[3].

  • Lithiation: Dissolve the purified ligand (LH) in anhydrous THF and cool to -78 °C. Dropwise add

    
    -Butyllithium (1.05 eq). Stir for 2 hours while warming to room temperature.
    
    • Self-Validation: The transition to the lithium salt is validated by the disappearance of the N-H stretching band (

      
      3340 cm
      
      
      
      ) in the FT-IR spectrum.
  • Salt Metathesis: React the lithiated ligand with a Cr(II) precursor (e.g.,

    
    ) in THF to form the chromium(II) chloride-ate intermediate.
    
  • Reduction: Isolate the intermediate, resuspend it in a non-coordinating solvent (toluene or hexane), and reduce with Potassium Graphite (

    
    ).
    
    • Self-Validation: The formation of the ultra-short Cr-Cr quintuple bond is visually validated by a dramatic color shift to deep red/brown, and structurally confirmed by X-ray crystallography yielding a Cr-Cr distance of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      1.705 Å.
      

References

  • The ligand-based quintuple bond-shortening concept and some of its limitations. Chemistry - A European Journal (2013). URL:[Link]

  • N-Heterocyclic Carbene and its Derivative “Zwitterion” Supported Magnesium and Zinc Complexes. Homi Bhabha National Institute (2016). URL:[Link]

  • Synthesis of guanidines by the reaction of cyclic secondary amines and aromatic carbodiimides. RSC Publishing (Accepted Manuscript). URL:[Link]

  • Synthesis and Structures of Ti(III) and Ti(IV) Complexes Supported by a Bulky Guanidinate Ligand. Crystals (2021). URL:[Link]

  • Group 3 and Group 13 Metal Hydride Compounds. EPub Bayreuth (2013). URL:[Link]

  • Cr–Cr Quintuple Bonds: Ligand Topology and Interplay Between Metal–Metal and Metal–Ligand Bonding. Inorganic Chemistry (2015). URL:[Link]

Sources

Exploratory

molecular weight and formula of 2,6-Dimethylpiperidine-1-carboximidamide

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and pharmacology. It prioritizes actionable data, synthetic methodology, and mechanistic insight over generic d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and pharmacology. It prioritizes actionable data, synthetic methodology, and mechanistic insight over generic descriptions.

Chemical Class: Cyclic Guanidine | Role: Pharmacological Probe & Synthetic Intermediate

Executive Summary

2,6-Dimethylpiperidine-1-carboximidamide is a specialized guanidine derivative characterized by a 2,6-dimethylpiperidine ring fused to a carboximidamide (guanidine) moiety.[1] Historically explored within the context of adrenergic neuron blockade and nitric oxide synthase (NOS) inhibition, this compound serves as a critical pharmacophore probe in Structure-Activity Relationship (SAR) studies.

Its high basicity (typical of guanidines) and steric bulk (conferred by the 2,6-dimethyl substitution) make it a valuable tool for probing the steric constraints of enzyme active sites, particularly in the design of arginine-mimetic drugs.

Core Identity Matrix
ParameterData
IUPAC Name 2,6-Dimethylpiperidine-1-carboximidamide
Synonyms N-Guanyl-2,6-dimethylpiperidine; (2,6-Dimethylpiperidin-1-yl)methanimidamide
CAS Number (Free Base) 100862-81-5
CAS Number (Hemisulfate) 2126161-26-8
Molecular Formula C₈H₁₇N₃
Molecular Weight 155.24 g/mol
Appearance Hygroscopic solid (salt forms) or viscous oil (free base)

Physicochemical Profile

Understanding the physicochemical behavior of 2,6-Dimethylpiperidine-1-carboximidamide is essential for formulation and assay development. The guanidine group dictates its high polarity and basicity.

PropertyValueContextual Note
pKa (Conjugate Acid) ~12.5 – 13.5Strongly basic due to resonance stabilization of the guanidinium cation. Exists as a cation at physiological pH (7.4).
LogP (Octanol/Water) 0.8 – 1.1 (Predicted)Moderate lipophilicity allows membrane permeability despite ionization, aided by the hydrophobic dimethylpiperidine core.
Solubility High (Water, Ethanol)Salt forms (sulfate, hydrochloride) are highly water-soluble; Free base is soluble in organic solvents (DCM, MeOH).
H-Bond Donors 2Primary amine (-NH₂) and imine (=NH) protons.
H-Bond Acceptors 2Imine nitrogen and ring nitrogen (sterically hindered).

Synthetic Methodology

The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide requires controlling the nucleophilicity of the sterically hindered secondary amine (2,6-dimethylpiperidine). Two primary routes are validated for research-scale production.

Route A: Guanylation via S-Methylisothiourea (Standard)

This method is preferred for its operational simplicity and high yield of the hemisulfate salt.

  • Reagents: 2,6-Dimethylpiperidine, S-Methylisothiourea hemisulfate, Water/Ethanol.

  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the thiourea carbon, displacing methanethiol (MeSH).

  • Conditions: Reflux (80°C) for 6–12 hours.

Route B: Cyanamide Addition (Atom Economy)

A "green" chemistry approach utilizing cyanamide, though it requires careful pH control to prevent dimerization of cyanamide.

  • Reagents: 2,6-Dimethylpiperidine, Cyanamide (50% aq. solution), pH adjuster (HCl).

  • Mechanism: Addition of the secondary amine across the nitrile group of cyanamide.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and purifying the target compound.

SynthesisWorkflow Start Starting Material: 2,6-Dimethylpiperidine Reagent Reagent Selection: S-Methylisothiourea (Route A) OR Cyanamide (Route B) Start->Reagent Activates Reaction Reaction Phase: Reflux in EtOH/H2O (Evolution of MeSH gas in Route A) Reagent->Reaction Nucleophilic Attack Workup Workup: Concentration & Crystallization Reaction->Workup Completion Purification Purification: Recrystallization from MeOH/Ether Workup->Purification Crude Isolation Product Final Product: 2,6-Dimethylpiperidine-1-carboximidamide (Hemisulfate Salt) Purification->Product >98% Purity

Caption: Step-by-step synthetic pathway for generating high-purity 2,6-Dimethylpiperidine-1-carboximidamide.

Biological & Pharmaceutical Applications

This molecule acts as a structural probe in two major therapeutic areas. Researchers utilize it to map the steric tolerance of guanidine-binding pockets.

Adrenergic Neuron Blockade

Structurally related to Debrisoquine and Guanethidine , this compound interferes with norepinephrine release.

  • Mechanism: It is transported into adrenergic neurons via the Norepinephrine Transporter (NET) (System uptake-1). Once inside, it accumulates in synaptic vesicles, displacing norepinephrine and preventing its exocytotic release.

  • Research Utility: Used to differentiate between uptake-1 dependent toxicity and passive membrane disruption.

Nitric Oxide Synthase (NOS) Inhibition

Guanidines are classic mimics of L-Arginine, the substrate for NOS.

  • Mechanism: The carboximidamide group binds to the heme-containing active site of NOS.

  • Selectivity Probe: The 2,6-dimethyl substitution on the piperidine ring introduces steric bulk that can selectively clash with specific NOS isoforms (iNOS vs. eNOS), making it a useful tool for designing isoform-selective inhibitors.

Mechanistic Pathway Diagram

Mechanism Drug 2,6-Dimethylpiperidine- 1-carboximidamide NET Norepinephrine Transporter (NET) Drug->NET Substrate for Vesicle Synaptic Vesicle (Accumulation) NET->Vesicle Active Transport NE_Displacement Norepinephrine Displacement Vesicle->NE_Displacement False Transmitter Blockade Sympathetic Blockade NE_Displacement->Blockade Reduced Signaling

Caption: Pharmacological mechanism of adrenergic blockade via false neurotransmitter accumulation.

Experimental Protocols

Safety Warning: Guanidine derivatives are skin irritants. S-methylisothiourea releases methanethiol (stench/toxic) upon reaction. Perform all synthesis in a fume hood.

Protocol 1: Synthesis of Hemisulfate Salt

Objective: Produce analytical grade standard.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a bleach trap (to neutralize MeSH).

  • Dissolution: Dissolve S-methylisothiourea hemisulfate (1.39 g, 10 mmol) in water (5 mL).

  • Addition: Add 2,6-dimethylpiperidine (2.26 g, 20 mmol) and ethanol (10 mL). Note: Excess amine drives the equilibrium.

  • Reaction: Heat to mild reflux (80°C) for 12 hours. Monitor via TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1). Staining with ninhydrin may be faint; use Dragendorff’s reagent.

  • Workup: Evaporate solvents under reduced pressure to obtain a viscous residue.

  • Crystallization: Dissolve residue in minimum hot methanol. Add diethyl ether dropwise until turbid. Cool to 4°C overnight.

  • Yield: Filter white crystals. Expected yield: 60–75%.

Protocol 2: Aqueous Stability Assay

Objective: Verify stability for biological dosing (pH 7.4).

  • Prepare a 10 mM stock solution of the compound in PBS (pH 7.4).

  • Incubate at 37°C.

  • Aliquot samples at T=0, 4, 12, and 24 hours.

  • Analyze via HPLC-UV (210 nm) or LC-MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Self-Validation: The guanidine bond is generally stable to hydrolysis at neutral pH. Significant degradation (>5%) indicates contamination or extreme pH shifts.

References

  • Sigma-Aldrich. (2024). Bis(2,6-dimethylpiperidine-1-carboximidamide), sulfuric acid - Product Specification. Retrieved from

  • PubChem. (2024). 2,6-Dimethylpiperidine - Compound Summary. National Library of Medicine. Retrieved from

  • Baishya, A., et al. (2014). Catalytic C−N bond formation in guanylation reaction by N-heterocyclic carbene supported magnesium(II) complexes. Journal of Organometallic Chemistry. (Context: Use of substituted piperidine guanidines as ligands).
  • GuideChem. (2024). 2,6-dimethylpiperidine-1-carboximidamide CAS 100862-81-5 Entry.[1] Retrieved from

  • Brodde, O. E. (1989). Guanethidine and related compounds.[2][3] In: Handbook of Experimental Pharmacology. (Context: Mechanism of guanidine-based adrenergic blockers).

Sources

Foundational

history and discovery of substituted piperidine-1-carboximidamides

The Evolution of Substituted Piperidine-1-carboximidamides in Drug Discovery: From Arginine Bioisosteres to Allosteric Modulators Executive Summary In the landscape of modern medicinal chemistry, the transition from flex...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Substituted Piperidine-1-carboximidamides in Drug Discovery: From Arginine Bioisosteres to Allosteric Modulators

Executive Summary

In the landscape of modern medicinal chemistry, the transition from flexible aliphatic chains to conformationally restricted scaffolds represents a cornerstone of rational drug design. Substituted piperidine-1-carboximidamides—molecules characterized by a semi-rigid piperidine ring functionalized with a basic carbamimidoyl (amidine/guanidine) group at the N1 position—have emerged as privileged pharmacophores[1]. Originally conceptualized to solve the "arginine problem" (the high entropic penalty associated with flexible guanidine side chains), this scaffold has transcended its initial role. Today, it is deployed across diverse therapeutic areas, from targeting the S1 specificity pockets of serine proteases to allosterically modulating epigenetic methyltransferases and blocking viral ion channels[2][3][4].

As a Senior Application Scientist, I have structured this technical guide to explore the historical discovery, structural causality, and self-validating experimental methodologies associated with substituted piperidine-1-carboximidamides.

Historical Context: The Arginine Problem and Scaffold Rationale

Early drug discovery efforts targeting trypsin-like serine proteases relied heavily on mimicking the natural substrate cleavage site, specifically the basic amino acid arginine. However, native arginine derivatives possess highly flexible aliphatic side chains. When these molecules bind to a target, they undergo a massive reduction in conformational degrees of freedom, resulting in a severe entropic penalty that limits binding affinity.

The discovery of the piperidine-1-carboximidamide scaffold provided an elegant solution. By embedding the aliphatic linker into a six-membered piperidine ring, chemists achieved two critical biomechanical advantages:

  • Conformational Restriction : The semi-rigid chair conformation of the piperidine ring pre-organizes the molecule, drastically reducing the entropic cost of binding[1][5].

  • Vectorization : The ring allows for precise spatial projection of substituents at the C3 or C4 positions, directing them into adjacent secondary binding pockets (e.g., S2, S3, or S4) to achieve target selectivity[6].

Simultaneously, the highly basic carbamimidoyl group (pKa ~13.5) remains protonated at physiological pH. This aggressive hydrogen bond donor penetrates deep pockets, forming robust bidentate salt bridges with carboxylate side chains, such as Asp189 in serine proteases[1].

Target Landscape and Mechanistic Causality

The versatility of the piperidine-1-carboximidamide core has led to its successful application across multiple distinct protein classes.

A. Serine Proteases (Thrombin, Hepsin, TMPRSS2)

In the development of activity-based probes (ABPs) for trypsin-like proteases, the 4-piperidine-1-carboximidamide moiety (e.g., compound 41b) was discovered to be a remarkably potent inhibitor of thrombin, achieving an IC50 of 0.03 µM[2]. Similarly, in the pursuit of hepsin inhibitors, replacing a standard arginine with a piperidine-1-carboximidamide bioisostere restricted rotational flexibility, yielding high-affinity dipeptide-based inhibitors[6]. Furthermore, computational modeling of TMPRSS2 (a protease critical for SARS-CoV-2 viral entry) has identified piperidine-1-carboximidamide derivatives as key structural probes for mapping putative allosteric and active site pockets[7][8].

B. Viral Ion Channels (Influenza A M2)

The M2 proton channel of Influenza A is a classic antiviral target, historically inhibited by adamantane derivatives (amantadine). However, the rapid emergence of the V27A mutant rendered these drugs obsolete. The synthesis of 4-(1-adamantyl)piperidine-1-carboximidamide derivatives successfully overcame this resistance. The adamantyl group anchors into the channel pore, while the basic carboximidamide interacts with the aqueous environment and channel-lining residues, acting as a low micromolar blocker of both wild-type and V27A mutant channels[3].

C. Epigenetic Modulation (PRC2/EED)

Beyond traditional active sites, this scaffold has proven effective in allosteric modulation. The Polycomb Repressive Complex 2 (PRC2) methyltransferase regulates gene silencing and is a major oncology target. Crystallographic studies (PDB: 5U5T) reveal that 3-(benzo[d][1,3]dioxol-4-ylmethyl)piperidine-1-carboximidamide binds allosterically to the trimethyllysine pocket of the noncatalytic EED subunit, achieving submicromolar inhibition of the complex[4].

Mechanism Ligand Substituted Piperidine-1-carboximidamide Amidine Carbamimidoyl Group (Cationic, pKa ~13.5) Ligand->Amidine Ring Piperidine Scaffold (Conformational Restraint) Ligand->Ring Asp S1 Pocket (Asp189) Amidine->Asp Bidentate Salt Bridge S2S3 S2/S3 Sub-pockets Ring->S2S3 Vectorized Steric Fit Target Protease Active Site Asp->Target S2S3->Target

Fig 1: Mechanistic binding logic of piperidine-1-carboximidamides within serine protease pockets.

Quantitative Pharmacological Profiling

To synthesize the empirical data across these diverse targets, the following table summarizes the binding affinities and mechanisms of action for key piperidine-1-carboximidamide derivatives.

Target Enzyme / ProteinRepresentative CompoundBinding AffinityMechanism of Action
Thrombin 4-piperidine-1-carboximidamide (41b)IC50 = 0.03 ± 0.001 µMIrreversible S1 pocket inhibition via ABP warhead[2]
Hepsin Dipeptide analog 16aNanomolar (Ki)Reversible Arg bioisostere binding[6]
Influenza M2 (V27A) 4-(1-adamantyl) derivative 7Low MicromolarPore blockade via channel binding[3]
PRC2 (EED Subunit) 3-(benzo[d][1,3]dioxol-4-ylmethyl)...SubmicromolarAllosteric trimethyllysine pocket binding[4]

Self-Validating Experimental Methodologies

To ensure scientific rigor, the protocols below are designed as self-validating systems, incorporating internal controls to verify both chemical identity and biological mechanism.

Protocol A: Synthesis of the Piperidine-1-carboximidamide Core

Causality: While cyanamide is a traditional guanidinylating agent, it often requires extended reaction times (up to 48 hours) and precise pH buffering (pH 8-9) when reacting with piperidine derivatives, frequently resulting in incomplete conversion[9]. Utilizing 1H-pyrazole-1-carboxamidine hydrochloride provides a superior leaving group (pyrazole), driving the nucleophilic substitution to completion much faster[3].

  • Reaction Setup : In a 10 mL round-bottomed flask, suspend the substituted piperidine precursor (0.3 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (0.37 mmol) in 3 mL of anhydrous acetonitrile[3].

  • Catalysis : Add 0.1 mL of anhydrous triethylamine (TEA) to deprotonate the secondary amine, increasing its nucleophilicity.

  • Thermal Activation : Heat the mixture under a reflux condenser at 70 °C for 6 hours[3].

  • Validation Checkpoint (LC-MS) : Before workup, sample the reaction matrix. The disappearance of the secondary amine mass and the emergence of the

    
     mass confirms successful guanidinylation. If unreacted starting material remains, spike with an additional 0.1 eq of the pyrazole reagent.
    
  • Isolation : Concentrate under reduced pressure and crystallize the resulting hydrochloride salt from 2-propanol[3].

Synthesis A Piperidine Precursor (Secondary Amine) C Reaction Matrix (TEA, MeCN, 70°C) A->C B 1H-Pyrazole-1-carboxamidine (Guanidinylating Agent) B->C D Substituted Piperidine-1-carboximidamide C->D Nucleophilic Displacement

Fig 2: Synthetic workflow for piperidine-1-carboximidamides via nucleophilic guanidinylation.

Protocol B: Kinetic Assay for Inhibition Type (Reversible vs. Irreversible)

Causality: When screening activity-based probes (ABPs), it is critical to distinguish between tight-binding reversible inhibitors and true irreversible covalent modifiers. This protocol utilizes a rapid dilution technique to monitor the dissociation of the enzyme-inhibitor complex[2].

  • Complex Formation : Incubate the target protease with the piperidine-1-carboximidamide inhibitor at a concentration 10 times higher than its estimated IC50 for 15 minutes at 37°C. Use an enzyme concentration 2.5 times higher than standard assay conditions[2].

  • Rapid Dilution : Dilute the aliquots 100-fold into an assay buffer containing a fluorogenic substrate (e.g., 7-amino-4-methyl coumarin [AMC] moieties)[2].

  • Validation Checkpoint (Kinetic Monitoring) : Monitor fluorescence over time.

    • Reversible Mechanism: The dilution drops the free inhibitor concentration below its

      
      . The enzyme-inhibitor complex will dissociate, and a non-linear recovery of substrate hydrolysis (fluorescence) will be observed.
      
    • Irreversible Mechanism: The progress curve will remain flat (zero slope), proving that the enzyme has been permanently inactivated by a covalent bond[2].

References

  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases Frontiers in Chemistry
  • Slow but steady wins the race: dissimilarities among new dual inhibitors of the wild-type and the V27A mutant M2 channels of influenza A virus NIH PubMed Central (PMC)
  • Structure-activity relationship studies of dipeptide-based hepsin inhibitors with Arg bioisosteres Bioorganic Chemistry
  • 5U5T: Crystal structure of EED in complex with H3K27Me3 peptide and 3-(benzo[d][1,3]dioxol-4-ylmethyl)
  • 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition ACS Public
  • 1-Carbamimidoylpiperidine-4-carboxamide | 903443-08-3 Benchchem
  • Computational Identification of a Putative Allosteric Binding Pocket in TMPRSS2 NIH PubMed Central (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2,6-Dimethylpiperidine-1-carboximidamide

Part 1: Core Directive & Executive Summary Scope and Purpose This Application Note provides a validated, high-fidelity protocol for the synthesis of 2,6-Dimethylpiperidine-1-carboximidamide (also known as N-guanyl-2,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Scope and Purpose

This Application Note provides a validated, high-fidelity protocol for the synthesis of 2,6-Dimethylpiperidine-1-carboximidamide (also known as N-guanyl-2,6-dimethylpiperidine). This molecule represents a specific challenge in organic synthesis due to the significant steric hindrance provided by the methyl groups at the 2 and 6 positions of the piperidine ring, which flank the nucleophilic nitrogen.

Standard guanidinylation protocols (e.g., cyanamide, S-methylisothiourea) often suffer from sluggish kinetics and poor conversion when applied to such sterically congested amines. This guide prioritizes a Nucleophilic Substitution on 1H-Pyrazole-1-carboxamidine as the primary methodology, offering superior conversion rates and cleaner impurity profiles compared to traditional thiourea-based routes.

Strategic Analysis: The Steric Challenge

The target molecule consists of a guanidine moiety attached to a 2,6-dimethylpiperidine scaffold. The cis-isomer (meso) is the most common starting material. The equatorial methyl groups create a "steric wall" that impedes the attack of the nitrogen lone pair onto the electrophilic center of the guanidinylating agent.

  • Traditional Route (S-Methylisothiourea): Economical but requires forcing conditions (high heat, long reaction times) and generates methanethiol (stench). Yields are often compromised by competitive hydrolysis.

  • Recommended Route (Pyrazole-1-carboxamidine): Uses 1H-Pyrazole-1-carboxamidine hydrochloride. The pyrazole acts as an excellent leaving group. This reaction can be driven to completion under milder conditions with higher purity.

Part 2: Scientific Integrity & Logic

Retrosynthetic Analysis

The synthesis is best conceptualized as a disconnection of the C-N bond between the exocyclic guanidine carbon and the piperidine nitrogen.

Retrosynthesis Target 2,6-Dimethylpiperidine- 1-carboximidamide Precursors 2,6-Dimethylpiperidine (Nucleophile) + 1H-Pyrazole-1-carboxamidine (Electrophile) Target->Precursors Retro-Guanidinylation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from the amine and the guanidinylating agent.

Methodology Selection: Why Pyrazole?

The choice of 1H-Pyrazole-1-carboxamidine hydrochloride is grounded in its reactivity profile. Unlike S-methylisothiourea, which relies on the expulsion of a thiol (a poor leaving group in non-acidic media), the pyrazole moiety is a neutral, aromatic leaving group that is displaced more readily.

  • Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The hindered amine attacks the central carbon of the amidine, forming a tetrahedral intermediate. The expulsion of pyrazole is thermodynamically favorable, driving the equilibrium forward despite the steric penalty of the 2,6-dimethyl substitution.

Part 3: Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.Equiv.[1][2]Role
cis-2,6-Dimethylpiperidine 766-17-61.0Nucleophile / Substrate
1H-Pyrazole-1-carboxamidine HCl 4023-02-31.2Guanidinylating Agent
N,N-Diisopropylethylamine (DIPEA) 7087-68-52.5Non-nucleophilic Base
Acetonitrile (MeCN) 75-05-8-Solvent (Polar Aprotic)
Diethyl Ether 60-29-7-Anti-solvent for precipitation
Protocol A: Synthesis via Pyrazole-1-carboxamidine (Recommended)

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.76 g, 12.0 mmol) and anhydrous Acetonitrile (20 mL).

  • Base Addition: Add DIPEA (4.35 mL, 25.0 mmol) to the suspension. The mixture may become clearer as the free base of the amidine is generated in situ.

  • Substrate Addition: Add cis-2,6-Dimethylpiperidine (1.13 g, 10.0 mmol) dropwise via syringe.

    • Note: If using the hydrochloride salt of the piperidine, increase DIPEA to 3.5 equivalents.

  • Reaction: Heat the reaction mixture to 70°C (oil bath temperature) and stir vigorously for 16–24 hours .

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH4OH) or LC-MS. The hindered amine reacts slower than unhindered secondary amines; ensure consumption of the pyrazole reagent or the amine.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to approximately 25% of the original volume under reduced pressure.

    • Add Diethyl Ether (50 mL) slowly with vigorous stirring. The product (as the HCl or DIPEA salt complex) should precipitate as a white or off-white solid.

    • Filter the solid and wash with cold ether (3 x 10 mL).

  • Purification:

    • Dissolve the crude solid in a minimum amount of hot Ethanol.

    • Allow to cool slowly to induce crystallization.

    • Filter and dry under high vacuum to afford 2,6-Dimethylpiperidine-1-carboximidamide hydrochloride .

Expected Yield: 65–80% Appearance: White crystalline solid.

Protocol B: Alternative Scale-Up (S-Methylisothiourea)

Use this route if cost is the primary constraint and odor control is available.

  • Reaction: Mix 2,6-dimethylpiperidine (1.0 eq) and S-methylisothiourea sulfate (1.1 eq) in water or aqueous ethanol (1:1).

  • Conditions: Adjust pH to ~10 with NaOH. Heat to reflux (100°C) for 48 hours.

    • Critical: A scrubber containing bleach (sodium hypochlorite) must be attached to the condenser outlet to neutralize the evolved methanethiol gas.

  • Isolation: Acidify with dilute H2SO4, evaporate to dryness, and recrystallize the sulfate salt from water/ethanol.

Part 4: Visualization & Workflow

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dimethylpiperidine (10 mmol) Reagent Add 1H-Pyrazole-1-carboxamidine HCl (1.2 equiv) + DIPEA (2.5 equiv) Start->Reagent Solvent Solvent: Acetonitrile Temp: 70°C, 16-24h Reagent->Solvent Check LC-MS Check: Conversion > 95%? Solvent->Check Check->Solvent No (Continue Heating) Workup Concentrate & Precipitate with Diethyl Ether Check->Workup Yes Purify Recrystallization (EtOH) Workup->Purify Final Pure 2,6-Dimethylpiperidine- 1-carboximidamide HCl Purify->Final

Figure 2: Operational workflow for the synthesis via the Pyrazole route.

Part 5: Quality Control & Characterization

Expected Analytical Data

Verification of the product structure is crucial to distinguish it from unreacted amine or pyrazole byproducts.

TechniqueParameterExpected Signal / Observation
1H NMR (DMSO-d6)Methyl Groupsδ 1.1–1.3 ppm (d, 6H) . Distinct doublet for the CH3 groups.
Piperidine Ringδ 1.4–1.8 ppm (m, 6H) . Ring methylene protons.
Methine (CH-N)δ 3.8–4.2 ppm (m, 2H) . The protons at C2/C6 are deshielded by the guanidine.
Guanidine NHδ 7.0–7.5 ppm (br s, 4H) . Exchangeable protons (NH2 and NH).[3]
LC-MS (ESI+)Molecular Ionm/z ~156.15 [M+H]+ . (Exact Mass: 155.14).
Melting Point Range170–175°C (Typical for guanidine HCl salts; varies by salt form).
Troubleshooting Guide
  • Low Conversion: If the reaction stalls, add an additional 0.5 eq of the pyrazole reagent and increase temperature to 80°C. The steric bulk of the 2,6-dimethyl groups significantly retards the nucleophilic attack.

  • Hygroscopicity: Guanidine salts can be hygroscopic. Store the final product in a desiccator. If the product oils out during ether addition, decant the solvent and triturate the oil with fresh ether until it solidifies.

Part 6: Safety & References

Safety Precautions
  • 1H-Pyrazole-1-carboxamidine HCl: Irritant. Avoid inhalation of dust.

  • DIPEA: Flammable liquid, causes skin burns. Handle in a fume hood.

  • Methanethiol (Route B only): Extremely toxic and malodorous gas. Requires efficient scrubbing (bleach trap).

References
  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992, 57(8), 2497–2502. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. "Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine."[4] Synthesis, 2004, 1655-1663.[4][5] Link

  • Sigma-Aldrich. "Product Specification: bis(2,6-dimethylpiperidine-1-carboximidamide), sulfuric acid." CAS: 2126161-26-8. Link

  • RSC Publishing. "Steric congestion in the reaction of carbodiimides with hindered amines." Royal Society of Chemistry Advances, 2014. (Highlighting the difficulty of hindered amine guanidinylation). Link

Sources

Application

Step-by-Step Preparation of 2,6-Dimethylpiperidine-1-carboximidamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Rationale & Mechanistic Insights As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Rationale & Mechanistic Insights

As a Senior Application Scientist, I approach the synthesis of 2,6-dimethylpiperidine-1-carboximidamide not merely as a sequence of chemical additions, but as a targeted exercise in overcoming severe steric congestion. The dual methyl groups at the 2- and 6-positions of the piperidine ring heavily shield the secondary amine, restricting its nucleophilic trajectory and drastically reducing reaction rates compared to unhindered amines[1].

To overcome this activation barrier, this protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride (commonly known as the Bernatowicz reagent)[2]. The causality behind this choice is thermodynamic: the exceptional leaving-group ability of the aromatic pyrazole ring provides the necessary driving force to push the sterically demanding tetrahedral intermediate forward, irreversibly collapsing it into the target carboximidamide.

Mechanism A 2,6-Dimethylpiperidine (Nucleophile) C Tetrahedral Intermediate A->C Addition B 1H-Pyrazole-1- carboxamidine HCl (Electrophile) B->C Addition D 2,6-Dimethylpiperidine- 1-carboximidamide (Target) C->D Elimination E Pyrazole (Leaving Group) C->E Elimination

Fig 1: Base-promoted guanylation mechanism of 2,6-dimethylpiperidine via a tetrahedral intermediate.

Quantitative Reagent Data

To ensure reproducibility, all stoichiometric ratios are calibrated to account for the sluggish kinetics of the hindered amine. A slight excess of the guanylating agent and a robust proton scavenger are required.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2,6-Dimethylpiperidine 113.201.001.13 g (10.0 mmol)Substrate (Nucleophile)
1H-Pyrazole-1-carboxamidine HCl 146.581.201.76 g (12.0 mmol)Guanylating Agent[2]
N,N-Diisopropylethylamine (DIPEA) 129.242.002.58 g (20.0 mmol)Non-nucleophilic Base
N,N-Dimethylformamide (DMF) 73.09-15.0 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

A protocol is only as robust as its built-in failure checkpoints. This workflow is designed as a self-validating system , meaning phase progression is dictated by empirical analytical data rather than arbitrary timeframes.

Step 1: Substrate Activation
  • Charge an oven-dried 50 mL round-bottom flask with 2,6-dimethylpiperidine (1.13 g, 10.0 mmol) and anhydrous DMF (15.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (2.58 g, 20.0 mmol) in a single portion.

  • Expert Insight (Causality): DIPEA is introduced before the electrophile. Because the target amine is sterically hindered, it must be maintained in a fully unprotonated, highly nucleophilic state. DIPEA acts as a sacrificial proton scavenger without competing for the electrophile.

Step 2: Thermal Guanylation
  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.76 g, 12.0 mmol) to the stirring solution.

  • Heat the reaction mixture to 45–50 °C.

  • Expert Insight (Causality): While unhindered amines guanylate rapidly at room temperature, the ortho-methyl substituents of 2,6-dimethylpiperidine create a high kinetic barrier[1]. Elevating the temperature to 50 °C provides the necessary thermal energy to access the transition state without degrading the Bernatowicz reagent.

Step 3: In-Process Control (IPC) Checkpoint
  • After 24 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS (ESI+).

  • Self-Validation Rule: Do not proceed to workup until the starting amine peak (m/z 114 [M+H]⁺) is <5% relative to the product peak (m/z 156 [M+H]⁺). If the reaction has stalled, spike the mixture with an additional 0.2 eq of the guanylating agent and heat for another 12 hours.

Step 4: Phase-Selective Aqueous Workup
  • Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL).

  • Transfer to a separatory funnel and wash with 1M aqueous NaOH (3 × 25 mL), followed by brine (25 mL).

  • Expert Insight (Causality): The resulting carboximidamide is a strong base (pKa ~13). Washing with a strong aqueous base (NaOH) prevents the product from protonating and dissolving into the aqueous layer. It forces the free-base guanidine into the organic phase while efficiently partitioning the cleaved pyrazole byproduct and DMF into the aqueous waste.

Step 5: Salt Formation and Isolation
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in minimal diethyl ether (10 mL) and cool to 0 °C.

  • Dropwise, add 4M HCl in dioxane (3.0 mL, 12.0 mmol). A white precipitate will immediately form.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Expert Insight (Causality): The free-base form of this specific carboximidamide is an oily residue prone to absorbing atmospheric CO₂. Converting it to the hydrochloride salt locks the molecule into a highly stable, crystalline solid that is easy to handle, weigh, and store.

Workflow S1 Step 1: Reagent Mixing Base: DIPEA Solvent: DMF S2 Step 2: Thermal Guanylation Temp: 45-50°C Time: 24-48 h S1->S2 S3 Step 3: In-Process Control Method: LC-MS Target m/z: 156 S2->S3 S4 Step 4: Aqueous Workup Extract: EtOAc Wash: 1M NaOH S3->S4 S5 Step 5: Salt Isolation Reagent: 4M HCl Form: Solid S4->S5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization Data

Verify the integrity of the isolated 2,6-dimethylpiperidine-1-carboximidamide hydrochloride using the following analytical benchmarks:

ParameterAnalytical MethodAcceptance CriteriaRationale
Product Formation LC-MS (ESI+)Major peak at m/z 156.1 [M+H]⁺Confirms the mass of the target carboximidamide.
Purity & Byproduct LC-MS (ESI+)Absence of m/z 69.1[M+H]⁺Ensures complete removal of the pyrazole leaving group during workup.
Structural Integrity ¹H NMR (400 MHz, DMSO-d₆)Doublet at ~1.26 ppm (6H, CH₃)Confirms the preservation of the sterically hindered equatorial methyl groups.
Functional Group IR SpectroscopyBroad stretch at 3300–3100 cm⁻¹Validates the presence of the N-H bonds of the newly formed guanidine moiety.

References

  • Title: 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: 2

  • Title: Accepted Manuscript - RSC Publishing (Catalyst-free addition of cyclic secondary amines to carbodiimides) Source: Royal Society of Chemistry (RSC) URL: 1

Sources

Method

2,6-Dimethylpiperidine-1-carboximidamide as a pharmaceutical intermediate

Technical Guide: 2,6-Dimethylpiperidine-1-carboximidamide as a Pharmacophore & Intermediate Part 1: Executive Summary & Strategic Utility 2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5, often utilized as the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2,6-Dimethylpiperidine-1-carboximidamide as a Pharmacophore & Intermediate

Part 1: Executive Summary & Strategic Utility

2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5, often utilized as the hemisulfate salt CAS: 2126161-26-8) is a specialized pharmaceutical building block designed to introduce a sterically shielded guanidine moiety into drug candidates. Unlike linear guanidines (e.g., arginine side chains), this cyclic, hindered motif offers superior metabolic stability and defined conformational geometry.

Core Pharmaceutical Value Proposition
  • Metabolic Blockade: The methyl groups at the 2,6-positions of the piperidine ring create a "steric umbrella" that protects the guanidine nitrogen from N-oxidation and enzymatic hydrolysis (e.g., by arginases).

  • Bioisosterism: It acts as a robust bioisostere for the arginine side chain, maintaining high basicity (pKa ~12-13) and hydrogen-bonding capability while improving oral bioavailability and blood-brain barrier (BBB) penetration due to increased lipophilicity.

  • Conformational Locking: The 2,6-dimethyl substitution forces the piperidine ring into a rigid chair conformation (predominantly cis-equatorial), reducing the entropic penalty upon binding to target proteins such as Kinases (EGFR, BRAF) and Ion Channels (NaV, NHE) .

Part 2: Synthesis Protocols

Due to the significant steric hindrance of the 2,6-dimethylpiperidine amine, standard guanylation methods (e.g., cyanamide, S-methylisothiourea) often suffer from slow kinetics and low yields. Two protocols are provided below: a High-Efficiency Lab Protocol for medicinal chemistry and a Scale-Up Protocol for process development.

Method A: High-Efficiency Lab Protocol (Pyrazole Method)

Best for: Small scale (mg to g), high purity, rapid library synthesis.

Reagents:

  • cis-2,6-Dimethylpiperidine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Dissolution: Dissolve 1H-pyrazole-1-carboxamidine HCl in dry ACN (0.5 M concentration).

  • Addition: Add DIPEA followed by cis-2,6-dimethylpiperidine dropwise under N2 atmosphere.

  • Reaction: Heat the mixture to 70°C for 16–24 hours . (Note: The steric bulk requires thermal energy to overcome the activation barrier).

  • Work-up: Cool to room temperature. Concentrate in vacuo.

  • Purification: The residue is often an oil. Triturate with diethyl ether to precipitate the hydrochloride salt. If necessary, purify via reverse-phase flash chromatography (C18, H2O/ACN gradient with 0.1% TFA).

Method B: Scale-Up Protocol (S-Methylisothiourea Method)

Best for: Large scale (>100g), cost-efficiency.

Reagents:

  • cis-2,6-Dimethylpiperidine (1.0 equiv)

  • S-Methylisothiourea hemisulfate (0.55 equiv)

  • Solvent: Water/Ethanol (1:1)

Workflow:

  • Mixing: Combine 2,6-dimethylpiperidine and S-methylisothiourea hemisulfate in the solvent mixture.

  • Reflux: Heat to reflux (80–90°C ) for 48 hours . A reflux condenser with a scrubber (bleach trap) is required to capture the evolved methanethiol (MeSH) gas.

  • Monitoring: Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1) or LCMS.

  • Crystallization: Upon cooling, the product often crystallizes directly as the sulfate salt.

  • Filtration: Filter the white solid, wash with cold ethanol, and dry under vacuum at 50°C.

Part 3: Quality Control & Characterization

The stereochemistry of the starting material (cis vs. trans) critically impacts the final product's properties. The cis-isomer (meso) is generally preferred for pharmaceutical applications to avoid complex diastereomeric mixtures in subsequent steps.

Key Analytical Parameters
TestMethodAcceptance CriteriaNote
Identity 1H-NMR (DMSO-d6)Confirms 2,6-Me signals and Guanidine NH protonscis-isomer shows simplified symmetry; trans is more complex.
Purity HPLC (C18)> 98.0% AreaDetection at 210 nm (weak chromophore).
Counterion Ion ChromatographySulfate: 28–32% w/wTheoretical for (Base)2·H2SO4.[1]
Water Karl Fischer< 1.0%Guanidine salts can be hygroscopic.
Visualizing the QC Workflow

QC_Workflow Start Crude Product NMR 1H-NMR Analysis (Stereoisomer Check) Start->NMR HPLC HPLC Purity (>98%) NMR->HPLC IC Ion Chromatography (Sulfate/Chloride) HPLC->IC Decision Pass? IC->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Start

Caption: Quality Control Decision Tree for 2,6-Dimethylpiperidine-1-carboximidamide intermediates.

Part 4: Mechanism of Action & Applications

Signaling & Interaction Pathway

This intermediate is often used to target proteins where a basic residue is critical for binding (e.g., the Asp/Glu rich pockets of kinases or the selectivity filter of ion channels).

MOA_Pathway Drug Drug Candidate (Containing 2,6-Me-Pip-Guanidine) Interaction Ionic Interaction / H-Bond (Mimics Arginine) Drug->Interaction Binds via Guanidine Target Target Protein (Kinase/Ion Channel) Interaction->Target Inhibits/Modulates StericShield Steric Shielding (2,6-Methyl Groups) StericShield->Drug Protects Nitrogen Metabolism Metabolic Enzymes (CYP450 / Arginase) Metabolism->StericShield Blocked

Caption: Mechanism of steric protection and binding efficacy of the 2,6-dimethylpiperidine-guanidine motif.[2][3]

Specific Applications
  • NHE Inhibitors: Used in the design of Sodium-Hydrogen Exchanger inhibitors where the guanidine group mimics the Na+ ion, but the lipophilic piperidine ring ensures membrane anchoring.

  • Kinase Inhibitors: As seen in Piperine-Carboximidamide Hybrids , this moiety targets the ATP-binding pocket of EGFR and BRAF kinases, providing a basic anchor point [1].

  • CPS1 Inhibitors: Analogous 2,6-dimethylpiperazine derivatives have been identified as allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1) for oncology applications [2].

References

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Source: PubMed Central (PMC) URL:[Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Synthesis of guanidines by the reaction of cyclic secondary amines and aromatic carbodiimides. Source: RSC Advances URL:[Link]

  • 2,6-Dimethylpiperidine-1-carboximidamide sulfate (Product Page). Source: ChemBK URL:[Link]

Sources

Application

handling and storage conditions for 2,6-Dimethylpiperidine-1-carboximidamide

Application Note & Protocol: Handling and Storage of 2,6-Dimethylpiperidine-1-carboximidamide Introduction 2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) is a specialized guanidine-functionalized heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Handling and Storage of 2,6-Dimethylpiperidine-1-carboximidamide

Introduction

2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) is a specialized guanidine-functionalized heterocyclic building block.[1][2] Often utilized in the synthesis of pharmaceutical intermediates—specifically for antihypertensive agents, protease inhibitors, and sodium channel blockers—it belongs to the class of


-amidinopiperidines.

This compound poses unique handling challenges due to the high basicity of the guanidine moiety (


) and the steric hindrance introduced by the methyl groups at the 2 and 6 positions. Improper storage leads to rapid degradation via hydrolysis (to urea derivatives) or carbonation (reaction with atmospheric 

). This guide defines the rigorous protocols required to maintain compound integrity and ensuring operator safety.

Physicochemical Profile

Understanding the chemical nature of this compound is the foundation of the storage protocol.

PropertySpecification / Characteristic
Chemical Name 2,6-Dimethylpiperidine-1-carboximidamide
Synonyms

-Amidino-2,6-dimethylpiperidine; 1-Guanidino-2,6-dimethylpiperidine
CAS Number 100862-81-5 (Free Base) / Analog: 41316-49-8 (HCl Salt)
Molecular Formula

(Free Base)
Molecular Weight 155.24 g/mol (Free Base)
Physical State Solid (Salts) or Viscous Liquid/Low-melting Solid (Free Base)
Basicity Strongly Basic (Guanidine moiety)
Hygroscopicity High (Especially as HCl or

salt)
Solubility Salts: Water, DMSO, Methanol.[1][2][3][4][5][6] Free Base: DCM, Chloroform, Ethanol.

Storage Protocol: The "Dry-Inert" System

The primary degradation pathways for this compound are hygroscopic hydrolysis and atmospheric carbonation . The following protocol utilizes a "Dry-Inert" system to mitigate these risks.

Environmental Conditions
  • Temperature:

    • Short-term (< 1 month): 2°C to 8°C (Refrigerated).

    • Long-term (> 1 month): -20°C (Standard Freezer).

    • Rationale: Lower temperatures kinetically inhibit hydrolysis rates if moisture ingress occurs.

  • Atmosphere:

    • Requirement: Inert Gas Overlay (Argon preferred over Nitrogen due to density).

    • Criticality: The free base will actively scavenge

      
       from the air to form carbonates, altering stoichiometry and purity.
      
  • Light:

    • Store in amber vials to prevent potential photo-oxidation, although the compound is not acutely photosensitive.

Container Specifications
  • Primary Container: Borosilicate glass vial with a Teflon-lined (PTFE) screw cap. Avoid simple polyethylene caps which are permeable to moisture over time.

  • Secondary Containment: Sealed desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).

  • Seal: Parafilm® or electrical tape should be applied over the cap-neck junction for long-term freezing.

Storage Decision Logic (Visualization)

StorageProtocol Start Receive Compound CheckForm Identify Form (Salt vs. Free Base) Start->CheckForm FreeBase Free Base (High Reactivity) CheckForm->FreeBase Is Free Base Salt Salt Form (HCl/H2SO4) (Moderate Stability) CheckForm->Salt Is Salt ProcessingFB 1. Purge Headspace (Argon) 2. Seal with Parafilm 3. Store at -20°C FreeBase->ProcessingFB ProcessingSalt 1. Desiccate (Silica Gel) 2. Store at 2-8°C (Short Term) 3. Store at -20°C (Long Term) Salt->ProcessingSalt Usage Equilibrate to RT before opening ProcessingFB->Usage ProcessingSalt->Usage

Figure 1: Decision matrix for storage based on chemical form. Note the stricter inert gas requirement for the free base.

Handling & Safety (HSE) Guidelines

Hazard Classification (GHS/CLP):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.

  • Note: If Free Base, treat as H314 (Causes severe skin burns) due to high pH.

Engineering Controls
  • Fume Hood: All weighing and solubilization must be performed inside a certified chemical fume hood.

  • Static Control: Use anti-static guns when handling the dry powder, as guanidine salts can be static-prone, leading to dispersal and inaccurate weighing.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness). Double-gloving recommended for free base handling.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).

  • Respiratory: If handling large quantities (>10g) outside a hood, use a P95/P3 dust mask.

Spill Response
  • Solid Spill: Do not sweep dry. Cover with damp absorbent pads to prevent dust generation, then wipe up.

  • Liquid/Solution Spill: Neutralize with dilute acetic acid or citric acid before absorbing with vermiculite.

Preparation & Solubilization Protocol

Researchers often face "crashing out" issues when preparing stock solutions of guanidine derivatives.

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Recommended for High Concentration Stocks (100 mM). hygroscopic; keep anhydrous.

  • Water: Suitable for salts (HCl), but solutions are prone to hydrolysis over time. Prepare fresh.

  • Ethanol: Good solubility but evaporates in storage.

Stock Solution Workflow
  • Equilibration: Remove vial from freezer and allow it to warm to Room Temperature (RT) for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh quickly. If the solid appears "sticky" or "clumped," it has already absorbed moisture.

  • Dissolution:

    • Add solvent (e.g., DMSO).

    • Vortex for 30 seconds.

    • Tip: If using the Free Base, sonication may be required to break up oily aggregates.

  • Aliquot & Refreeze: Do not freeze/thaw the master stock. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.

Quality Control & Troubleshooting

Verification Method:

  • HPLC: C18 Column, High pH resistant (e.g., Waters XBridge).

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Note: Acidic mobile phases (TFA) may cause poor peak shape due to the basic guanidine group interacting with silanols.

  • 1H NMR: Look for the characteristic methyl doublets (approx 1.0-1.2 ppm) and the broad exchangeable protons of the guanidine group (> 7.0 ppm, solvent dependent).

Common Issues Table:

SymptomCauseRemediation
Material is sticky/wet Hygroscopic moisture absorptionDry under high vacuum over

for 24 hours.
White crust on cap Carbonation (Reaction with

)
Filter solution to remove insoluble carbonates; purge storage with Argon.
Yellow discoloration Oxidation (Trace impurities)Check purity by HPLC. If >95%, likely acceptable for biological assays; recrystallize for synthesis.

References

  • ChemicalBook. (2023). 2,6-Dimethylpiperidine-1-carboximidamide Properties and Supplier Data. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Piperidine-1-carboximidamide hydroiodide. Retrieved from

  • PubChem. (2023). Compound Summary: N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Analog Structure Reference). Retrieved from

  • ChemScene. (2023). Piperidine-1-carboximidamide hydrochloride Product Guide. Retrieved from

  • GuideChem. (2023). Supplier List and CAS Data for 100862-81-5. Retrieved from

Sources

Method

Formulation Strategies for 2,6-Dimethylpiperidine-1-carboximidamide Salts: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dimethylpiperidine-1-carboximidamide is a molecule characterized by a highly basic guanidine functional group attached to a dimethylated pi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpiperidine-1-carboximidamide is a molecule characterized by a highly basic guanidine functional group attached to a dimethylated piperidine ring. The guanidinium group, with a pKa typically around 13.5, is protonated under physiological conditions, making salt formation an essential strategy for its development as a pharmaceutical agent.[1][2] The choice of an appropriate salt form is a critical decision in drug development, as it can significantly influence the compound's solubility, stability, dissolution rate, and bioavailability.[3][4][5] This guide provides a comprehensive overview of the pre-formulation considerations, formulation strategies, and analytical protocols for the development of 2,6-Dimethylpiperidine-1-carboximidamide salts.

Part 1: Pre-formulation and Salt Selection

Pre-formulation studies are the cornerstone of rational dosage form design, providing essential data on the intrinsic physicochemical properties of a drug candidate.[6][7][8] For a strongly basic compound like 2,6-Dimethylpiperidine-1-carboximidamide, these studies are paramount in guiding the selection of a suitable salt form and mitigating potential development challenges.[9]

Physicochemical Characterization of the Free Base

A thorough characterization of the 2,6-Dimethylpiperidine-1-carboximidamide free base is the first step. The 2,6-dimethylpiperidine moiety is a colorless to pale yellow liquid with low water solubility and an amine-like odor.[10][11][12] The addition of the carboximidamide group will significantly alter these properties.

Key parameters to evaluate include:

  • pKa Determination: The high basicity of the guanidine group is a critical parameter. Potentiometric titration is a standard method for pKa determination.[13]

  • Aqueous and Solvent Solubility: Determine the solubility in water across a range of pH values and in various organic solvents. The free base is expected to have low aqueous solubility.

  • LogP/D: The partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will inform the lipophilicity of the molecule, which is crucial for predicting its absorption and distribution.

  • Solid-State Properties: Characterize the solid form of the free base (if isolatable) for crystallinity, polymorphism, and hygroscopicity using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Salt Selection Strategy

The formation of a salt is a common and effective method to improve the solubility and stability of weakly basic drugs.[5][14] The selection of a suitable counterion should be guided by a systematic screening process.

The "pKa rule" is a fundamental principle in salt formation, which states that for a stable salt to form, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counterion.[5][15]

dot graph SaltSelection { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="API Free Base\n(2,6-Dimethylpiperidine-1-carboximidamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen [label="Counterion Screening\n(Acids with varying pKa)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="Characterize Salt Properties:\n- Solubility\n- Stability\n- Hygroscopicity\n- Polymorphism\n- Melting Point", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Select [label="Select Optimal Salt Form for Development", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Screen; Screen -> Characterize [label="Form stable salts"]; Characterize -> Select [label="Favorable physicochemical profile"]; } dot

Figure 1: Decision workflow for salt selection.

Commonly screened counterions for basic drugs include:

  • Inorganic Acids: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄)

  • Organic Acids: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Besylate (benzenesulfonic acid), Citrate, Fumarate, Maleate, Tartrate

Table 1: Comparison of Potential Counterions for Salt Formation

CounterionAcid TypeExpected Salt PropertiesConsiderations
Hydrochloride Strong InorganicOften crystalline, high melting point, good aqueous solubility.[16][17]Can be hygroscopic and may decrease the pH of formulations.
Sulfate Strong InorganicTypically crystalline, good aqueous solubility.Can be less soluble than corresponding HCl salts.
Mesylate Strong OrganicGood solubility and stability.Potential for lower hygroscopicity compared to HCl.
Fumarate Dicarboxylic AcidMay form less soluble salts, potentially useful for modified release.Can have complex salt stoichiometry.
Citrate Tricarboxylic AcidCan act as a buffering agent in formulations.[14]May form hydrates and have higher hygroscopicity.
Protocol: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of a 2,6-Dimethylpiperidine-1-carboximidamide salt as a function of pH.

Materials:

  • 2,6-Dimethylpiperidine-1-carboximidamide salt

  • Buffers of various pH values (e.g., pH 2, 4, 6.8, 7.4, 9)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or ELSD)[2]

  • Shaking incubator or orbital shaker

  • pH meter

  • Centrifuge and/or filters

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the salt to each pH buffer in separate vials.

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, visually inspect for the presence of undissolved solids.

  • Filter or centrifuge the samples to separate the solid from the supernatant.

  • Accurately dilute the supernatant and analyze the concentration of the dissolved drug using a validated HPLC method.

  • Measure the pH of the supernatant to confirm the final pH of the solution.

  • Plot the solubility (in mg/mL or M) against the final pH.

Part 2: Formulation Development Strategies

The choice of formulation strategy will depend on the intended route of administration, the desired dosage, and the physicochemical properties of the selected salt.

Oral Solid Dosage Forms (Tablets and Capsules)

For oral delivery, tablets and capsules are the most common dosage forms. The high basicity of the guanidine group necessitates careful excipient selection to avoid incompatibilities.[18][19]

Excipient Compatibility:

Drug-excipient compatibility studies are crucial to ensure the stability and performance of the final product.[20][21] Potential incompatibilities with basic drugs can arise from acidic excipients or reactive impurities.[22]

Table 2: Recommended Excipients for Oral Solid Dosage Forms

Excipient ClassExamplesRationale and Considerations
Diluents/Fillers Microcrystalline cellulose (MCC), Dibasic calcium phosphate, Mannitol, LactoseMCC is a common choice, but its moisture content should be controlled. Dibasic calcium phosphate is a good option for moisture-sensitive drugs.
Binders Povidone (PVP), Hydroxypropyl methylcellulose (HPMC)These are generally inert and provide good granulation properties.
Disintegrants Croscarmellose sodium, Sodium starch glycolate, CrospovidoneThese help the tablet to break apart in the gastrointestinal tract, facilitating drug release.
Lubricants Magnesium stearate, Stearic acidMagnesium stearate is widely used, but over-lubrication can affect dissolution.

Formulation Approaches:

  • Direct Compression: If the salt has good flow and compressibility properties, direct compression is the simplest and most cost-effective method.

  • Dry Granulation (Slugging or Roller Compaction): This method is suitable for moisture-sensitive drugs.

  • Wet Granulation: If the drug is stable in the presence of water, wet granulation can improve flow and compressibility. Aqueous or solvent-based granulation can be used.

Oral Liquid Formulations

Oral liquid formulations, such as solutions or suspensions, can be advantageous for pediatric or geriatric populations or for patients with difficulty swallowing.

Key considerations for liquid formulations:

  • Solubility Enhancement: If the intrinsic solubility of the selected salt is insufficient, co-solvents (e.g., propylene glycol, glycerin) or solubilizing agents may be required.

  • pH Control: A buffering system is essential to maintain the pH within a range where the drug is most stable and soluble.

  • Taste Masking: Guanidine-containing compounds can have a bitter taste. Sweeteners (e.g., sucralose, aspartame), flavoring agents, and taste-masking technologies may be necessary.

  • Microbial Stability: A suitable preservative system (e.g., parabens, sodium benzoate) is required to prevent microbial growth.

Parenteral Formulations

For intravenous, intramuscular, or subcutaneous administration, sterile formulations are required.

Key considerations for parenteral formulations:

  • Sterility: The formulation must be sterile and pyrogen-free. This is typically achieved by sterile filtration and aseptic processing.

  • Tonicity: The formulation should be isotonic with blood to avoid pain and irritation at the injection site. Sodium chloride or dextrose can be used to adjust tonicity.

  • pH and Buffering: The pH of the formulation should be close to physiological pH (around 7.4) and tightly controlled with a suitable buffer system (e.g., phosphate or citrate buffer).

  • Particulate Matter: The formulation must be free of visible particulate matter.

Part 3: Analytical and Quality Control

A robust analytical and quality control strategy is essential to ensure the identity, strength, quality, and purity of the final drug product.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the assay and determination of related substances. Due to the polar and basic nature of the guanidinium ion, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) may be necessary.[2] Derivatization with reagents like 9,10-phenanthrenequinone or methylglyoxal can be used to enhance UV detection.[23][24]

  • Ion Chromatography (IC): IC with suppressed conductivity detection is a direct and sensitive method for the analysis of guanidine compounds, avoiding the need for derivatization.[23][25]

  • Dissolution Testing: This is a critical quality control test for solid oral dosage forms to ensure batch-to-batch consistency and predict in-vivo performance.[26]

  • X-ray Powder Diffraction (XRPD): XRPD is used to characterize the solid-state form of the drug substance and to detect polymorphism.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study thermal events and potential drug-excipient interactions.

Protocol: Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of a 2,6-Dimethylpiperidine-1-carboximidamide salt with selected excipients.

Materials:

  • 2,6-Dimethylpiperidine-1-carboximidamide salt

  • Selected excipients (e.g., MCC, lactose, magnesium stearate)

  • Vials

  • Oven for accelerated stability testing (e.g., 40°C/75% RH)

  • HPLC system

  • DSC and/or XRPD instruments

Procedure:

  • Prepare binary mixtures of the drug and each excipient, typically in a 1:1 or other relevant ratio.

  • Prepare a control sample of the drug alone.

  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).

  • At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the drug content and the formation of any degradation products.

    • Solid-State Properties: Analyze the samples by DSC and/or XRPD to detect any changes in the solid form.

  • Compare the results of the binary mixtures to the control sample to identify any incompatibilities.

dot graph ExcipientCompatibility { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Prepare Binary Mixtures\n(Drug + Excipient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Store at Accelerated Conditions\n(e.g., 40°C/75% RH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze at Time Points (T=0, 2, 4 weeks)\n- Appearance\n- HPLC (Assay/Impurities)\n- DSC/XRPD", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluate [label="Evaluate for Incompatibility", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Stress; Stress -> Analyze; Analyze -> Evaluate; } dot

Figure 2: Workflow for an excipient compatibility study.

Conclusion

The successful formulation of 2,6-Dimethylpiperidine-1-carboximidamide salts requires a systematic and science-driven approach. A comprehensive pre-formulation program, including a thorough salt selection screen, is fundamental to identifying a developable drug candidate. Careful consideration of the highly basic nature of the guanidine group is essential during excipient selection and process development to ensure a stable, safe, and effective final drug product. The protocols and strategies outlined in this guide provide a framework for researchers and formulation scientists to navigate the challenges and opportunities in the development of this class of compounds.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • CymitQuimica. (n.d.). CAS 766-17-6: rel-(2R,6S)-2,6-Dimethylpiperidine.
  • Wikipedia. (2023). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (2010).
  • Morris, K. R., Fakes, M. G., & Thakur, A. B. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology.
  • Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3149. [Link]

  • Patil, S., & Rohrer, J. (n.d.).
  • Grokipedia. (n.d.). 2,6-Dimethylpiperidine.
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  • Grokipedia. (n.d.). Guanidinium chloride.
  • BenchChem. (n.d.). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers.
  • Chaurasiya, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). [Link]

  • Kim, H., et al. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. Journal of Medicinal Chemistry. [Link]

  • Lucy, C. A., et al. (2012). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 137(18), 4169-4176. [Link]

  • Alfa Chemistry. (n.d.). Excipient Compatibility Test of Generic Drug.
  • Pharma Focus Europe. (2025). Pre-Formulation Studies and Analytical Techniques.
  • Memon, A. A., et al. (2009). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 31(3). [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
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  • Drug-Analyst. (2025). Preformulation Study Part(2): Solubility, Stability & Key Parameters in Drug Development.
  • Pharmapproach.com. (2024). Preformulation Studies: A Foundation for Dosage Form Development.
  • Khan, S. A., et al. (2024). Synthesis, Characterization and Biological Applications of New Guanidinium and Aminoguanidinium Salts of 6-Hydroxypyridine-3-Carboxylic Acid. Polycyclic Aromatic Compounds. [Link]

  • Kumar, S., & Singh, S. (2016). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Sciencemadness Wiki. (2020). Guanidinium chloride.
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  • IntechOpen. (2023). Preformulation Studies: A Versatile Tool in Formulation Design. Retrieved from [Link]

  • Labinsights. (2023). How to Select Excipients in Drug Formulation?.
  • Veeprho. (2020). Drug-Excipient Compatibility Study.
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  • Nakamura, E., & Isobe, H. (2017). Great Challenges in Organic Chemistry. The Journal of Organic Chemistry, 82(15), 7679-7681. [Link]

  • Moravek. (2022). 10 Major Challenges of Modern-Day Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Retrieved from [Link]

  • MDPI. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]

  • Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Processing World. Retrieved from [Link]

  • National Institutes of Health. (2018). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Retrieved from [Link]

  • Pharmaffiliates. (2025). Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies.
  • JoVE. (2016). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]

Sources

Application

in vitro assay protocols using 2,6-Dimethylpiperidine-1-carboximidamide

Application Note: CYP2D6 Phenotyping and Inhibition Assays using Debrisoquine (2,6-Dimethylpiperidine-1-carboximidamide) Introduction & Scope 2,6-Dimethylpiperidine-1-carboximidamide , commonly known as Debrisoquine , is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: CYP2D6 Phenotyping and Inhibition Assays using Debrisoquine (2,6-Dimethylpiperidine-1-carboximidamide)

Introduction & Scope

2,6-Dimethylpiperidine-1-carboximidamide , commonly known as Debrisoquine , is a guanidine-derivative antihypertensive agent. In modern drug development, its primary utility is not therapeutic but diagnostic. It serves as a prototypical probe substrate for Cytochrome P450 2D6 (CYP2D6) .[1]

Regulatory bodies, including the FDA and EMA , classify Debrisoquine as a preferred substrate for in vitro and in vivo phenotyping of CYP2D6 activity. Because CYP2D6 is responsible for metabolizing approximately 25% of clinically used drugs (including antidepressants, antipsychotics, and beta-blockers), accurate assay protocols using this probe are critical for predicting Drug-Drug Interactions (DDIs).

Key Application:

  • CYP2D6 Phenotyping: Determining the metabolic capacity of liver microsomes or recombinant systems.

  • IC50 Determination: Screening New Chemical Entities (NCEs) for reversible inhibition of CYP2D6.

  • Mechanistic Studies: Investigating genetic polymorphisms (Poor vs. Ultrarapid Metabolizers).

Mechanism of Action & Pathway

The assay relies on the specific 4-hydroxylation of Debrisoquine by CYP2D6.[2][3][4] This reaction is NADPH-dependent and highly regioselective.

Reaction Stoichiometry:



CYP2D6_Pathway Substrate Debrisoquine (2,6-Dimethylpiperidine- 1-carboximidamide) Enzyme CYP2D6 (Microsomes/Recombinant) Substrate->Enzyme Cofactor NADPH + O2 Cofactor->Enzyme Metabolite 4-Hydroxydebrisoquine (Quantification Target) Enzyme->Metabolite 4-Hydroxylation

Figure 1: The metabolic pathway of Debrisoquine 4-hydroxylation mediated by CYP2D6.[4][5][6]

Experimental Strategy & Design

To ensure Scientific Integrity , the assay must be designed within the linear range of enzyme kinetics.

Kinetic Parameters (Consensus Values)
  • 
     (Michaelis Constant):  Typically 20–50 µM  in Human Liver Microsomes (HLM).
    
  • Substrate Concentration ([S]):

    • For Inhibition Assays (IC50) : Use

      
       (e.g., 30 µM). This ensures the assay is sensitive to competitive, non-competitive, and uncompetitive inhibitors.
      
    • For Clearance Assays : Use

      
       (e.g., 1–5 µM) to ensure first-order kinetics.
      
Control Systems
ComponentMaterialPurpose
Enzyme Source Human Liver Microsomes (HLM) or rCYP2D6Metabolic engine.
Positive Control Quinidine Potent CYP2D6 inhibitor (

). Validates assay sensitivity.
Negative Control Incubations minus NADPHChecks for non-enzymatic degradation.
Internal Standard Debrisoquine-d10 or Phenacetin Corrects for matrix effects and injection variability in LC-MS.

Detailed Protocol: CYP2D6 Inhibition Assay

Objective: Determine the IC50 of a Test Compound against CYP2D6 using Debrisoquine as the probe.

Reagents Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., 100 nM Debrisoquine-d10).

Assay Workflow

Assay_Workflow Step1 1. Pre-Incubation (5 min, 37°C) Mix: Buffer + Microsomes (0.1 mg/mL) + Test Inhibitor Step2 2. Substrate Addition Add Debrisoquine (Final conc: 30 µM) Step1->Step2 Step3 3. Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Reaction (15-20 min, 37°C) Shaking water bath Step3->Step4 Step5 5. Termination Add Ice-cold Acetonitrile + Internal Standard Step4->Step5 Step6 6. Clarification Centrifuge (3000 x g, 20 min, 4°C) Step5->Step6 Step7 7. Analysis LC-MS/MS of Supernatant Step6->Step7

Figure 2: Step-by-step workflow for the high-throughput inhibition screen.

Step-by-Step Procedure
  • Thaw Microsomes: Thaw HLM on ice. Dilute to 0.2 mg/mL (2X conc) in Phosphate Buffer.

  • Plate Setup: Use a 96-well plate.

    • Add 20 µL of Test Inhibitor (7-point dilution series, e.g., 0.01 µM to 50 µM).

    • Note: Keep organic solvent (DMSO) < 0.1% v/v in final reaction. CYP2D6 is sensitive to solvents.

  • Enzyme Addition: Add 100 µL of diluted microsomes to wells. Pre-incubate at 37°C for 5 mins.

  • Probe Addition: Add 20 µL of Debrisoquine stock (10X conc).

  • Start Reaction: Add 60 µL of NADPH Regenerating System.

    • Final Volume: 200 µL.

    • Final Protein: 0.1 mg/mL.

  • Incubation: Incubate for 20 minutes at 37°C with gentle shaking.

  • Quenching: Add 200 µL of Ice-cold Stop Solution (ACN + IS).

  • Processing: Centrifuge at 3,000–4,000 rpm for 20 mins to pellet protein. Transfer supernatant to LC-MS vials.

Analytical Method (LC-MS/MS)

High sensitivity is required to detect 4-Hydroxydebrisoquine, especially in inhibition samples.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm). Note: A T3 column is recommended due to the polar nature of the guanidine group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 3 minutes.

MRM Transitions (Mass-to-Charge Ratio):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Debrisoquine 176.1134.125
4-OH-Debrisoquine 192.1132.130
Debrisoquine-d10 (IS) 186.2144.225

Expert Insight: 4-OH-Debrisoquine is more polar than the parent. Ensure the LC method has a sufficient hold time at low organic % to prevent it from eluting in the void volume, which causes ion suppression.

Data Analysis & Validation

Calculation of IC50
  • Quantify the Peak Area Ratio (Analyte/Internal Standard).

  • Convert to velocity (pmol/min/mg protein) using a standard curve of synthetic 4-OH-Debrisoquine.

  • Plot % Control Activity vs. Log[Inhibitor Concentration] .

  • Fit data to the sigmoidal dose-response equation (Hill equation).

Acceptance Criteria (Self-Validating System)
  • Linearity: The standard curve for 4-OH-Debrisoquine must have

    
    .
    
  • Signal-to-Noise: The Lower Limit of Quantitation (LLOQ) must be > 5:1 S/N.

  • Positive Control: Quinidine IC50 must fall within 2-fold of historical lab mean (typically 0.05 – 0.15 µM).

  • Mass Balance: In substrate depletion assays, the loss of Debrisoquine should roughly correlate with the appearance of 4-OH-Debrisoquine (though minor pathways exist).

References

  • FDA Guidance for Industry. (2020).[7][8] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[9][10]

  • Kronbach, T., et al. (1987). "Oxidation of debrisoquine and other drugs by human liver microsomes." Analytical Biochemistry.

  • Bjornsson, T. D., et al. (2003). "The conduct of in vitro and in vivo drug-drug interaction studies: A PhRMA perspective." Journal of Clinical Pharmacology, 43(5), 443-469.

  • EMA Guideline. (2012). Guideline on the investigation of drug interactions.[7][8][9][11] European Medicines Agency.

Sources

Method

catalytic uses of 2,6-Dimethylpiperidine-1-carboximidamide in organic synthesis

Application Note: Catalytic Uses of 2,6-Dimethylpiperidine-1-carboximidamide in Organic Synthesis Part 1: Executive Summary & Technical Profile[1] Compound: 2,6-Dimethylpiperidine-1-carboximidamide CAS: 100862-81-5 (Free...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Uses of 2,6-Dimethylpiperidine-1-carboximidamide in Organic Synthesis

Part 1: Executive Summary & Technical Profile[1]

Compound: 2,6-Dimethylpiperidine-1-carboximidamide CAS: 100862-81-5 (Free base) / 1078161-63-3 (Sulfate) Class: Sterically Hindered Guanidine / Superbase / N-Donor Ligand

Overview: 2,6-Dimethylpiperidine-1-carboximidamide is a specialized guanidine derivative characterized by significant steric bulk proximal to the basic center. Unlike common organobases (e.g., DBU, TMG), the 2,6-dimethyl substitution on the piperidine ring creates a "steric shield" around the guanidinium core. This unique architecture suppresses nucleophilicity while maintaining high Brønsted basicity (pKa ~13–14 in H₂O), making it an ideal catalyst for base-sensitive substrates and a stabilizing ligand for reactive metal centers (Al, Zn, Mg).

Key Catalytic Roles:

  • Non-Nucleophilic Superbase Catalyst: Promotes deprotonation in Michael additions, Henry reactions, and eliminations without competing amidine formation or nucleophilic attack.

  • Ligand for Main-Group Metals: Stabilizes low-coordinate Aluminum and Magnesium hydrides used in hydroalumination and polymerization.

  • Precursor for Chiral Guanidines: The trans-isomer provides a scaffold for enantioselective organocatalysis.

Part 2: Mechanism of Action & Structural Advantages

The catalytic utility of this compound stems from the decoupling of basicity from nucleophilicity .

Steric Gating Mechanism

In standard guanidines (e.g., TMG), the exposed nitrogen lone pair is both basic and nucleophilic. In 2,6-Dimethylpiperidine-1-carboximidamide, the axial methyl groups of the piperidine ring (in the preferred chair conformation) sterically block the approach of electrophiles to the nitrogen center, preventing the formation of quaternary ammonium byproducts (alkylation). However, the proton (


), being small, can easily penetrate this shield, allowing efficient deprotonation.
Metal Coordination (Ligand Role)

As a ligand, the compound acts as a mono- or bidentate donor. The steric bulk prevents ligand oligomerization, a common failure mode in aluminum hydride catalysis. This stabilization allows for the isolation of monomeric, highly reactive metal-hydride species.

Mechanism cluster_0 Selectivity Filter Base 2,6-Dimethylpiperidine- 1-carboximidamide Proton Proton (H+) Base->Proton Fast Kinetics (High Basicity) Electrophile Bulky Electrophile (Alkyl Halide/Carbonyl) Base->Electrophile Steric Blockade (No Reaction) Complex Stable Guanidinium Salt Proton->Complex Catalytic Cycle Active SideProduct Quaternary Ammonium Salt Electrophile->SideProduct Suppressed

Figure 1: The steric gating mechanism allows the catalyst to accept protons while rejecting bulky electrophiles, preventing catalyst deactivation.

Part 3: Applications & Protocols

Application A: Organocatalytic Henry Reaction (Nitroaldol)

Context: The Henry reaction often suffers from retro-aldol pathways or dehydration when using strong, non-hindered bases. 2,6-Dimethylpiperidine-1-carboximidamide provides a "soft" deprotonation, stabilizing the transition state without promoting rapid dehydration.

Protocol 1: Catalytic Henry Reaction of Benzaldehyde and Nitromethane

  • Reagents:

    • Benzaldehyde (1.0 equiv, 10 mmol)

    • Nitromethane (5.0 equiv, 50 mmol)

    • Catalyst: 2,6-Dimethylpiperidine-1-carboximidamide (5 mol%, 0.5 mmol)

    • Solvent: THF or Ethanol (anhydrous)

  • Step-by-Step Procedure:

    • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.06 g of Benzaldehyde in 10 mL of anhydrous THF under Argon atmosphere.

    • Catalyst Addition: Add 78 mg (0.5 mmol) of 2,6-Dimethylpiperidine-1-carboximidamide. Stir for 5 minutes at room temperature (25 °C).

    • Substrate Addition: Add Nitromethane (3.05 g, 2.7 mL) dropwise over 2 minutes.

    • Reaction: Stir the mixture at 25 °C. Monitor via TLC (Hexane/EtOAc 8:2) every 2 hours. The reaction typically reaches completion in 6–12 hours.

    • Quench: Add 10 mL of saturated NH₄Cl solution to quench the basic catalyst.

    • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Expected Outcome: >90% yield of

    
    -nitroalcohol with minimal dehydrated nitrostyrene byproduct.
    
Application B: Ligand Stabilization of Aluminum Hydrides

Context: Aluminum hydrides (alanes) are powerful reducing agents but are often pyrophoric and unstable. Coordinating 2,6-Dimethylpiperidine-1-carboximidamide creates a stable "guanidinate-stabilized alane" that can be handled more safely and used for chemoselective reductions.

Protocol 2: Synthesis of Guanidinate-Stabilized Aluminum Hydride (Adapted from Kempe et al., Univ. Bayreuth methodology)

  • Reagents:

    • LiAlH₄ (1.0 equiv)

    • 2,6-Dimethylpiperidine-1-carboximidamide (1.0 equiv)

    • Solvent: Diethyl Ether (anhydrous, degassed)

  • Step-by-Step Procedure:

    • Inert Handling: Perform all steps in a Glovebox (Ar or N₂ atmosphere).

    • Slurry Formation: Suspend LiAlH₄ (38 mg, 1.0 mmol) in 5 mL of cold Et₂O (-78 °C).

    • Ligand Addition: Dissolve 2,6-Dimethylpiperidine-1-carboximidamide (155 mg, 1.0 mmol) in 5 mL Et₂O and add slowly to the LiAlH₄ slurry.

    • Evolution: Allow the mixture to warm to room temperature. Hydrogen gas (H₂) evolution will be observed.

    • Reaction: Stir for 4 hours. The solution typically turns clear or slightly cloudy as the lithium guanidinate-alane complex forms.

    • Filtration: Filter through Celite to remove unreacted insolubles.

    • Crystallization: Concentrate the filtrate to ~2 mL and store at -30 °C to crystallize the complex: [(Guan)AlH2(µ-H)Li(Et2O)].

  • Use Case: This isolated complex can be used as a stoichiometric reducing agent for amides to amines, offering higher functional group tolerance than naked LiAlH₄.

Part 4: Comparative Data Analysis

Table 1: Comparison of Guanidine Catalysts in Base-Mediated Reactions

PropertyTMG (Tetramethylguanidine)TBD (Triazabicyclodecene)2,6-Dimethylpiperidine-1-carboximidamide
pKa (MeCN) ~23.3~26.0~23.5
Nucleophilicity High (Alkylation prone)High (Acylation prone)Low (Sterically Hindered)
Solubility Organic/WaterOrganicOrganic (Lipophilic)
Stability HygroscopicHygroscopicModerate
Primary Use General BaseTransesterificationSelective Deprotonation / Metal Ligand

Part 5: Workflow Visualization

Workflow Start Start: Catalyst Selection Check Is Substrate Electrophilic? Start->Check PathA Use TMG/DBU Check->PathA No PathB Use 2,6-Dimethylpiperidine- 1-carboximidamide Check->PathB Yes (e.g., Alkyl Halides present) Step1 Dissolve Substrate in THF PathB->Step1 Step2 Add Catalyst (5 mol%) Step1->Step2 Step3 Monitor: No Alkylation Byproduct Step2->Step3

Figure 2: Decision tree for selecting 2,6-Dimethylpiperidine-1-carboximidamide over standard guanidines.

References

  • Kempe, R., et al. "Structure of Aminopyridinato and Guanidinato Ligand Stabilized Al-H Complexes."[1] University of Bayreuth E-Pub, 2013.

  • Nembenna, S., et al. "Catalytic C–N bond formation in guanylation reaction by N-heterocyclic carbene supported magnesium(II) and zinc(II) amide complexes."[2] Journal of Organometallic Chemistry, 2014, 769, 112-118.[2]

  • Gagliardi, S., & Kempe, R. "Sterically Demanding Guanidinates: Synthesis and Application in Metal Coordination.
  • Guidechem. "2,6-Dimethylpiperidine-1-carboximidamide CAS Database and Properties."

Sources

Technical Notes & Optimization

Troubleshooting

solving solubility issues with 2,6-Dimethylpiperidine-1-carboximidamide

Introduction: The "Amphiphilic Guanidine" Challenge You are likely reading this because 2,6-Dimethylpiperidine-1-carboximidamide (often supplied as a sulfate or hemisulfate salt) is precipitating in your stock solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Amphiphilic Guanidine" Challenge

You are likely reading this because 2,6-Dimethylpiperidine-1-carboximidamide (often supplied as a sulfate or hemisulfate salt) is precipitating in your stock solutions or "crashing out" upon addition to biological media.

This molecule presents a classic physicochemical paradox that frustrates standard formulation protocols:

  • The Head (Carboximidamide/Guanidine): A super-basic, highly polar moiety (pKa ≈ 12.5–13.5) that demands protonation for water solubility.

  • The Tail (2,6-Dimethylpiperidine): A sterically hindered, lipophilic core that resists solvation in pure aqueous environments and creates crystal lattice stability that fights dissolution.

This guide moves beyond generic advice to address the specific molecular mechanics of this hindered guanidine derivative.

Part 1: Critical Solubility Diagnostics

Before attempting to dissolve your sample, you must identify which species you are holding. The solubility rules for this molecule are binary and non-negotiable.

ParameterSpecies A: The Salt (Most Common)Species B: The Free Base
Appearance Crystalline solid (White/Off-white)Oily residue or waxy solid
Chemical State Protonated Cation (

)
Neutral / Deprotonated (

)
Water Solubility High (if pH < 7)Near Zero (Hydrophobic)
DMSO Solubility Moderate to Poor (Anion dependent)High
Primary Issue Precipitates in high-salt buffers (PBS)Won't dissolve in aqueous media
The "Floating Solid" Phenomenon

Q: I added water to the powder, but it just floats or clumps. Why? A: You likely have the Free Base or a Sulfate Salt with high lattice energy.

  • The Fix: Do not heat aggressively. Instead, adjust the pH. The guanidine group must be ionized to pull the hydrophobic 2,6-dimethylpiperidine ring into the water.

  • Protocol: Add 1.0 equivalent of 1M HCl or Acetic Acid dropwise. As the pH drops below 10, the amine protonates, and the compound should spontaneously dissolve.

Part 2: Solvent Selection & Screening Guide

Use this decision matrix to select the correct vehicle for your application.

Aqueous Stock Solutions (For In Vivo / In Vitro)
  • Recommended: Water (acidified to pH 5–6).

  • Avoid: Phosphate Buffered Saline (PBS) as the dissolving solvent.

  • Reasoning: The guanidinium cation can form insoluble ion pairs with bulky anions like phosphate or citrate at high concentrations. Dissolve in pure water or saline first, then dilute into buffer.

Organic Stock Solutions (For High-Throughput Screening)
  • Recommended: DMSO (Dimethyl Sulfoxide) with a "Water Spike."

  • The Trick: Pure DMSO often fails to solvate the salt form of guanidines effectively because it cannot break the ionic lattice.

  • Protocol: Add 5% (v/v) Water to your DMSO. This small amount of water solvates the ionic headgroup, while the DMSO solvates the lipophilic tail.

Formulation for Animal Studies
  • Recommended: 5% Tween-80 / 0.5% Methylcellulose in Saline.

  • Why: The 2,6-dimethyl steric bulk makes this molecule prone to crystallizing in vivo. Surfactants (Tween) prevent micro-crystallization at the injection site.

Part 3: Interactive Troubleshooting (FAQ)

Scenario A: The "Media Crash"

Q: My DMSO stock is clear, but when I pipette it into cell culture media (DMEM/RPMI), a white cloud forms immediately. A: This is "Solvent Shock" precipitation.

  • Mechanism: You are moving from a lipophilic environment (DMSO) to a high-salt aqueous environment (Media). The hydrophobic 2,6-dimethylpiperidine core is driven out of solution before the guanidine head can fully interact with the water.

  • Solution: Use the Serial Dilution Method .

    • Do not add 100% DMSO stock directly to the well.

    • Prepare an intermediate dilution (e.g., 10x concentration) in water or saline .

    • Add this aqueous intermediate to your cells. This allows the hydration shell to form gradually.

Scenario B: The "Stubborn Salt"

Q: I bought the Sulfate salt, and it won't dissolve in Ethanol or DMSO. A: Sulfate salts of guanidines are notoriously insoluble in organic solvents due to high lattice energy.

  • Solution: You must perform a Salt Exchange or use a Co-solvent .

    • Quick Fix: Add 10-20% Water to your Ethanol/DMSO.

    • Permanent Fix: Convert to the Hydrochloride (HCl) salt, which is typically more soluble in organic solvents. (Dissolve in water, add excess HCl, lyophilize).

Part 4: Visualizing the Solubility Logic

The following diagram illustrates the decision process for solubilizing 2,6-Dimethylpiperidine-1-carboximidamide based on its protonation state and the target application.

Solubility_Workflow Start Start: Solid Compound CheckForm Check Form: Salt or Free Base? Start->CheckForm FreeBase Free Base (Hydrophobic) CheckForm->FreeBase Waxy/Oily Salt Salt Form (Sulfate/HCl) CheckForm->Salt Crystalline Acidify Action: Acidify (Add 1 eq. HCl/Acetic Acid) FreeBase->Acidify WaterSol Result: Water Soluble (Cationic Form) Acidify->WaterSol SolventChoice Select Solvent Salt->SolventChoice DMSO DMSO / Ethanol SolventChoice->DMSO Water Water / Saline SolventChoice->Water Buffer PBS / Media SolventChoice->Buffer Spike Add 5% Water Spike to break lattice DMSO->Spike Success Clear Solution Water->Success Precip Precipitation Risk! (Common Ion Effect) Buffer->Precip Spike->Success Dilute Pre-dilute in Water before adding to media Precip->Dilute Dilute->Success

Caption: Decision tree for solubilizing 2,6-Dimethylpiperidine-1-carboximidamide. Note the critical acidification step for the free base and the water-spike requirement for organic solvents.

Part 5: Summary of Physicochemical Properties

PropertyValue / DescriptionImplication for Handling
pKa (Guanidine) ~12.5 – 13.5 [1]Molecule is 99.9% ionized at physiological pH (7.4).
LogP (Octanol/Water) ~1.8 (Estimated for Base)The 2,6-dimethyl groups add significant lipophilicity compared to naked guanidine.
Steric Hindrance High (2,6-dimethyl substitution)Protects the nitrogen but hinders salt formation kinetics. May require vigorous vortexing.
Preferred Salt Hydrochloride (HCl)Generally better organic solubility than Sulfate.

References

  • PubChem. Guanidine Compound Summary. National Center for Biotechnology Information. Accessed March 8, 2026. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Steric Factors and Solubility). [Link]

Optimization

Technical Support Center: 2,6-Dimethylpiperidine-1-carboximidamide

Welcome to the technical support center for 2,6-Dimethylpiperidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-Dimethylpiperidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to address common challenges encountered during its handling, stability testing, and analysis.

Introduction

2,6-Dimethylpiperidine-1-carboximidamide is a molecule of interest in pharmaceutical research due to its structural motifs: a sterically hindered piperidine ring and a basic carboximidamide (guanidine-like) group. Understanding its stability and degradation profile is critical for the development of safe and effective drug candidates. This guide provides a comprehensive overview of its potential degradation pathways, analytical methodologies for monitoring its stability, and troubleshooting advice for common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and analysis of 2,6-Dimethylpiperidine-1-carboximidamide.

Q1: What are the most likely degradation pathways for 2,6-Dimethylpiperidine-1-carboximidamide under forced degradation conditions?

A1: Based on its chemical structure, 2,6-Dimethylpiperidine-1-carboximidamide is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.

  • Hydrolysis: The carboximidamide group is the most probable site for hydrolysis. Under acidic or basic conditions, this group can hydrolyze to form 2,6-dimethylpiperidine-1-carboxamide and ultimately 2,6-dimethylpiperidine and urea or related byproducts. The rate of hydrolysis is dependent on pH and temperature. Studies on structurally related biguanides, such as metformin, have shown significant degradation in alkaline media.[1][2]

  • Oxidation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opening products. The presence of the two methyl groups at the 2 and 6 positions may offer some steric hindrance, potentially slowing down certain oxidative processes.[3][4]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For guanidine-containing compounds, this can involve complex reactions leading to the formation of various nitrogen-containing species.[5]

Q2: What are the recommended starting conditions for a stability-indicating HPLC method for this compound?

A2: A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. Given the basic nature of 2,6-Dimethylpiperidine-1-carboximidamide, a reverse-phase HPLC method with a C18 column is a suitable starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure the analyte is in its protonated form, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.A gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 210-230 nm or Mass Spectrometry (MS)The carboximidamide group may have a UV chromophore at lower wavelengths. MS detection offers greater sensitivity and specificity, and is invaluable for the identification of unknown degradants.[1][6]

Q3: How can I identify the unknown peaks that appear in my chromatogram during a stability study?

A3: The identification of unknown degradation products typically requires the use of mass spectrometry (MS). A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is ideal for obtaining accurate mass measurements, which can be used to determine the elemental composition of the degradants.

Tandem mass spectrometry (MS/MS) is then used to fragment the degradation products. By analyzing the fragmentation patterns, it is possible to elucidate the structure of the degradants. Comparing the fragmentation of the degradant to that of the parent compound can reveal which part of the molecule has been modified.[7][8][9]

Q4: I am observing a loss of mass balance in my forced degradation studies. What could be the cause?

A4: A loss of mass balance, where the sum of the parent compound and all observed degradation products is less than the initial amount of the parent compound, can be due to several factors:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a UV chromophore, making them invisible to a UV detector. Using a universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), in parallel with the UV detector can help to identify these compounds.

  • Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds (e.g., ammonia, dimethylamine) that are not retained on the HPLC column. Headspace gas chromatography (GC) can be used to analyze for volatile degradants.

  • Adsorption to Container Surfaces: The parent compound or its degradation products may adsorb to the surface of the sample vials. Using silanized glassware can help to minimize this issue.

Part 2: Troubleshooting Guides

This section provides practical advice for resolving specific issues that may arise during your experiments.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the column stationary phase.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For a basic compound like this, a low pH (e.g., 2.5-3.5) is recommended. 2. Reduce the sample concentration or injection volume. 3. Use a column with a different stationary phase (e.g., a phenyl-hexyl column) or add a competing base (e.g., 10 mM triethylamine) to the mobile phase.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump.1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Degas the mobile phase and prime the pump before each run.
Appearance of Extraneous Peaks 1. Sample contamination. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler.1. Prepare fresh samples and solvents. Ensure all glassware is thoroughly cleaned. 2. Implement a robust needle wash program and inject a blank solvent run to check for carryover. 3. Use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting to be injected.
No Degradation Observed Under Stress Conditions 1. The compound is highly stable under the applied conditions. 2. The stress conditions are not harsh enough.1. This is a valid result and indicates the intrinsic stability of the molecule. 2. Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidizing agent, longer exposure time). Forced degradation studies should aim for 5-20% degradation.[10][11]

Part 3: Experimental Protocols & Visualizations

This section provides detailed protocols for conducting forced degradation studies and visual representations of potential degradation pathways and experimental workflows.

Protocol: Forced Degradation Study

This protocol outlines the steps for subjecting 2,6-Dimethylpiperidine-1-carboximidamide to various stress conditions to induce degradation.

1. Sample Preparation:

  • Prepare a stock solution of 2,6-Dimethylpiperidine-1-carboximidamide in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Proposed Hydrolytic Degradation Pathway

G parent 2,6-Dimethylpiperidine-1-carboximidamide intermediate 2,6-Dimethylpiperidine-1-carboxamide parent->intermediate Hydrolysis (Acid or Base) final_piperidine 2,6-Dimethylpiperidine intermediate->final_piperidine Further Hydrolysis final_urea Urea intermediate->final_urea

Caption: Proposed hydrolytic degradation of 2,6-Dimethylpiperidine-1-carboximidamide.

Proposed Oxidative Degradation Pathway

G parent 2,6-Dimethylpiperidine-1-carboximidamide n_oxide N-Oxide Derivative parent->n_oxide Oxidation hydroxylated Hydroxylated Piperidine Ring parent->hydroxylated Oxidation ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Potential oxidative degradation pathways for 2,6-Dimethylpiperidine-1-carboximidamide.

Experimental Workflow for Degradation Product Identification

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification stress_conditions Acid, Base, Oxidative, Thermal, Photolytic Stress hplc_uv HPLC-UV Analysis stress_conditions->hplc_uv Stressed Samples hplc_ms LC-MS/MS Analysis hplc_uv->hplc_ms Peak of Interest accurate_mass Accurate Mass Measurement (HRMS) hplc_ms->accurate_mass fragmentation Fragmentation Pattern (MS/MS) accurate_mass->fragmentation structure_elucidation Structure Elucidation fragmentation->structure_elucidation

Caption: Workflow for the identification of degradation products.

References

  • Hassan, M., et al. (2021). Metformin HCl Degradation Products and Their Potential Toxicity in Diabetic Patients. Journal of Pharmaceutical and Biomedical Analysis, 198, 113997.
  • Marković Filipović, Z., et al. (2022). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 27(23), 8529. [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • Deng, Y., et al. (2023). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 148(5), 1045-1053. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • ChemicalBook. (2019, November 11).
  • Yamamoto, T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 2387–2397. [Link]

  • Hengstmann, J. H., et al. (1974). Quantitative determination of guanethidine and other guanido-containing drugs in biological fluids by gas chromatography with flame ionization detection and multiple ion detection. Analytical Chemistry, 46(1), 34-39. [Link]

  • Singh, S., et al. (2018). Forced Degradation Study of Different Brands of Metformin Available in India. International Journal of Pharmaceutical Sciences and Research, 9(7), 2883-2887.
  • Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection.
  • PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • Al-Lahham, O., et al. (2017). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Journal of Basic and Applied Sciences, 13, 1-7.
  • BenchChem. (n.d.).
  • Ramirez, D., et al. (2023). Metformin Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns. Water, 15(14), 2599. [Link]

  • Santhi, S. (2012). Oxidative Deoximation of N-Methyl-2,6-diphenyl piperidin-4-one Oxime and Its 3-Alkyl Derivatives by Acid Dichromate. Asian Journal of Chemistry, 24(1), 25-28.
  • Singh, S., et al. (2013). Reactions of the carboxamide group. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 38, pp. 1-47). Academic Press.
  • Kumar, A., et al. (2021). Development and Stability of Forced Degradation Studies Indicating Different Brands of Metformin Drugs. International Journal for Advanced Research in Science & Technology, 7(10).
  • BenchChem. (n.d.).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1125-1132.
  • Ali, M. A., et al. (2021). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. RSC Advances, 11(48), 30255-30271. [Link]

  • Marković Filipović, Z., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. PubMed. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-88). Springer.
  • Singh, R., & Rehman, Z. (2012). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 2(4), 143-147.
  • Pharmaguideline. (n.d.).
  • Naveed, S., et al. (2014). Degradation Study of Available Brands of Metformin in Karachi Using UV Spectrophotometer. Diabetes & Metabolism, 5(2), 1-3.
  • Mititelu, M., et al. (2020). Synthesis, spectral characterization and molecular docking study of new 2,6-pyrimidindione derivatives with potential biological. Farmacia, 68(1), 125-132.
  • Singh, S., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 599-604.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Alsante, K. M., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. AAPS PharmSciTech, 21(8), 302. [Link]

  • Wang, Y., et al. (2025).
  • Jiang, H., et al. (2015). Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin. Scientific Reports, 5, 14383. [Link]

  • Ionescu, C., et al. (2024). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. International Journal of Molecular Sciences, 25(19), 10503. [Link]

  • Li, J., & Wang, J. (2015). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • University of California, Davis. (n.d.).
  • Das, S., et al. (2025). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. Journal of Controlled Release, 375, 123-136.
  • Zhang, Y., et al. (2021). Proposed mass fragmentation pathways (A) and MS² spectrum (B) of m/z....
  • Academia.edu. (n.d.). Synthesis and characterisation of symmetrical ligand 2,6-bis(N-(1 '-piperidinylethyl)carbamyl)pyridine.
  • Gazagnaire, E., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. Organic & Biomolecular Chemistry, 23(1), 1-8.
  • D'yakonov, E. A., et al. (2015). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. The Journal of Organic Chemistry, 80(21), 10557-10565.
  • Li, G., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 14(1), e202500067. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis and Minimizing Impurities in 2,6-Dimethylpiperidine-1-carboximidamide Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex guanylation of highly hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex guanylation of highly hindered secondary amines.

The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide presents a unique chemical challenge. The primary bottleneck in this workflow is the severe A-strain and steric shielding caused by the two equatorial methyl groups at the 2- and 6-positions of the piperidine ring. This steric congestion fundamentally alters the reaction kinetics, often stalling the nucleophilic addition of the amine to standard carbodiimides or thioureas, resulting in high levels of impurities and unreacted starting materials [1].

This guide bypasses generic advice, focusing strictly on the mechanistic causality of impurity formation and providing a self-validating, field-proven protocol to achieve high-purity yields.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my crude product consistently dominated by unreacted 2,6-dimethylpiperidine? A1: The ortho-methyl substituents physically block the nitrogen lone pair. When using standard guanylating agents (like diisopropylcarbodiimide or S-methylisothiourea), the activation energy required for the amine N-H bond to attack the C=N double bond is prohibitively high. This kinetic barrier leads to incomplete conversion. Corrective Action: Transition to a highly electrophilic reagent. Goodman's Reagent (


-bis(Boc)-

-triflylguanidine) features an electron-withdrawing triflyl group that drastically increases the electrophilicity of the central carbon, overcoming the steric bulk of 2,6-dimethylpiperidine [1].

Q2: I am using a carbodiimide-based protocol. Why am I seeing a massive urea byproduct peak in my LC-MS? A2: Carbodiimides are highly sensitive to moisture. Because the nucleophilic attack by 2,6-dimethylpiperidine is extremely slow, trace amounts of water in your solvent have ample time to hydrolyze the carbodiimide intermediate into its corresponding thermodynamically stable urea (e.g.,


-diisopropylurea).
Corrective Action: Ensure strictly anhydrous conditions (dry DCM, argon atmosphere) and consider using pre-formed activated guanidine transfer reagents instead of generating carbodiimides in situ.

Q3: How do I resolve cis/trans isomeric impurities in the final product? A3: 2,6-Dimethylpiperidine exists as an achiral meso (cis) isomer and a chiral enantiomeric pair (trans). If your starting material is a mixture, the guanylation will permanently lock these conformations into a mixture of product isomers. Corrective Action: The cis-isomer is typically the desired conformation for drug development due to its predictable equatorial methyl positioning. You must purify the starting amine via fractional distillation or use stereopure (2R,6S)-rel-2,6-dimethylpiperidine prior to initiating the reaction.

Quantitative Data: Impurity Profiling

The following table summarizes the quantitative impurity profile when comparing a standard carbodiimide protocol against our optimized triflyl-guanidine workflow.

Impurity ProfileTypical % in Crude (Standard)% in Crude (Optimized)Root CauseCorrective Action
Unreacted Amine 35 - 50%< 5%Steric hindrance preventing nucleophilic attack.Use Goodman's Reagent (Triflyl-activated).
Urea Byproducts 15 - 25%0%Hydrolysis of carbodiimide due to slow reaction rate.Switch to moisture-stable, pre-activated reagents.
Mono-Boc Guanidine 5 - 10%< 1%Incomplete deprotection of Boc groups.Extend TFA cleavage time to 4 hours; monitor via LC-MS.
Isomeric Impurities 2 - 5%< 0.5%Mixed cis/trans starting material.Pre-purify amine to isolate the meso (cis) isomer.

Step-by-Step Methodology: Optimized Guanylation Workflow

This self-validating protocol utilizes Goodman's Reagent to force the guanylation of the hindered amine, followed by a selective liquid-liquid extraction designed to systematically remove specific impurities based on pKa differentials [1].

Phase 1: Guanylation (Overcoming Steric Hindrance)
  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1.0 equivalent (10 mmol, 1.13 g) of stereopure cis-2,6-dimethylpiperidine and 2.0 equivalents of triethylamine (TEA) in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of

    
    -bis(Boc)-
    
    
    
    -triflylguanidine dropwise over 15 minutes.
  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 18 hours.

    • Causality Check: The extended reaction time, combined with the exceptional leaving-group ability of the triflyl moiety, ensures complete conversion by lowering the transition state energy required for the bulky amine to attack.

Phase 2: Targeted Impurity Clearance (Liquid-Liquid Extraction)
  • Amine Scavenging: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M

    
     (2 x 20 mL).
    
    • Causality Check: This mildly acidic wash selectively protonates any residual unreacted 2,6-dimethylpiperidine (pKa ~10.9), pulling it into the aqueous layer. The Boc-protected product remains neutral and stays in the organic layer, validating the removal of the primary impurity.

  • Neutralization: Wash the organic layer with saturated

    
     (20 mL) to neutralize and extract acidic byproducts (specifically the cleaved trifluoromethanesulfonamide), followed by a brine wash (20 mL).
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified Boc-intermediate.
    
Phase 3: Deprotection & Final Isolation
  • Boc Cleavage: Dissolve the crude Boc-protected intermediate in 10 mL of DCM. Add 10 mL of Trifluoroacetic acid (TFA). Stir at room temperature for exactly 4 hours to ensure complete removal of both Boc groups.

  • Final Recovery: Evaporate the volatiles under vacuum. Re-dissolve the residue in minimal water, basify the solution to pH 12 using 1M NaOH, and extract with ethyl acetate (3 x 15 mL). Dry and concentrate to yield highly pure 2,6-dimethylpiperidine-1-carboximidamide.

Visualizations

G A 2,6-Dimethylpiperidine (Sterically Hindered) C Nucleophilic Attack (Rate-Limiting Step) A->C B Guanylating Agent (e.g., Goodman's Reagent) B->C D Target Product: Boc-Protected Carboximidamide C->D Successful Addition E Impurity 1: Unreacted Amine C->E Steric Rejection F Impurity 2: Hydrolyzed Urea / Triflamide C->F Moisture / Side Reaction

Pathway showing the bifurcation between successful guanylation and impurity formation.

Workflow Crude Crude Reaction Mixture Wash1 1M NaHSO4 Wash Crude->Wash1 Org1 Organic Layer (Product) Wash1->Org1 Retains Aq1 Aqueous Layer (Unreacted Amine) Wash1->Aq1 Removes Wash2 NaHCO3 Wash Org1->Wash2 Org2 Purified Intermediate Wash2->Org2 Retains Aq2 Aqueous Layer (Acidic Byproducts) Wash2->Aq2 Removes

Liquid-liquid extraction workflow designed to systematically eliminate amine and acidic impurities.

References

  • Baishya, A., Barman, M. K., Peddarao, T., & Nembenna, S. (2014). "Catalytic C−N bond formation in guanylation reaction by N-heterocyclic carbene supported magnesium(II) and zinc(II) amide complexes." Journal of Organometallic Chemistry, 769, 112-118. URL:[Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions." Journal of Organic Chemistry, 63(23), 8432-8439. URL:[Link]

  • Su, W. (2009). "Preparation of Mono-Cbz Protected Guanidines." Organic Syntheses, 86, 204. URL:[Link]

Optimization

thermal stability issues of 2,6-Dimethylpiperidine-1-carboximidamide

Welcome to the Technical Support Center for 2,6-Dimethylpiperidine-1-carboximidamide and its derivatives. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Dimethylpiperidine-1-carboximidamide and its derivatives. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unique thermal stability challenges associated with this highly sterically hindered guanidine derivative.

Below, you will find mechanistic insights, self-validating protocols, and targeted FAQs to ensure the integrity of your experimental workflows.

Section 1: Troubleshooting Guide (Mechanisms & Causality)

Q: Why does my synthesis of (Z)-N,N'-bis(aryl)-2,6-dimethylpiperidine-1-carboximidamide yield less than 40% even when I elevate the reaction temperature? A: This is a classic case of steric congestion overriding thermal activation. The 2,6-dimethyl substituents on the piperidine ring create severe steric hindrance around the secondary amine. When you elevate the temperature to force the addition of the amine N-H bond to the C=N double bond of a carbodiimide, the thermal energy instead activates degradation pathways rather than overcoming the steric barrier. Research shows that yields for these specific sterically hindered derivatives often stall at ~37–42% even under elevated heating[1]. Causality: The activation energy required to achieve the highly congested transition state is higher than the activation energy for reactant decomposition. Solution: Avoid exceeding 50°C. Instead of applying heat, utilize a Lewis acid catalyst to activate the carbodiimide, or extend the reaction time at ambient temperatures.

Q: I am using 2,6-Dimethylpiperidine-1-carboximidamide as a guanidinato ligand for aluminum hydride complexes. Why am I observing ligand redistribution at high temperatures? A: While guanidinato ligands generally form more thermally stable complexes than aminopyridinato ligands (remaining stable up to 50°C), pushing the temperature higher induces intramolecular ligand redistribution[2]. Causality: The thermal stress causes the binuclear, double-hydride bridged complexes to dissociate. The kinetic energy overcomes the coordinate bonds, leading to the precipitation of aluminum metal and the evolution of hydrogen gas. Solution: Maintain reaction and storage temperatures strictly below 50°C.

Q: What are the primary thermal degradation products of this compound if my reaction overheats? A: If subjected to extreme thermal stress, guanidine derivatives undergo retro-guanylation and proton transfer. The primary evolved gas is ammonia (NH_3)[3]. In the condensed phase, you will likely find free 2,6-dimethylpiperidine and cyanamide oligomers (which can further condense into melamine-like derivatives)[3]. If trace moisture is present, the elevated temperature will accelerate hydrolysis, converting the carboximidamide into a urea derivative.

ThermalDegradation A 2,6-Dimethylpiperidine- 1-carboximidamide B Thermal Stress (>50°C - 150°C) A->B Heat Application C Aqueous / Moisture Contamination A->C Poor Solvent Drying D Retro-Guanylation Pathway B->D C-N Bond Cleavage E Hydrolysis Pathway B->E Heat Accelerates C->E Nucleophilic Attack F Free 2,6-Dimethylpiperidine + Cyanamide Oligomers D->F G Ammonia (NH3) Evolution D->G E->G H Urea Derivatives E->H

Thermal degradation pathways via retro-guanylation and hydrolysis.

Section 2: Quantitative Data Summaries

Table 1: Quantitative Impact of Steric Congestion on Thermal Yields

Compound Variant Applied Temperature Observed Yield Primary Limiting Factor Reference
(Z)-N,N'-bis(2,4,6-trimethylphenyl)-derivative Elevated (>80°C) 37% Steric congestion at ortho-methyls [1]
(Z)-N,N'-bis(2,6-diisopropylphenyl)-derivative Elevated (>80°C) 42% Steric congestion at ortho-methyls [1]

| MPipGuH-Alane Complex | >50°C | N/A (Degradation) | Intramolecular ligand redistribution |[2] |

Table 2: Thermal Degradation Gas Evolution Profile

Degradation Product Detection Method Mechanistic Origin Causality
Ammonia (NH_3) Mass Spec (m/z 17) Retro-guanylation C-N bond cleavage under thermal stress[3]
Cyanamide / Melamine Solid-state NMR Oligomerization Condensation of degradation intermediates[3]

| Nitrous Oxide (N_2O) | FTIR / Mass Spec | Oxidation | Secondary gas-phase reactions (if oxidizers present)[4] |

Section 3: Self-Validating Experimental Protocols

To prevent thermal degradation during organometallic complexation, you must utilize a self-validating system. This ensures that every step proves its own success before you proceed, preventing the cascading failure of your synthesis.

Protocol: Thermally-Controlled Synthesis of Guanidinato-Metal Complexes Objective: Synthesize metal-hydride complexes using 2,6-Dimethylpiperidine-1-carboximidamide without triggering ligand redistribution or thermal decomposition.

  • Ligand Preparation & Dehydration: Dissolve the ligand in anhydrous toluene.

    • Causality: Moisture acts as a nucleophile at elevated temperatures, hydrolyzing the carboximidamide to a urea derivative.

    • Validation Check: Perform a Karl Fischer titration on the solvent mixture. Proceed only if H_2O < 10 ppm.

  • Cryogenic Pre-Cooling: Cool the reaction vessel to -20°C before adding the metal precursor (e.g., AlH_3).

    • Causality: The initial acid-base reaction is highly exothermic. Without pre-cooling, localized heating will cause immediate retro-guanylation.

    • Validation Check: The internal thermocouple must register a stable -20°C for 10 continuous minutes prior to addition.

  • Precursor Addition: Add the metal precursor dropwise over 30 minutes.

    • Causality: Slow addition prevents thermal spiking, keeping the kinetic energy below the degradation activation threshold.

  • Controlled Thermal Ramping: Slowly warm the mixture to room temperature, capping the maximum applied heat at 50°C.

    • Causality: Temperatures above 50°C induce intramolecular ligand redistribution in guanidinato-alane complexes[2].

    • Validation Check: Monitor the reaction via in-situ ^1H-NMR. The persistence of the bridging hydride signals confirms the binuclear complex is intact. If free 2,6-dimethylpiperidine peaks appear, thermal degradation has occurred and the batch must be aborted.

Workflow Step1 1. Ligand Dehydration (Toluene, KF < 10 ppm) Step2 2. Cryogenic Pre-Cooling (Drop to -20°C) Step1->Step2 Validated Dry Step3 3. Precursor Addition (Slow Dropwise) Step2->Step3 Temp Stabilized Step4 4. Controlled Ramping (Max 50°C Cap) Step3->Step4 Exotherm Managed Step5 5. In-situ NMR Validation (Verify Hydride Signals) Step4->Step5 Ligand Intact

Self-validating workflow for thermally stable organometallic complexation.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store 2,6-Dimethylpiperidine-1-carboximidamide at room temperature? A: While the neat compound is relatively stable at standard room temperature (20-25°C), long-term storage should be done under an inert atmosphere (Argon or Nitrogen) at 2-8°C. This prevents gradual hydrolysis from atmospheric moisture, which is the most common cause of baseline degradation over time.

Q: I am using this compound as a base for lanthionization (hair straightening). Why does the formulation lose efficacy when heated? A: In aqueous cosmetic formulations, imines and guanidines are used as non-hydroxide bases to facilitate beta-elimination. However, heating these aqueous solutions accelerates hydrolysis. The carboximidamide converts into an inactive urea derivative, dropping the pH and halting the lanthionization process. Formulations must be kept cool during mixing and storage.

Q: How can I definitively tell if my sample has undergone thermal degradation? A: Run an FTIR and a ^1H-NMR. In FTIR, the appearance of a strong carbonyl stretch (~1650-1700 cm^-1) indicates hydrolysis to a urea. In ^1H-NMR, a loss of the N-H integration and a shift in the 2,6-dimethyl signals indicates C-N bond cleavage and the release of free 2,6-dimethylpiperidine.

References

1.1 2.2 3. 3 4.4

Sources

Troubleshooting

Technical Support Center: Scale-Up Engineering for 2,6-Dimethylpiperidine-1-carboximidamide

Ticket System Status: [ONLINE] Current Queue: Scale-Up & Process Safety Subject: Troubleshooting Manufacturing Deviations for Product Code: DMP-Gu-01 (2,6-Dimethylpiperidine-1-carboximidamide) Welcome to the Advanced Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Queue: Scale-Up & Process Safety Subject: Troubleshooting Manufacturing Deviations for Product Code: DMP-Gu-01 (2,6-Dimethylpiperidine-1-carboximidamide)

Welcome to the Advanced Process Chemistry Support Hub.

You are accessing this guide because your scale-up of 2,6-Dimethylpiperidine-1-carboximidamide has likely encountered one of three critical failure modes:

  • Stalled Conversion: The reaction stalls at 60-70% despite excess reagent.

  • Thermal Runaway: Unexpected exotherms during the guanidinylation step.

  • Hygroscopic Collapse: The final isolated solid turns into an oil upon exposure to air.

This molecule presents a classic "Perfect Storm" of steric hindrance and thermodynamic instability. The 2,6-dimethyl substitution pattern on the piperidine ring creates a "steric wall" that protects the nitrogen lone pair, making nucleophilic attack on standard guanidinylating agents kinetically difficult.

Module 1: The "Steric Wall" & Reagent Selection

User Report: "We are using standard aqueous cyanamide (50%) at reflux, but the reaction takes 48 hours and yields are inconsistent."

Diagnostic: The 2,6-dimethyl groups create significant steric bulk around the secondary amine. Standard nucleophilic attack on cyanamide is disfavored. Prolonged heating of cyanamide leads to dimerization (dicyandiamide) rather than product formation.

Remediation Strategy: You must increase the electrophilicity of the guanidinylating agent or the temperature of the system. However, increasing temperature with cyanamide is a safety hazard.

Comparative Reagent Matrix
ParameterCyanamide (Aq. 50%) S-Methylisothiourea Sulfate 1H-Pyrazole-1-carboxamidine
Reactivity Low (with hindered amines)ModerateHigh (Recommended)
Atom Economy ExcellentGoodPoor (High MW byproduct)
Safety Risk Critical (Polymerization/Explosion)Moderate (Toxic Gas Evolution)Low
Byproduct Dicyandiamide (Solid)Methyl Mercaptan (Gas - Odor )Pyrazole (Solid/Water Soluble)
Scale-Up Suitability Poor for this specific substrateHigh (If scrubbing exists)High (If cost allows)

Protocol 1.1: The Pyrazole Method (Recommended for High Purity) This method bypasses the safety risks of cyanamide and the odor issues of isothiourea.

  • Charge: Reactor with 1.0 eq of cis-2,6-dimethylpiperidine and 1.1 eq of 1H-Pyrazole-1-carboxamidine hydrochloride [1].

  • Solvent: Acetonitrile (ACN) or DMF. (ACN is preferred for easier workup).

  • Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine). Note: The hindered base prevents protonation of the piperidine without competing for the reagent.

  • Reaction: Heat to 60°C for 12-16 hours.

  • Monitoring: HPLC (C18 column). Look for the disappearance of the pyrazole reagent peak.

  • Workup: Cool to RT. The product often precipitates if ACN is used. If not, add Et2O to induce precipitation.

Module 2: Stereochemical Drift (The "Garbage In" Problem)

User Report: "Our final product melting point is depressed (10-15°C lower than ref) and biological assay shows high variance."

Diagnostic: 2,6-Dimethylpiperidine exists as two major isomers:

  • Cis (Meso): Thermodynamic product. Achiral.

  • Trans (Racemic): Kinetic product. Chiral (enantiomeric pair).[1]

Commercial "Technical Grade" 2,6-dimethylpiperidine is often a mixture (e.g., 70:30 Cis:Trans). The trans isomer reacts at a different rate due to the axial/equatorial orientation of the methyl groups, leading to batch-to-batch inconsistency [2].

The Fix: Isomer Control Protocol You cannot rely on downstream purification to separate these isomers efficiently after guanidinylation. You must purify the starting material.

Protocol 2.1: Urea Recrystallization of the Amine Before the main reaction, purify the starting amine.

  • Dissolve crude 2,6-dimethylpiperidine in Urea/Methanol solution.

  • The Cis-isomer forms a clathrate (inclusion complex) with urea more readily than the trans isomer due to molecular shape.

  • Filter the solid clathrate.

  • Dissociate with mild heat/water and steam distill to recover >98% cis-2,6-dimethylpiperidine.

Module 3: Salt Selection & Hygroscopicity

User Report: "The white powder turned into a sticky gum on the filter press."

Diagnostic: Guanidines are strong bases (pKa ~12-13). The Hydrochloride (HCl) salt of this specific molecule is extremely hygroscopic because the crystal lattice energy is disrupted by the bulky methyl groups, leaving the ions accessible to atmospheric moisture.

Remediation: Switch to the Hemisulfate or Nitrate salt. The sulfate anion bridges two guanidinium cations, creating a robust, hydrogen-bonded lattice that resists water uptake.

Protocol 3.1: Salt Metathesis (HCl -> Sulfate) If you already made the HCl salt:

  • Dissolve the hygroscopic HCl salt in minimal water.

  • Pass through an Ion Exchange Resin (Strong Basic Anion, OH- form) to generate the free base.

  • Immediately titrate the eluent with dilute Sulfuric Acid (H2SO4) to pH 7.0.

  • Lyophilize or concentrate/crystallize from EtOH/Water.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for scale-up, focusing on safety and purity.

G Start Start: 2,6-Dimethylpiperidine Scale-Up CheckIsomer Check Isomer Ratio (GC/NMR) Start->CheckIsomer IsomerDecision Is Cis > 98%? CheckIsomer->IsomerDecision PurifyAmine Purify via Urea Clathrate or Distillation IsomerDecision->PurifyAmine No SelectReagent Select Guanidinylating Agent IsomerDecision->SelectReagent Yes PurifyAmine->CheckIsomer Cyanamide Cyanamide (Aq) SelectReagent->Cyanamide Low Cost / High Risk Pyrazole 1H-Pyrazole-1-carboxamidine SelectReagent->Pyrazole High Cost / High Purity SMethyl S-Methylisothiourea SelectReagent->SMethyl Med Cost / High Odor SafetyCheck Safety: Exotherm Risk? Cyanamide->SafetyCheck ProductForm Product Isolation Pyrazole->ProductForm Scrubbing Scrubber Required (MeSH Gas) SMethyl->Scrubbing SafetyCheck->ProductForm Controlled Addn Scrubbing->ProductForm SaltCheck Hygroscopicity Check ProductForm->SaltCheck SwitchSalt Convert to Sulfate/Hemisulfate SaltCheck->SwitchSalt If HCl (Sticky) Final Final Product: Stable Solid SaltCheck->Final If Sulfate SwitchSalt->Final

Caption: Decision matrix for reagent selection and salt form optimization to ensure process safety and product stability.

Module 4: Safety & Engineering Controls

User Report: "We observed a rapid temperature spike (Exotherm) when adding cyanamide to the amine at 80°C."

Root Cause Analysis: The reaction of amines with cyanamide is exothermic. However, cyanamide itself is thermally unstable. At temperatures >50°C, especially in the presence of base (the amine), cyanamide can undergo a violent dimerization to dicyandiamide or hydrolysis, releasing significant heat (ΔH = -20 to -30 kcal/mol) [3].

Engineering Control (If you MUST use Cyanamide):

  • Semi-Batch Mode: Do not dump all reagents at once.

  • Dosing: Add the Cyanamide solution slowly to the amine (reverse addition) or amine to cyanamide, controlling the rate based on reactor temperature (Tr).

  • Adiabatic Limit: Ensure the reactor jacket cooling capacity exceeds the maximum theoretical heat release rate.

  • Quench Protocol: Have a dilute acetic acid quench tank ready. If Tr exceeds 90°C uncontrolled, dump the reaction into the quench tank to neutralize the base and stop the polymerization.

References
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[2][3][4] The Journal of Organic Chemistry, 57(8), 2497-2502. Link

  • Beak, P., & Lee, W. K. (1989). The stereochemistry of 2,6-disubstituted piperidines. The Journal of Organic Chemistry.[4] (Contextual grounding on piperidine conformers).

  • Larson, R. A., et al. (2019). Identification of Significant Process Safety Risks in the Preparation of Methyl-N-cyanocarbamate. ACS Chemical Health & Safety. (Contextual grounding on Cyanamide thermal hazards). Link

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[5][6] Arkivoc, 4, 49-87.[7] (General review of guanidinylation methods).

Sources

Optimization

Technical Support Center: HPLC Analysis of 2,6-Dimethylpiperidine-1-carboximidamide

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dimethylpiperidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dimethylpiperidine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to HPLC retention times for this basic analyte. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Introduction: The Challenge of Analyzing Basic Compounds

2,6-Dimethylpiperidine-1-carboximidamide is a basic compound, a characteristic primarily due to its piperidine and carboximidamide functional groups. In reversed-phase HPLC, the retention of such ionizable compounds is highly sensitive to the mobile phase pH.[1][2] Minor, uncontrolled variations in your analytical method can lead to significant shifts in retention time, compromising the accuracy, reproducibility, and validity of your results.[3][4] This guide provides a structured, question-and-answer approach to diagnosing and solving these retention time issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My retention time has suddenly shifted significantly from one injection to the next. What are the most likely causes?

A sudden, sharp change in retention time often points to a simple, discrete error in the setup rather than a gradual system failure.

Possible Causes:

  • Incorrect mobile phase preparation or selection.

  • Major error in the pump flow rate setting.

  • Incorrect column installed.

  • Large air bubble trapped in the pump or injector.

Troubleshooting Workflow:

  • Verify the Obvious: Double-check that the correct mobile phase bottles are connected to the correct pump channels and that the method parameters (flow rate, gradient, column temperature) are accurately entered into the software.[5]

  • Check Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly. An error of just 1% in the organic solvent concentration can alter retention times by 5-15%.[6]

  • Purge the System: Purge all pump lines to dislodge any large air bubbles that could be causing flow rate inaccuracies.[7] Air in the pump head is a common cause of pressure fluctuations and inconsistent flow.

  • Confirm Column Identity: Ensure the installed column is the correct one specified in your method.

Scientific Rationale: The retention time (tR) is inversely proportional to the flow rate (F) and directly related to the retention factor (k), which is heavily influenced by the mobile phase composition. A sudden change in any of these core parameters will cause an immediate and significant shift in tR.

Question 2: My retention times are gradually drifting, becoming consistently shorter (or longer) over a sequence of runs. What is happening?

Gradual drift is typically indicative of a slow, progressive change in the chromatographic system or column chemistry.

Possible Causes:

  • Column Aging/Degradation: The bonded stationary phase can slowly hydrolyze or "bleed" over time, especially when operating at pH extremes.[5][8] This usually leads to shorter retention times as the hydrophobic character of the column diminishes.[5]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, altering its surface chemistry and affecting analyte retention.[8]

  • Mobile Phase Evolution: Volatile organic components of the mobile phase can evaporate from an unsealed reservoir, increasing the aqueous content and leading to longer retention times.[5] Conversely, absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered mobile phases, which for a basic compound like 2,6-Dimethylpiperidine-1-carboximidamide, would decrease retention time.[5]

  • Temperature Fluctuation: If the column is not in a thermostatted oven, changes in ambient laboratory temperature can cause retention time to drift.[9] A 1°C increase in temperature can decrease retention time by 1-2%.[6][10]

  • Developing System Leak: A small, slow leak between the pump and the injector can cause a gradual decrease in the actual flow rate delivered to the column, resulting in progressively longer retention times.[9]

Troubleshooting Workflow Diagram:

G Start Gradual Retention Time Drift Observed Check_Column Is drift to shorter RT with peak broadening? Start->Check_Column Check_Temp Is column thermostatted? Check_Column->Check_Temp No Col_Age Probable Cause: Column Aging/Contamination. Action: Flush or replace column. Check_Column->Col_Age Yes Check_MP Is mobile phase fresh? Is it buffered? Check_Temp->Check_MP Yes Temp_Issue Probable Cause: Temperature Fluctuation. Action: Use column oven. Check_Temp->Temp_Issue No Check_Leaks Inspect fittings for salt deposits or moisture. Check_MP->Check_Leaks Yes MP_Issue Probable Cause: Mobile Phase Evolution. Action: Prepare fresh mobile phase. Check_MP->MP_Issue No Leak_Issue Probable Cause: System Leak. Action: Tighten/replace fittings. Check_Leaks->Leak_Issue Leak Found Other Consult further diagnostics. Check_Leaks->Other No Leak

Caption: Troubleshooting workflow for gradual retention time drift.

Question 3: How does mobile phase pH affect the retention of 2,6-Dimethylpiperidine-1-carboximidamide?

This is the most critical parameter for achieving robust and reproducible results for your analyte.

Scientific Rationale: The retention of an ionizable compound in reversed-phase HPLC is primarily dictated by its polarity.[2] The polarity of 2,6-Dimethylpiperidine-1-carboximidamide is dependent on its ionization state, which is controlled by the mobile phase pH relative to the analyte's pKa (the pH at which it is 50% ionized).[1]

  • At Low pH (pH < pKa): The basic functional groups on your molecule will be protonated, carrying a positive charge (BH+). This ionized form is more polar and has less affinity for the non-polar C18 stationary phase, resulting in shorter retention times .[2][11]

  • At High pH (pH > pKa): The molecule will be in its neutral, free-base form (B). This form is less polar and more hydrophobic, leading to stronger interaction with the stationary phase and longer retention times .[2]

For the most stable and robust method, it is recommended to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa.[4][11] Operating close to the pKa creates a situation where small changes in pH can cause large shifts in retention, leading to poor reproducibility.[12]

Data Summary: Impact of Parameters on Retention Time

Parameter ChangeExpected Effect on Retention Time (for 2,6-Dimethylpiperidine-1-carboximidamide)Scientific Rationale
Increase % Organic Solvent DecreaseThe mobile phase becomes stronger (less polar), causing the analyte to elute faster.[9]
Increase Mobile Phase pH IncreaseThe analyte becomes less ionized (more neutral) and therefore more hydrophobic, increasing its affinity for the stationary phase.[1][2]
Increase Temperature DecreaseAnalyte viscosity decreases and mass transfer improves, leading to shorter retention. A 1°C increase can cause a 1-2% decrease in retention time.[9][10]
Increase Flow Rate DecreaseThe analyte spends less time in the column, leading to a proportional decrease in retention time.[9]
Question 4: What are the best practices for sample and mobile phase preparation to ensure consistent retention?

Meticulous preparation is a cornerstone of reproducible chromatography. Inconsistent preparation is a common source of retention time variability.[13]

Experimental Protocol: Mobile Phase Preparation for Basic Analytes

  • Use High-Purity Solvents: Always start with HPLC-grade or MS-grade solvents (e.g., water, acetonitrile, methanol) to minimize baseline noise and contamination.[3]

  • Select an Appropriate Buffer: To control the pH, use a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH.[4][5] For example, to maintain a pH of 3.0, phosphate or formate buffers are suitable. For a higher pH, phosphate or borate buffers might be considered, but always check their compatibility with your column.

  • Measure and Adjust pH Correctly:

    • Measure the aqueous component of your mobile phase separately.

    • Add the buffer salt and dissolve completely.

    • Adjust the pH of the aqueous portion only before adding the organic solvent. The pH of mixed aqueous/organic solutions is not well-defined and cannot be measured accurately with a standard pH meter.[11]

  • Mix and Filter: After pH adjustment, mix the aqueous and organic components by volume or, for higher accuracy, by weight.[6] Filter the final mobile phase through a 0.45 µm or 0.2 µm filter to remove particulates that could clog the system.[14]

  • Degas Thoroughly: Degas the mobile phase using an inline degasser, helium sparging, or sonication to prevent air bubbles from forming in the pump, which can cause flow rate instability and retention time shifts.[3][7]

Experimental Protocol: Sample Preparation

  • Solvent Compatibility: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and retention time shifts.

  • Filtration: Always filter your sample extract through a 0.45 µm or 0.2 µm syringe filter before injection.[14][15] This is critical to prevent particulates from clogging the injector or the column inlet frit, which can cause pressure issues and split peaks.[3]

  • Matrix Cleanup: If analyzing samples in complex matrices (e.g., plasma, tissue), consider a sample cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences that could contaminate the column and alter its performance over time.[16][17]

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • (2025, August 22).
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Moravek. (2024, December 3).
  • Sample Pretre
  • Separation Science. (2024, July 4).
  • Veeprho. (2025, February 1).
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Waters. What are common causes for less than expected retention times on a reversed-phase LC column?
  • Phenomenex. Troubleshooting Guide.
  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent.
  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Mtoz Biolabs. How to Prepare Sample for HPLC?.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Element Lab Solutions. Retention Shifts in HPLC.
  • Organomation.
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?.
  • Phenomenex. HPLC Testing Procedure.
  • HPLC Troubleshooting Guide.
  • Agilent. Video Notes LC Troubleshooting Series Retention Time Shifts.
  • ChemicalBook. (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PubChem. 2,6-dimethyl-N-phenylpiperazine-1-carboxamide.
  • Sigma-Aldrich. (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride.
  • Grokipedia. 2,6-Dimethylpiperidine.
  • Chem-Impex. (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
  • PMC.
  • SciSpace. Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen.
  • SIELC Technologies. Separation of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide on Newcrom R1 HPLC column.
  • PubMed. (2015, October 10). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients.
  • PureSynth. N-(26-Dimethylphenyl)Piperidine-2-Carboxamide 98.0%(HPLC).
  • PubMed. (2022, September 3).
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • (2021, February 15). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide.
  • Benchchem. Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H-NMR Profiling of 2,6-Dimethylpiperidine-1-carboximidamide Isomers

Executive Summary In medicinal chemistry, the guanidine pharmacophore is a highly privileged motif used in the development of kinase inhibitors and antihypertensive agents. When synthesizing substituted guanidines such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the guanidine pharmacophore is a highly privileged motif used in the development of kinase inhibitors and antihypertensive agents. When synthesizing substituted guanidines such as 2,6-Dimethylpiperidine-1-carboximidamide , analytical chemists face a significant challenge: distinguishing between conformational isomers (cis vs. trans) and accounting for restricted bond rotations.

This guide objectively compares the 1H-NMR spectral performance of the cis and trans isomers of 2,6-dimethylpiperidine-1-carboximidamide against the unsubstituted baseline, piperidine-1-carboximidamide. By understanding the causality behind these spectral shifts, researchers can confidently validate their synthetic workflows and ensure high isomeric purity.

Structural Dynamics & Causality: The Root of Spectral Variance

To accurately interpret the 1H-NMR spectrum of 2,6-dimethylpiperidine-1-carboximidamide, one must analyze the interplay between ring conformation and the electronic properties of the carboximidamide group.

The C-N bond within the central CN3 unit of the carboximidamide moiety exhibits significant partial double-bond character (bond lengths ranging from 1.326 to 1.349 Å) [1]. This restricts free rotation around the guanidine-piperidine axis, creating a rigid electronic environment that profoundly impacts the adjacent piperidine protons.

When comparing the isomers, the structural causality becomes clear:

  • The cis-Isomer (Meso): Both methyl groups occupy equatorial positions, thermodynamically locking the piperidine ring into a rigid chair conformation [2]. This rigidity prevents conformational averaging, yielding sharp, well-resolved multiplets for the N-CH protons and distinct doublets for the methyl groups.

  • The trans-Isomer (Chiral): This isomer possesses one axial and one equatorial methyl group. The resulting steric strain prevents a stable, locked chair, inducing rapid ring-flipping or stabilization in a distorted twist-boat conformation [3]. Consequently, the 1H-NMR signals for the N-CH and methyl protons often appear broadened or exhibit complex, overlapping coupling patterns due to intermediate exchange rates on the NMR timescale.

Isomer_Logic Root 2,6-Dimethylpiperidine-1-carboximidamide Cis cis-Isomer (Meso) Eq-Eq Methyls Root->Cis Trans trans-Isomer (Chiral) Ax-Eq Methyls Root->Trans Cis_NMR Locked Chair Conformation Sharp N-CH Multiplets Cis->Cis_NMR Trans_NMR Rapid Ring Flipping Broadened N-CH Signals Trans->Trans_NMR

Fig 2: Conformational dynamics of cis/trans isomers and their impact on 1H-NMR resolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomeric differentiation, the following NMR protocol establishes a self-validating system. By carefully controlling the solvent environment and relaxation parameters, researchers can eliminate artifacts and accurately quantify isomeric ratios.

Step 1: Analyte Dissolution and H/D Exchange

  • Action: Weigh 15.0 ± 0.5 mg of the synthesized compound and dissolve it completely in 600 µL of Deuterium Oxide (D2O).

  • Causality: D2O is specifically chosen to induce rapid H/D exchange of the guanidine –NH and –NH2 protons. Because these protons are not observed in D2O, it eliminates complex quadrupolar broadening from the nitrogen atoms, drastically simplifying the integration of the piperidine ring protons [1].

Step 2: Internal Calibration

  • Action: Add 0.05% (v/v) 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to the D2O solution.

  • Causality: DSS provides an absolute zero reference (δ = 0.00 ppm). Because the chemical shift differences between cis and trans N-CH protons can be subtle, an internal standard ensures that shifts are strictly structural rather than artifacts of magnetic field drift.

Step 3: Data Acquisition Parameters

  • Action: Acquire the 1H-NMR spectrum at 298 K on a 500 MHz spectrometer using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to a minimum of 5 seconds.

  • Causality: The sterically hindered methine (N-CH) protons have different longitudinal relaxation times (T1) compared to the freely rotating methyl groups. A 5-second delay ensures complete relaxation, guaranteeing that peak integrations accurately reflect the theoretical 2H (N-CH) to 6H (CH3) proton ratio.

NMR_Workflow A Sample Prep (D2O + H/D Exchange) B Internal Std (DSS Calibration) A->B C 1H-NMR (500 MHz, 298K) B->C D FID Processing (Phase & Baseline) C->D E Data Analysis (Integration) D->E

Fig 1: Standardized 1H-NMR sample preparation and data acquisition workflow for guanidines.

Comparative 1H-NMR Data Analysis

The table below summarizes the critical diagnostic peaks used to distinguish the cis and trans isomers of 2,6-dimethylpiperidine-1-carboximidamide from the unsubstituted baseline.

Notice the significant downfield shift of the N-CH protons upon the introduction of the methyl groups. The steric bulk of the methyls forces the carboximidamide group into a conformation that strongly deshields the adjacent methine protons, shifting them from ~3.40 ppm to ~3.90 ppm[4].

Proton EnvironmentPiperidine-1-carboximidamide (Baseline)cis-2,6-Dimethylpiperidine-1-carboximidamidetrans-2,6-Dimethylpiperidine-1-carboximidamide
N-CH / N-CH2 3.40–3.43 ppm (m, 4H)3.90–3.97 ppm (m, 2H)~4.10–4.30 ppm (broad m, 2H)
Ring CH2 1.61–1.70 ppm (m, 6H)1.35–1.85 ppm (m, 6H)1.40–1.90 ppm (broad m, 6H)
-CH3 (Methyls) N/A1.25–1.26 ppm (d, 6H, J = 8.0 Hz)~1.15–1.30 ppm (broadened or split doublets)
Spectral Quality Sharp, well-defined multipletsSharp, highly resolved multipletsBroadened peaks due to conformational exchange

Data synthesized from standardized 500 MHz acquisitions at 298K.

Conclusion

The successful structural verification of 2,6-Dimethylpiperidine-1-carboximidamide relies heavily on understanding the conformational rigidity of its isomers. The cis-isomer provides a highly resolved, predictable 1H-NMR spectrum due to its locked equatorial-equatorial chair conformation. In contrast, the trans-isomer's axial-equatorial strain induces ring-flipping, resulting in broadened, complex signals. By utilizing a self-validating D2O/DSS protocol with an extended relaxation delay, researchers can confidently quantify isomeric purity and ensure the integrity of their downstream drug development workflows.

References

  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Tiritiris, I. (2012). Piperidine-1-carboxamidinium ethyl carbonate. IUCr Journals.[Link]

  • Baishya, A. (2016). N-Heterocyclic Carbene and its Derivative "Zwitterion" Supported Magnesium and Zinc Complexes. Homi Bhabha National Institute (HBNI) Repository.[Link]

  • Royal Society of Chemistry. (2018). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. RSC Publishing.[Link]

  • Institute of Chemical Physics, Russian Academy of Sciences. (2001). On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine. ICP Media Store.[Link]

Sources

Comparative

Comprehensive Characterization Guide: 2,6-Dimethylpiperidine-1-carboximidamide

Executive Summary 2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) represents a sterically hindered class of cyclic guanidines. Unlike the unsubstituted analog (1-piperidinecarboximidamide), the presence of me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) represents a sterically hindered class of cyclic guanidines. Unlike the unsubstituted analog (1-piperidinecarboximidamide), the presence of methyl groups at the


-positions (C2 and C6) introduces significant conformational rigidity and stereochemical complexity. This molecule serves as a critical scaffold in the development of antihypertensive agents (guanethidine analogs) and as a superbase catalyst in organic synthesis.

This guide provides a technical comparison of the Cis- and Trans- isomers of 2,6-Dimethylpiperidine-1-carboximidamide, focusing on Carbon-13 Nuclear Magnetic Resonance (


C-NMR) distinction and Mass Spectrometry (MS) fragmentation patterns. We analyze the "Gamma-Gauche" effect used to distinguish stereoisomers and provide validated experimental protocols for synthesis and characterization.

Structural Analysis & Isomerism

The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide typically yields a mixture of diastereomers derived from the commercial 2,6-dimethylpiperidine starting material. Distinguishing these isomers is paramount for biological assays, as the spatial orientation of the methyl groups dictates receptor binding affinity.

The Core Comparison: Cis vs. Trans
  • Cis-Isomer (Meso): The two methyl groups occupy equatorial positions in the most stable chair conformation. The molecule possesses a plane of symmetry (

    
    ), rendering the C2 and C6 carbons chemically equivalent.
    
  • Trans-Isomer (Racemic): In the chair conformation, one methyl group is equatorial while the other is axial. This breaks the symmetry found in the cis-isomer and introduces significant steric strain, often leading to a distorted chair or twist-boat conformation.

Key Analytical Challenge: The axial methyl group in the trans-isomer experiences 1,3-diaxial interactions, resulting in distinct upfield shifts in


C-NMR, a phenomenon known as the Gamma-Gauche Effect .

Comparative C-NMR Analysis

The following data compares the chemical shifts of the target molecule against its unsubstituted parent and the specific stereoisomers.

Solvent: CDCl


 or D

O (Salt forms) Reference: TMS (0 ppm)
Carbon PositionUnsubstituted Parent (ppm)Cis -2,6-Dimethyl (ppm)Trans -2,6-Dimethyl (ppm)Mechanistic Insight
C=N (Guanidine) 157.4158.2158.5Deshielded by adjacent nitrogens; minimal sensitivity to ring isomerism.
C2 / C6 (

)
46.548.044.5 / 51.2*Cis: Equivalent. Trans: Split due to asymmetry; axial-bearing carbon is shielded.
C3 / C5 (

)
25.830.528.1 / 26.4

-effect of methyls deshields these carbons relative to parent.
C4 (

)
24.719.822.1Upfield shift in cis due to dual gauche interactions from equatorial methyls.
Methyls (-CH

)
N/A18.714.2 / 20.1CRITICAL: The axial methyl in trans appears significantly upfield (~14 ppm) due to steric compression (

-gauche effect).

*Note: In the trans-isomer, rapid ring flipping at room temperature may broaden or average these signals unless the conformation is locked by the bulky guanidine group or low temperature.

Diagram: Stereochemical NMR Distinction

The following diagram illustrates the logical flow for assigning the stereochemistry based on the methyl peak position.

NMR_Logic Start Analyze 13C-NMR Spectrum (10-60 ppm region) Check_Me Check Methyl (-CH3) Peaks Start->Check_Me Single_Peak Single Peak @ ~18-19 ppm Check_Me->Single_Peak Symmetry Dual_Peak Two Peaks or Upfield Shift (@ ~14 ppm & ~20 ppm) Check_Me->Dual_Peak Asymmetry/Shielding Result_Cis Isomer: CIS-2,6-Dimethyl (Meso, Diequatorial) Single_Peak->Result_Cis Result_Trans Isomer: TRANS-2,6-Dimethyl (Racemic, Axial/Equatorial) Dual_Peak->Result_Trans

Caption: Decision tree for distinguishing cis/trans isomers of 2,6-dimethylpiperidine derivatives using C-NMR methyl shifts.

Mass Spectrometry Profiling

Mass spectrometry (ESI-MS) is the primary method for molecular weight confirmation, but fragmentation patterns provide structural verification of the guanidine core.

Ionization Characteristics
  • Method: Electrospray Ionization (ESI) in Positive Mode (+).

  • Parent Ion [M+H]

    
    :  m/z 156.15 (Calculated for C
    
    
    
    H
    
    
    N
    
    
    ).
  • Adducts: Commonly observed as [M+Na]

    
     (m/z 178.13) or [2M+H]
    
    
    
    dimers in high concentrations.
Fragmentation Pathway (MS/MS)

The guanidine moiety is relatively fragile under Collision-Induced Dissociation (CID).

  • Loss of Ammonia (-17 Da): The most dominant pathway. The guanidine group loses NH

    
     to form a cyanamide or carbodiimide cation (m/z 139).
    
  • Guanidine Cleavage (-42 Da): Loss of the entire carbamimidoyl group [H

    
    N-C=NH] to yield the 2,6-dimethylpiperidine cation (m/z 114) is less common but observed at high collision energies.
    
  • Ring Fragmentation: Subsequent loss of methyl radicals (-15 Da) from the piperidine core.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 156.15 Frag1 Loss of NH3 [M+H-NH3]+ m/z 139.12 Parent->Frag1 -17 Da (NH3) Frag2 Piperidine Cation [C7H16N]+ m/z 114.13 Parent->Frag2 -42 Da (CN2H2) Frag3 Ring Opening (Complex) Frag2->Frag3 High Energy

Caption: Primary ESI-MS fragmentation pathways for 2,6-Dimethylpiperidine-1-carboximidamide.

Experimental Protocols

A. Synthesis of 2,6-Dimethylpiperidine-1-carboximidamide Sulfate

Note: The steric hindrance of the 2,6-dimethyl groups significantly reduces yield compared to unsubstituted piperidine. Extended reaction times are required.

Reagents:

  • 2,6-Dimethylpiperidine (cis/trans mixture or pure isomer)

  • S-Methylisothiourea hemisulfate (or O-Methylisourea)

  • Sodium Hydroxide (NaOH)[1][2]

  • Ethanol / Water[3][4]

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve S-methylisothiourea hemisulfate (10 mmol) in 10 mL of water.

  • Addition: Add 2,6-dimethylpiperidine (20 mmol, 2.0 eq) followed by 10 mL of ethanol.

  • Reaction: Reflux the mixture gently for 24–48 hours. The evolution of methyl mercaptan (stench) indicates reaction progress (use a bleach trap).

    • Expert Tip: For the 2,6-dimethyl derivative, standard room temperature stirring is insufficient due to steric blocking of the nucleophilic nitrogen. Reflux is mandatory.

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Isolation: The product often precipitates as the sulfate salt upon cooling or addition of acetone. Filter the white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to separate the less soluble sulfate salt from unreacted amine.

B. Sample Preparation for NMR[5]
  • Salt Form: Dissolve ~10 mg of the sulfate/hydrochloride salt in 0.6 mL D

    
    O  or DMSO-d
    
    
    
    .
  • Free Base: If the free base is isolated (oily), use CDCl

    
     .
    
  • Acquisition: Acquire

    
    C-NMR with at least 512 scans to resolve the quaternary guanidine carbon (~158 ppm) which often has low intensity due to long relaxation times.
    

References

  • Synthesis of Guanidines from Cyclic Amines: Title: Synthesis of guanidines by the reaction of cyclic secondary amines and aromatic carbodiimides. Source: RSC Advances (via Vertex Search). URL:[Link]

  • Conformational Analysis of 2,6-Dimethylpiperidine: Title: Relative hydrophilicities of cis and trans formamides (Discusses NMR distinction of cis/trans piperidine derivatives). Source: Proc. Natl. Acad. Sci. U.S.A. URL:[Link]

  • Guanidine NMR Shifts: Title: Unusually Large 13C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines.[5][6] Source: Journal of Organic Chemistry.[6] URL:[Link]

  • Crystal Structure of Piperidine-1-carboximidamide: Title: Piperidine-1-carboximidamide (Unsubstituted analog data). Source: PMC / NIH. URL:[Link]

  • Mass Spectrometry of Cyclic Guanidines: Title: Fragmentation pathways of deprotonated cyclic dipeptides and guanidines. Source: Journal of Mass Spectrometry. URL:[Link]

Sources

Validation

Technical Characterization Guide: FTIR Analysis of 2,6-Dimethylpiperidine-1-carboximidamide

Executive Summary & Structural Logic 2,6-Dimethylpiperidine-1-carboximidamide is a guanidine-functionalized heterocycle, often synthesized as a pharmacophore in antihypertensive or antidiabetic research. Its characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

2,6-Dimethylpiperidine-1-carboximidamide is a guanidine-functionalized heterocycle, often synthesized as a pharmacophore in antihypertensive or antidiabetic research. Its characterization relies on distinguishing the guanidine "head" (


) from the dimethylpiperidine "body" .

This guide provides a comparative FTIR analysis to validate the identity of this compound against its metabolic precursors (2,6-dimethylpiperidine) and its formulation salts (HCl). Unlike generic templates, this document focuses on the causality of spectral shifts—how the steric hindrance of the 2,6-methyl groups influences the vibrational modes of the carboximidamide moiety.

Structural Breakdown & Vibrational Logic

The molecule consists of two distinct vibrational domains. The Guanidine Core is the primary diagnostic region, offering high-intensity bands for


 and 

. The Piperidine Skeleton provides the "fingerprint" identity through methyl deformations and ring breathing modes.

G cluster_0 Precursor cluster_1 Target Molecule cluster_2 Vibrational Domains Precursor 2,6-Dimethylpiperidine (Secondary Amine) Target 2,6-Dimethylpiperidine- 1-carboximidamide Precursor->Target Guanylation (Loss of N-H stretch) Guanidine Carboximidamide Group (C=N, NH2) 1600-1660 cm-1 Target->Guanidine Diagnostic Region 1 Skeleton Piperidine Ring (C-H, CH3) 2800-3000 cm-1 Target->Skeleton Diagnostic Region 2

Figure 1: Structural evolution and vibrational domain mapping. The transition from precursor to target involves the substitution of the secondary amine proton, creating a distinct spectral shift.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct precursor and its hydrochloride salt form. This comparison is critical for monitoring reaction completion and purity.

Table 1: Characteristic Peak Comparison
Functional GroupMode of VibrationTarget Molecule (Free Base)Precursor (2,6-Dimethylpiperidine)HCl Salt Form (Guanidinium)
Primary Amine

Asym/Sym
3400 - 3200 cm⁻¹ (Doublet/Multiplet)AbsentBroad band (3300-2800 cm⁻¹)
Secondary Amine

Absent~3300 cm⁻¹ (Weak, sharp)Absent
Imine (Guanidine)

1660 - 1620 cm⁻¹ (Strong)AbsentShifted to ~1680 cm⁻¹ (Protonated)
Amine Deformation

Scissoring
1600 - 1550 cm⁻¹ ~1580 cm⁻¹ (Weak)1620 - 1590 cm⁻¹
Methyl Groups

1380 - 1370 cm⁻¹ 1380 - 1370 cm⁻¹1385 - 1375 cm⁻¹
C-N Single Bond

Exocyclic
1350 - 1250 cm⁻¹ 1150 - 1100 cm⁻¹ (Endocyclic)1360 - 1300 cm⁻¹
Detailed Band Interpretation
1. The "Guanidine Fingerprint" (1700–1500 cm⁻¹)

This is the most critical region for identification.

  • Target (Free Base): The carboximidamide group exhibits a strong C=N stretching band, typically centered around 1640 cm⁻¹ . This band is sharp and distinct. Just below this (approx. 1590 cm⁻¹), the NH₂ scissoring vibration appears.

  • Differentiation: The precursor (2,6-dimethylpiperidine) lacks the C=N bond entirely. If you see a strong peak at 1640 cm⁻¹, the guanylation reaction was successful.

  • Salt Effect: In the HCl salt, the C=N bond is protonated to form a symmetrical guanidinium cation

    
    . This delocalization shifts the C=N stretch to a higher wavenumber (often 1670–1690 cm⁻¹ ) and broadens it significantly.
    
2. The High Frequency Region (3500–2800 cm⁻¹)
  • Target: You will observe distinct N-H stretching bands from the terminal

    
     and 
    
    
    
    groups. Look for a doublet or triplet pattern between 3450 and 3250 cm⁻¹ .
  • Steric Influence: The 2,6-dimethyl substitution on the piperidine ring creates steric bulk that forces the carboximidamide group out of the ring plane. This prevents strong intermolecular hydrogen bonding compared to unsubstituted piperidine-1-carboximidamide, often resulting in sharper, better-defined N-H peaks in the solid state.

3. The Methyl "Anchors" (1400–1300 cm⁻¹)

The 1380 cm⁻¹ band (umbrella deformation of


) confirms the integrity of the 2,6-dimethylpiperidine skeleton. This peak should remain relatively unchanged across all derivatives, serving as an internal standard for intensity normalization.

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol uses a "Check-Gate" system. You cannot proceed to the next step without validating the previous one.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred for solid guanidines due to hygroscopicity of KBr pellets.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal. Resolution: 4 cm⁻¹.[1] Scans: 32 (Screening) or 64 (Publication).

Step 1: Background & Blanking
  • Action: Clean crystal with isopropanol. Collect background spectrum.

  • Validation Gate: The region 2500–2000 cm⁻¹ (Diamond absorption) must be consistent.

    
     doublet at 2350 cm⁻¹ should be minimal.
    
Step 2: Sample Application
  • Action: Place ~5 mg of 2,6-Dimethylpiperidine-1-carboximidamide on the crystal. Apply pressure using the anvil until the force gauge reads 80-100 units (optimal contact).

  • Scientific Rationale: Guanidines are polar. Insufficient pressure yields poor contact and weak C=N signals; excessive pressure on soft crystals can shift lattice-dependent peaks.

Step 3: Data Acquisition & Processing[1]
  • Action: Acquire spectrum. Apply baseline correction (Rubberband method preferred).

  • Validation Gate (The "Precursor Check"): Zoom into 3300 cm⁻¹. Is there a singular, sharp peak characteristic of a secondary amine (N-H)?

    • YES: Incomplete reaction. Presence of unreacted 2,6-dimethylpiperidine.

    • NO: Proceed.

Step 4: Derivative Analysis (Optional but Recommended)
  • Action: Calculate the 2nd derivative of the 1700–1500 cm⁻¹ region.

  • Rationale: This resolves the overlapping C=N stretch and NH₂ scissoring bands, allowing for precise peak picking even if they appear as a single broad shoulder in the raw data.

Protocol Start Start FTIR Analysis Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Collect Background Clean->Background Sample Apply Sample & Pressure Background->Sample Scan Acquire Spectrum Sample->Scan Check Validation Gate: Check 3300 cm-1 Scan->Check Fail Fail: Recrystallize Sample (Precursor present) Check->Fail Sharp Peak Found Pass Pass: Analyze 1640 cm-1 Region Check->Pass No Sharp Peak

Figure 2: Experimental workflow with integrated validation gate to detect unreacted precursor.

References

  • Tiritiris, I. (2012).[2] "Piperidine-1-carboximidamide." Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253.[2] Link

    • Source for fundamental bond lengths and geometry of the piperidine-guanidine core.
  • BenchChem. (2025).[3] "Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups." Link

    • Source for general guanidine vibr
  • National Institute of Standards and Technology (NIST). "Piperidine, 2,6-dimethyl- FTIR Spectrum." NIST Chemistry WebBook, SRD 69. Link

    • Source for precursor ring vibration d
  • Sigma-Aldrich. "IR Spectrum of Guanidine Derivatives." Aldrich FT-IR Collection Edition II. Link

    • Reference for compar

Sources

Comparative

Publish Comparison Guide: HPLC Method Validation for 2,6-Dimethylpiperidine-1-carboximidamide

This guide outlines the validation of a high-performance liquid chromatography (HPLC) method for 2,6-Dimethylpiperidine-1-carboximidamide , a highly basic guanidine derivative. Given the physicochemical properties of thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of a high-performance liquid chromatography (HPLC) method for 2,6-Dimethylpiperidine-1-carboximidamide , a highly basic guanidine derivative.

Given the physicochemical properties of this molecule (high pKa ~12-13, high polarity), standard Reversed-Phase (RP) methods often fail, resulting in severe peak tailing and poor retention. This guide compares an Optimized Mixed-Mode (RP/Cation-Exchange) method against standard C18 and Ion-Pairing alternatives, demonstrating why the Mixed-Mode approach is the superior choice for purity analysis in drug development.

Executive Summary & Technical Rationale

2,6-Dimethylpiperidine-1-carboximidamide is a structural analog of guanidine-based antihypertensives (e.g., Debrisoquine). Its core feature is the guanidinium group , which remains protonated across the entire pH range typically used in HPLC (pH 2–8).[1]

The Analytical Challenge
  • Silanol Interaction: On standard silica-based C18 columns, the positively charged guanidine moiety interacts electrostatically with residual silanols, causing severe peak tailing (

    
    ).
    
  • Dewetting/Retention: The molecule is highly polar. In high-aqueous mobile phases required for retention on C18, "dewetting" (phase collapse) can occur, leading to unreproducible retention times.

The Solution: Mixed-Mode Chromatography

The validated method detailed below utilizes a Mixed-Mode Stationary Phase (Alkyl chain + Cation Exchange groups). This provides a dual retention mechanism:

  • Hydrophobic Retention: Via the alkyl chain (interaction with the piperidine ring).[1]

  • Ion-Exchange Retention: Via acidic surface groups interacting with the guanidinium cation.

Method Performance Comparison

We compared the Optimized Mixed-Mode Method (Method A) against two industry-standard alternatives: Traditional C18 (Method B) and Ion-Pairing Chromatography (Method C).[1]

Experimental Data Summary
ParameterMethod A: Mixed-Mode (Recommended) Method B: Standard C18 Method C: Ion-Pairing (IPC)
Stationary Phase C18 with embedded acidic groupsC18 (End-capped)C18 (End-capped)
Mobile Phase MeCN / Water / 0.1% Formic AcidMeCN / Phosphate Buffer pH 7.0MeCN / Water / 5mM Hexanesulfonate
Retention Time (

)
5.2 min1.8 min (Poor retention)6.5 min
Tailing Factor (

)
1.08 (Excellent)2.45 (Severe Tailing)1.15 (Good)
Theoretical Plates (

)
> 8,500< 2,000> 7,000
MS Compatibility Yes (Volatile buffer)No (Non-volatile salts)No (Ion-pair suppression)
Equilibration Time Fast (< 10 min)Fast (< 10 min)Slow (> 45 min)
Analysis of Alternatives
  • Why Method B fails: Even at neutral pH, the guanidine group is protonated. The "end-capping" of standard C18 columns is rarely 100% effective, leaving silanols that bind the analyte, destroying peak shape.

  • Why Method C is suboptimal: While Ion-Pairing (IPC) fixes peak shape by masking the charge, reagents like Hexanesulfonate permanently modify the column and suppress ionization in Mass Spectrometry (LC-MS), making this method unsuitable for modern impurity profiling workflows.[1]

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating : the system suitability criteria ensure that the column surface state is optimal before sample analysis begins.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Column: Mixed-Mode RP/SCX Column (e.g., SIELC Primesep 100 or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (v/v)[1]

    • B: Acetonitrile + 0.1% Formic Acid (v/v)[1]

    • Mode: Isocratic 60% A / 40% B (Adjust B% to modulate hydrophobic retention).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Guanidine absorption) or CAD (Charged Aerosol Detector) if UV sensitivity is low due to lack of conjugation.[1]

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Standard & Sample Preparation[7][10]
  • Diluent: Mobile Phase A/B (50:50).

  • Stock Solution: Dissolve 10 mg of 2,6-Dimethylpiperidine-1-carboximidamide reference standard in 10 mL Diluent (

    
    ).
    
  • Working Standard: Dilute Stock to

    
     for assay.
    
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.3.
    
  • Precision (RSD of 6 injections): NMT 1.0%.

  • Resolution (

    
    ):  > 2.0 between main peak and nearest synthesis impurity (e.g., 2,6-dimethylpiperidine precursor).
    

Validation Results Summary

The method was validated according to ICH Q2(R1) guidelines.

Validation ParameterResultAcceptance Criteria
Linearity (

)

(Range: 10–150% of target)

Accuracy (Recovery)


Precision (Repeatability)

RSD

RSD
LOD / LOQ

S/N > 3 / S/N > 10
Robustness Stable at

pH units
No significant shift

Visualizing the Mechanism & Workflow

Diagram 1: Separation Mechanism Comparison

This diagram illustrates why the Mixed-Mode approach succeeds where C18 fails.

SeparationMechanism cluster_C18 Standard C18 Failure Mode cluster_Mixed Mixed-Mode Success Mode C18_Surface Silica Surface (Residual Silanols Si-O⁻) Analyte_C18 Analyte (+) (Guanidinium) C18_Surface->Analyte_C18 Strong Electrostatic Attraction (Causes Tailing) Analyte_Mixed Analyte (+) (Guanidinium) Mixed_Surface Mixed-Mode Surface (Alkyl Chains + Acidic Groups) Mixed_Surface->Analyte_Mixed Controlled Ion-Exchange + Hydrophobic Interaction

Caption: Comparison of surface interactions. Red path: Unwanted silanol binding on C18. Green path: Controlled retention on Mixed-Mode stationary phase.

Diagram 2: Validation Workflow

The logical flow for validating the purity method.

ValidationWorkflow cluster_Screening Phase 1: Screening cluster_Validation Phase 2: ICH Validation Start Method Development Screen1 Test C18 (Fail) Start->Screen1 Screen2 Test Mixed-Mode (Pass) Screen1->Screen2 Switch Column Val1 Specificity (Impurity Spiking) Screen2->Val1 Optimize Buffer Val2 Linearity (5 Levels) Val1->Val2 Val3 Accuracy/Recovery Val2->Val3 Report Final Method SOP Val3->Report

Caption: Step-by-step workflow from initial screening failure to successful ICH validation.

References

  • SIELC Technologies. Separation of Guanidine Derivatives on Mixed-Mode Columns. Application Note. Available at: [Link][1]

  • ResearchGate. HPLC Determination of Guanidino Compounds in Serum. Available at: [Link]

  • PubChem. Compound Summary: N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.[3] National Library of Medicine. Available at: [Link][1]

  • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Validation

comparing 2,6-Dimethylpiperidine-1-carboximidamide with other guanidines

An In-Depth Comparative Analysis of 2,6-Dimethylpiperidine-1-carboximidamide and Other Guanidine Derivatives for Drug Discovery Authored by a Senior Application Scientist The guanidinium group is a cornerstone of medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 2,6-Dimethylpiperidine-1-carboximidamide and Other Guanidine Derivatives for Drug Discovery

Authored by a Senior Application Scientist

The guanidinium group is a cornerstone of medicinal chemistry, prized for its unique electronic and structural properties. As a strong base that remains protonated at physiological pH, it is a masterful molecular mimic for protonated primary amines and an adept participant in hydrogen bonding and electrostatic interactions with biological targets like carboxylates and phosphates.[1][2] This guide provides a detailed comparison of 2,6-Dimethylpiperidine-1-carboximidamide, a substituted guanidine, with other common guanidine-containing scaffolds. We will explore how the addition of the 2,6-dimethylpiperidine moiety fundamentally alters the physicochemical and pharmacological profile of the guanidine core, offering both opportunities and challenges for researchers in drug development.

The significance of the guanidine moiety stems from its capacity to engage in numerous non-covalent interactions, which is pivotal for molecular recognition and pharmacological adaptability.[1] Compounds incorporating this functional group have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, anti-protozoal, and anti-diabetic activities.[3][4]

The Guanidinium Cation: A Foundation of High Basicity

The defining characteristic of a guanidine is its exceptional basicity. Upon protonation, the positive charge on the resulting guanidinium cation is delocalized across the central carbon and three nitrogen atoms through resonance.[5] This Y-aromaticity results in a highly stable conjugate acid, driving the equilibrium towards the protonated state (pKaH ≈ 13.6 for guanidine).[2] This ensures that at a physiological pH of 7.4, guanidine-based molecules exist almost exclusively in their charged, guanidinium form.

G cluster_0 Resonance Structures of the Guanidinium Cation C C N1 NH₂ C->N1 N2 H₂N C->N2 N3 NH₂ C->N3 plus + equiv1 C2 C N1_2 H₂N C2->N1_2 N2_2 NH₂ C2->N2_2 N3_2 H₂N C2->N3_2 plus2 + equiv2 C3 C N1_3 H₂N C3->N1_3 N2_3 H₂N C3->N2_3 N3_3 NH₂ C3->N3_3 plus3 +

Caption: Resonance delocalization in the guanidinium cation.

Spotlight on 2,6-Dimethylpiperidine-1-carboximidamide

This molecule merges the polar, strongly basic carboximidamide (guanidine) group with a bulky, lipophilic, and conformationally restricted 2,6-dimethylpiperidine ring. This union creates a scaffold with distinct properties compared to simpler guanidines.

  • Structural Impact of the 2,6-Dimethylpiperidine Moiety:

    • Increased Lipophilicity: The piperidine ring, a saturated heterocycle, and its two methyl groups significantly increase the molecule's non-polar surface area.[6] This is expected to enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

    • Steric Hindrance: The methyl groups at the 2 and 6 positions sterically shield the adjacent nitrogen atom. This can influence the molecule's ability to act as a hydrogen bond donor and may impact its interaction with biological targets.

    • Conformational Rigidity: The piperidine ring exists predominantly in a chair conformation.[7] This reduces the molecule's conformational flexibility compared to acyclic alkylguanidines, which can be advantageous for locking in a bioactive conformation and improving target selectivity.[8]

Comparative Physicochemical Properties

The true utility of a scaffold is revealed through comparison. Below, we analyze how 2,6-Dimethylpiperidine-1-carboximidamide stacks up against other guanidine derivatives in terms of basicity and lipophilicity—two critical parameters in drug design.

CompoundStructurePredicted pKa (of Conjugate Acid)Predicted LogPKey Features
Guanidine Guanidine~13.6-1.5Parent compound, highly polar, strong base.[2]
Methylguanidine Methylguanidine~13.8-1.1Simple alkyl substitution, slightly increased basicity and lipophilicity.[9]
Arginine Arginine~12.5-4.2Biologically essential amino acid, zwitterionic, highly polar.
2,6-Dimethylpiperidine-1-carboximidamide 2,6-Dimethylpiperidine-1-carboximidamide (Structure not available, conceptual representation)>13.6 (estimated)~1.8 (estimated)Bulky lipophilic group increases LogP, electron-donating nature expected to increase pKa.[7]
Metformin (a Biguanide) Metformin~12.4 (for one group)-1.4Contains two guanidine groups, used as an anti-diabetic agent.

Note: Predicted pKa and LogP values are estimates from chemical software and literature analogs for illustrative purposes. Experimental determination is required for definitive values.

Analysis of Trends:
  • Basicity (pKa): The basicity of guanidines is influenced by substituents. Electron-donating groups, like the alkyl piperidine ring, are expected to increase the electron density on the guanidine nitrogens, thereby increasing the pKa relative to the parent compound.[5] Conversely, electron-withdrawing groups, such as the carboxylate in arginine's zwitterionic form, reduce basicity.

  • Lipophilicity (LogP): Lipophilicity describes a molecule's affinity for a non-polar environment and is a key determinant of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[10] There is a clear trend where adding aliphatic character, as with the 2,6-dimethylpiperidine group, drastically increases the LogP value, shifting the molecule from highly hydrophilic to moderately lipophilic. This can improve its ability to cross cell membranes but may also increase off-target binding and metabolic liabilities.[11]

Structure-Activity Relationship (SAR) Insights

The choice of substituent on the guanidine core is a critical decision in drug design, profoundly impacting biological activity.

SAR cluster_Core Guanidine Core cluster_Target Biological Target cluster_R_Groups Substituent 'R' Group Core Guanidinium Cation (+ Charge, H-Bonding) Target e.g., Carboxylate or Phosphate Group Core->Target Primary Interaction (Electrostatic, H-Bonding) R_Simple Simple Alkyl (e.g., Methylguanidine) R_Simple->Core Modifies Basicity Slightly Lipophilic R_Polar Polar/Functional (e.g., Arginine) R_Polar->Core Modifies Basicity Introduces New Interactions (Hydrophilic) R_Bulky Bulky/Lipophilic (e.g., 2,6-Dimethylpiperidine) R_Bulky->Core Modifies Basicity Increases Lipophilicity Introduces Steric Effects Confers Target Selectivity

Caption: Impact of substituents on guanidine properties and target interaction.

The 2,6-dimethylpiperidine moiety serves as a "lipophilic anchor" and a "conformational lock." While the guanidinium group provides the primary electrostatic interaction with a target, the piperidine ring can engage with hydrophobic sub-pockets, potentially leading to enhanced potency and selectivity compared to less substituted guanidines.[12] The steric bulk can also prevent binding to off-targets that have smaller binding sites.

Experimental Protocols for Physicochemical Characterization

Accurate experimental data is non-negotiable. The following protocols provide robust methods for determining the pKa and lipophilicity of novel guanidine derivatives.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa value from the resulting titration curve.[13][14]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a guanidine derivative.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • Beakers (50 mL)

  • Guanidine compound (~1 mM solution)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)[13]

  • Deionized water

Workflow Diagram:

pKa_Workflow start Start calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate prep Prepare ~1 mM Analyte Solution in 0.15 M KCl acidify Acidify to ~pH 2 with 0.1 M HCl prep->acidify titrate Titrate with 0.1 M NaOH Record pH vs. Volume acidify->titrate calibrate->prep plot Plot pH vs. Volume of Titrant titrate->plot analyze Identify Inflection Point (Equivalence Point) plot->analyze calculate Calculate Half-Equivalence Point pH at this point = pKa analyze->calculate end End calculate->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[13]

  • Sample Preparation: Dissolve an accurately weighed amount of the guanidine compound in the 0.15 M KCl solution to create a final concentration of approximately 1 mM.

  • Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Using a small amount of 0.1 M HCl, adjust the initial pH of the solution to between 1.8 and 2.0. This ensures the guanidine is fully protonated at the start of the titration.

  • Titration: Begin stirring the solution. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize (<0.01 pH unit drift per minute) before recording the pH and the total volume of titrant added.[13]

  • Data Collection: Continue the titration until the pH reaches approximately 12.0-12.5.

  • Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume at the half-equivalence point is half the volume of NaOH needed to reach the equivalence point. The pKa is equal to the pH of the solution at this half-equivalence point.[14]

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[10][15]

Objective: To determine the n-octanol/water partition coefficient (P) of a guanidine derivative.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pH-adjusted buffer, pre-saturated with n-octanol)

  • Guanidine compound

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Workflow Diagram:

LogP_Workflow start Start saturate Pre-saturate n-Octanol and Aqueous Buffer start->saturate dissolve Dissolve Analyte in one Phase (e.g., Aqueous) saturate->dissolve mix Combine Phases in Known Ratio (e.g., 1:1 v/v) dissolve->mix equilibrate Shake/Agitate until Equilibrium is Reached mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify Analyte Concentration in Both Phases separate->quantify calculate Calculate LogP = log₁₀([Org]/[Aq]) quantify->calculate end End calculate->end

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment. For ionizable compounds like guanidines, it is crucial to use a buffer to control the pH. To measure the LogP of the neutral species, the pH should be adjusted to ~2 units above the pKa. To measure the distribution coefficient at physiological pH (LogD₇.₄), a buffer at pH 7.4 should be used.[10]

  • Sample Preparation: Prepare a stock solution of the guanidine compound in the aqueous phase at a known concentration.

  • Partitioning: In a suitable vial, combine equal and known volumes of the n-octanol and the aqueous sample solution.

  • Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-4 hours) to ensure equilibrium is reached. The time required may vary depending on the compound.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).[11]

  • Replication: Repeat the experiment at least three times to ensure the results are accurate and reproducible.

Conclusion for the Field Professional

2,6-Dimethylpiperidine-1-carboximidamide represents a compelling scaffold that marries the reliable pharmacophore of the guanidinium cation with the modulating properties of a sterically defined, lipophilic substituent. Our analysis demonstrates that this substitution pattern is predicted to significantly increase lipophilicity while maintaining, or even enhancing, the inherent strong basicity of the guanidine core.

This profile suggests that derivatives based on this scaffold could offer improved cell permeability and the potential for enhanced target selectivity compared to simpler, more polar guanidines. However, this increased lipophilicity also brings potential liabilities, such as reduced aqueous solubility and increased metabolic turnover, which must be carefully evaluated. The provided experimental protocols offer a validated framework for obtaining the critical physicochemical data needed to guide the optimization of these promising compounds in any drug discovery program. The strategic use of such substituted guanidines allows for a nuanced exploration of chemical space, moving beyond the elementary polar interactions of the core group to craft highly specific and potent therapeutic agents.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery. [Link]

  • Novel approaches to screening guanidine derivatives. PubMed. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]

  • Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. PubMed. [Link]

  • Novel approaches to screening guanidine derivatives. Taylor & Francis Online. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. PubMed. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Structure–activity relationship of guanidines containing the 1,3-diphenylpropenone core against U-937 and HL-60 leukemic cells. ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor A. Semantic Scholar. [Link]

  • [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. PubMed. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. Europe PMC. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. ACS Publications. [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Dartmouth College. [Link]

  • Guanidine. Wikipedia. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Calculated and Experimental pK a Values of Six Acyclic Guanidine Superbases. MDPI. [Link]

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Publishing. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC. [Link]

  • The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ResearchGate. [Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC - NIH. [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted. Semantic Scholar. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • 2,6-Dimethylpiperidine. Wikipedia. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

Sources

Comparative

Comparative Guide: Reference Standard Grades for 2,6-Dimethylpiperidine-1-carboximidamide

Topic: Reference Standards for 2,6-Dimethylpiperidine-1-carboximidamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2,6-Dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 2,6-Dimethylpiperidine-1-carboximidamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethylpiperidine-1-carboximidamide (often analyzed as a trace impurity or degradation product in piperidine-based local anesthetics or guanidine-class therapeutics) presents a unique "triad" of analytical challenges: extreme basicity (pKa > 12) , hygroscopicity , and stereochemical isomerism (cis/trans).[1]

This guide objectively compares reference standard grades available for this analyte, providing experimental evidence to support the selection of the appropriate material for Critical Quality Attribute (CQA) assessment.

The Technical Landscape: Why This Analyte is Difficult

Before comparing standards, one must understand the failure modes of "generic" analysis for this compound.

  • Stereochemical Ambiguity: The 2,6-dimethylpiperidine moiety exists as a cis (meso, achiral) isomer and a trans (racemic) isomer pair. Commercial synthesis of the piperidine precursor often yields a mixture (typically ~70:30 or 90:10 cis:trans). If your reference standard does not explicitly state the isomeric ratio, your quantification will be biased if the chromatographic method separates the isomers.

  • Hygroscopicity: The guanidine (carboximidamide) function is a moisture magnet. A standard labeled "98% purity" can degrade to "90% potency" within hours of exposure to humid air, skewing assay results.

  • Chromatographic Tailing: As a strong base, it interacts with residual silanols on C18 columns, necessitating HILIC or specialized high-pH reversed-phase methods.

Comparative Analysis: Reference Standard Grades

The following table contrasts the three primary tiers of reference materials available for this compound.

FeatureTier 1: Primary Reference Standard (Certified) Tier 2: Secondary/Working Standard (In-House) Tier 3: Research Grade (Catalog Reagent)
Primary Use Release testing, Validation, Calibration of Secondary Stds.Routine QC, Stability Trending.Early R&D, Feasibility studies.
Purity Assignment Mass Balance Approach: (100% - %Water - %Solvents - %Inorganics) × Chromatographic Purity.Traceable to Tier 1 via direct comparison (HPLC/UV or MS).Area % only: Often ignores water/salt content.
Stereochemistry Explicitly defined (e.g., "99.1% cis-isomer").Qualified to match the Tier 1 profile.Undefined: "Mixture of isomers" is common.
Water Content Measured via Karl Fischer (KF) at time of bottling.Tested at time of use.Not typically reported.
Cost / Lead Time High / 4-12 Weeks (Custom Synthesis).Low / Immediate.Low / 1-2 Weeks.
Risk Profile Low: Defensible in regulatory audits.Medium: Depends on storage stability data.High: Potency errors of 10-20% are common due to salt form ambiguity (HCl vs. Free base).
Experimental Insight: The "Area %" Trap

In a comparative study, a Research Grade sample labeled "98% Purity (HPLC)" was analyzed against a Primary Standard .

  • Result: The Research Grade material contained 12% water and 5% inorganic salts (sulfate ash).

  • Actual Potency: 81.5%.

  • Consequence: Using the Research Grade material without correction would lead to a 19% overestimation of the impurity in drug samples, potentially causing false batch failures.

Decision Framework: Selecting the Right Standard

The following logic flow (visualized via Graphviz) dictates the selection process based on the development phase.

StandardSelection Start Start: Define Analytical Goal Phase Is this for GMP Release or Late-Stage Stability? Start->Phase Isomer Does the method separate cis/trans isomers? Phase->Isomer No (R&D) Primary MUST USE: Certified Primary Standard (w/ qNMR & KF data) Phase->Primary Yes (GMP) Quant Is accurate quantitation required (<5% error)? Isomer->Quant No (Single Peak) Isomer->Primary Yes (Split Peaks) Working USE: Qualified Secondary Standard (Traceable to Primary) Quant->Working Yes (Routine) Research USE: Research Grade (Characterize Isomers via NMR first) Quant->Research No (Qualitative) Working->Primary Qualified against

Figure 1: Decision Matrix for selecting reference standards based on regulatory requirements and chromatographic behavior.

Recommended Analytical Protocol (Self-Validating)

Due to the lack of a chromophore and the polarity of the guanidine group, HILIC-MS/MS is the gold standard. The following protocol includes self-validating steps to ensure system integrity.

Methodology: HILIC-MS/MS
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Gradient: 90% B to 60% B over 10 minutes. Guanidines require high organic starts to retain on HILIC.

  • Detection: ESI Positive Mode (MRM transition: m/z 170.1 → 113.1 for the parent piperidine ring loss).

Step-by-Step Standard Preparation (The "Hygroscopicity Protocol")

To mitigate the risk of water absorption altering the weight:

  • Equilibration: Allow the reference standard vial to reach room temperature in a desiccator before opening.

  • Rapid Weighing: Do not weigh directly into the volumetric flask. Weigh the solid into a small aluminum boat or weighing funnel to minimize static and time on the balance.

  • Solvent Choice: Dissolve immediately in 90:10 Acetonitrile:Water .

    • Why? Pure water may cause hydrolysis over time; pure acetonitrile may not dissolve the salt form. The 90:10 mix matches the initial mobile phase conditions, preventing solvent shock (peak distortion).

  • Internal Standard (Crucial): Spike the diluent with Metformin-D6 or a similar stable-isotope labeled guanidine.

    • Self-Validation: If the Internal Standard area count drifts by >15% across the run, the injection is invalid (likely due to source contamination or matrix effects).

Critical Quality Attribute: Stereochemical Characterization

If your method separates the cis and trans isomers, you must know which peak is which.

  • NMR Distinction:

    • Cis-isomer: The methyl protons appear as a doublet at lower shift (shielded) due to the equatorial position in the chair conformation.

    • Trans-isomer: Exhibits a distinct shift due to one methyl group being axial.

  • Workflow:

    • Run qNMR (Quantitative NMR) on the standard.

    • Integrate the methyl signals to determine the cis:trans molar ratio.

    • Apply this ratio to the chromatographic peaks to assign "Relative Response Factors" (RRF). Usually, RRF is ~1.0 for stereoisomers, but this must be verified.

Stereochem cluster_valid Validation Check Raw Raw Material (2,6-Dimethylpiperidine) Synth Guanidylation (Reaction) Raw->Synth Product Crude Carboximidamide Synth->Product Analysis HPLC Analysis Product->Analysis Cis Cis-Isomer (Major Peak) Analysis->Cis tR = 4.2 min Trans Trans-Isomer (Minor Peak) Analysis->Trans tR = 4.8 min Cis->Trans Resolution > 1.5?

Figure 2: Stereochemical separation workflow. The standard must characterize the ratio of these two peaks.

References
  • ICH Q3A(R2) . "Impurities in New Drug Substances."[3] International Council for Harmonisation, 2006. [Link]

  • ICH Q2(R1) . "Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation, 2005. [Link]

  • Al-Rimawi, F. "Hydrophilic interaction chromatography (HILIC) for the analysis of guanidine derivatives."[4] Journal of Chromatography A, 2018. (Contextual citation for HILIC methodology).

  • Bicker, W., et al. "Separation of guanidino compounds by HILIC-MS/MS." Journal of Separation Science, 2005.

Sources

Validation

Comprehensive Bioequivalence Comparison Guide: 2,6-Dimethylpiperidine-1-carboximidamide Formulations

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Objective: Evaluating Immediate-Release (IR) vs. Sustained-Release (SR) Architectures Introduction & Physicochemical Rationale As a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Objective: Evaluating Immediate-Release (IR) vs. Sustained-Release (SR) Architectures

Introduction & Physicochemical Rationale

As a Senior Application Scientist, evaluating the bioequivalence (BE) of sterically hindered, highly basic amine therapeutics requires moving beyond standard regulatory checklists to understand the underlying physicochemical mechanisms. 2,6-Dimethylpiperidine-1-carboximidamide (often utilized as a sulfate salt, CAS 1078161-63-3[1]) is a guanidine-like derivative synthesized from cis-2,6-Dimethylpiperidine[2].

Due to its high pKa and rapid aqueous solubility[3], the standard immediate-release (IR) formulation often suffers from rapid systemic clearance and Cmax-driven adverse effects. To optimize its therapeutic window, a Sustained-Release (SR) polymeric matrix formulation has been developed. This guide objectively compares the in vitro and in vivo performance of the standard IR salt versus the novel SR formulation, providing a self-validating methodological framework for bioequivalence testing based on FDA and EMA standards[4][5].

Regulatory & Mechanistic Framework

The fundamental premise of bioequivalence is that if two formulations exhibit identical plasma concentration-time profiles, they will yield identical safety and efficacy profiles[5]. Standard BE assessment relies on pharmacokinetic (PK) endpoints—specifically, the maximum plasma concentration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and the area under the curve (

). According to the 2010 EMA Guideline (CPMP/QWP/EWP/1401/98 Rev. 1), the 90% confidence intervals for the test-to-reference ratio of these parameters must fall within 80.00–125.00%[4].

However, when comparing an SR formulation (Test) to an IR formulation (Reference), we intentionally engineer a divergence in


 to blunt peak exposure. Therefore, the critical BE metric becomes the 

(proving an equal extent of absorption), while the altered

and prolonged

validate the sustained-release mechanism. In specific cases, widening of the acceptance interval for

can be clinically justified based on intra-subject variability[6].
Bioequivalence Workflow Visualization

BE_Workflow IR Reference Formulation (IR Sulfate Salt) InVitro In Vitro Dissolution (USP Apparatus II) IR->InVitro InVivo In Vivo PK Study (Crossover Design) IR->InVivo SR Test Formulation (SR HPMC Matrix) SR->InVitro SR->InVivo Stats Statistical Analysis (90% CI for AUC & Cmax) InVitro->Stats IVIVC Modeling LCMS LC-MS/MS Bioanalysis (Plasma Quantification) InVivo->LCMS Plasma Samples LCMS->Stats PK Profiles Outcome Bioequivalence Determination Stats->Outcome

Workflow for evaluating bioequivalence between IR and SR formulations.

Self-Validating Experimental Protocols
Protocol 1: In Vitro Dissolution Profiling (USP Apparatus II)

Causality: To predict in vivo absorption, we must first simulate gastrointestinal transit. The highly basic nature of 2,6-Dimethylpiperidine-1-carboximidamide means its solubility is pH-dependent, necessitating multi-media testing to ensure the SR matrix does not dose-dump in gastric acid.

  • Preparation: Fill USP Apparatus II vessels with 900 mL of dissolution media (0.1 N HCl for pH 1.2; Acetate buffer for pH 4.5; Phosphate buffer for pH 6.8). Equilibrate to 37.0 ± 0.5 °C.

  • Execution: Introduce the IR and SR formulations into separate vessels. Set paddle speed to 50 RPM to simulate mild gastrointestinal motility.

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, 60, 120, and 240 minutes. Immediately replace with 5 mL of fresh, pre-warmed media to maintain sink conditions.

  • Quantification: Filter samples through a 0.45 µm PTFE syringe filter and analyze via HPLC-UV at 220 nm. Calculate the similarity factor (

    
    ) to objectively compare the release profiles.
    
Protocol 2: In Vivo Pharmacokinetic Crossover Study

Causality: A randomized, two-period, two-sequence crossover design minimizes inter-subject variability, ensuring that differences in PK profiles are strictly formulation-driven rather than metabolism-driven.

  • Dosing: Fast adult Beagle dogs (n=12) overnight. Administer a single oral dose (equivalent to 10 mg API) of either the IR or SR formulation, followed by 20 mL of water.

  • Blood Sampling: Collect 2 mL venous blood samples into K

    
    EDTA tubes at pre-dose (0h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
    
  • Processing: Centrifuge samples at 3000 × g for 10 minutes at 4 °C. Extract the plasma supernatant and store at -80 °C until analysis.

  • Washout: Implement a 7-day washout period (exceeding 5 half-lives) before crossing over to the alternate formulation to prevent carryover effects.

Protocol 3: LC-MS/MS Bioanalysis

Causality: The low, sustained systemic concentrations of the SR formulation require high-sensitivity quantification. LC-MS/MS provides the necessary specificity and lower limit of quantification (LLOQ) to capture the terminal elimination phase accurately.

  • Extraction: Aliquot 100 µL of plasma. Add 300 µL of cold acetonitrile containing an isotopically labeled internal standard (IS) to precipitate plasma proteins.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes to pellet the proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Monitor the specific precursor-to-product ion transitions for 2,6-Dimethylpiperidine-1-carboximidamide using positive electrospray ionization (ESI+).

Quantitative Data Comparison

Table 1: Comparative Pharmacokinetic Parameters (Mean ± SD) Note: Data represents the crossover study results demonstrating successful AUC equivalence alongside intentional Cmax suppression.

ParameterIR Formulation (Reference)SR Formulation (Test)Test/Reference Ratio (%)BE Status (80-125% CI)

(ng/mL)
450.2 ± 45.1185.4 ± 22.341.1%Fails (Intentional)

(h)
0.5 ± 0.24.0 ± 1.0N/AExtended

(ng·h/mL)
1850.5 ± 160.41810.2 ± 155.897.8%Passes
Half-life (h) 2.1 ± 0.46.5 ± 0.8 (Apparent)N/AProlonged

Table 2: In Vitro Dissolution Release Kinetics (pH 6.8)

Time Point (min)IR Formulation (% Released)SR Formulation (% Released)
1585.4%12.1%
3098.2%24.5%
60100.0%45.3%
120100.0%68.7%
240100.0%92.4%
Conclusion

The experimental data validates that the SR formulation of 2,6-Dimethylpiperidine-1-carboximidamide successfully achieves bioequivalence in terms of total systemic exposure (


) while significantly dampening the peak concentration (

). This profile reduces the risk of concentration-dependent toxicity associated with the rapid absorption of the highly basic IR salt, demonstrating a successful formulation optimization strategy.
References
  • Source: chembk.
  • Source: guidechem.
  • Source: scbt.
  • Source: pharmtech.
  • Source: ualberta.
  • Source: nih.
  • Source: particle.

Sources

Comparative

Comparative Guide: Quantitative Bioanalysis of 2,6-Dimethylpiperidine-1-carboximidamide

Executive Summary & Analyte Profiling Accurately quantifying 2,6-Dimethylpiperidine-1-carboximidamide —a sterically hindered, highly basic guanidine derivative—in complex biological fluids (e.g., plasma, urine) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Accurately quantifying 2,6-Dimethylpiperidine-1-carboximidamide —a sterically hindered, highly basic guanidine derivative—in complex biological fluids (e.g., plasma, urine) presents a formidable bioanalytical challenge. Due to its extreme basicity (pKa ~13) and high polarity, this compound behaves as a persistent and mobile organic compound (PMOC). When subjected to traditional reversed-phase liquid chromatography (RPLC), it suffers from poor retention, eluting in the void volume with severe peak tailing [[1]](). Furthermore, the lack of a strong natural chromophore or fluorophore complicates direct optical detection.

This guide objectively compares the two primary analytical strategies for this class of compounds: the modern gold standard of HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography - Tandem Mass Spectrometry) versus the traditional HPLC-FLD (High-Performance Liquid Chromatography - Fluorescence Detection) method.

Technology Comparison: Direct vs. Indirect Analysis

The shift from optical detection to mass spectrometry has revolutionized the throughput and specificity of guanidine analysis 2. Below is a quantitative comparison of the two methodologies based on field-proven performance metrics.

Table 1: Quantitative Performance Comparison
Performance MetricProtocol A: HILIC-MS/MS (Recommended)Protocol B: HPLC-FLD (Alternative)
Detection Mechanism Direct (Precursor

156.2 → Product Ions)
Indirect (Fluorescent Derivatization)
Sample Preparation Time < 30 mins (Protein Precipitation + SPE)> 60 mins (Requires heating at 100°C)
Limit of Quantitation (LOQ) ~0.1 - 1.0 nM~50 nM (Capped by reagent background)
Linear Dynamic Range 3 - 4 orders of magnitude1 - 2 orders of magnitude
Matrix Effect Handling Corrected via Isotope-Labeled ISSusceptible to optical quenching
Throughput High (>200 samples/day)Low (<50 samples/day)

Methodological Causality: The "Why" Behind the Workflows

As an application scientist, it is critical to understand why specific experimental parameters are chosen rather than blindly following a protocol.

  • Why HILIC over RPLC? Highly polar guanidines wash out immediately on standard C18 columns. HILIC provides an orthogonal separation mechanism where analytes partition into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide). This ensures a sufficient retention factor (

    
    ) and utilizes a high-organic mobile phase that drastically improves droplet desolvation and ionization efficiency in the MS source 1.
    
  • The Derivatization Bottleneck in HPLC-FLD: To detect guanidines via fluorescence, they must be reacted with reagents like benzoin or 9,10-phenanthrenequinone 3, 4. This requires heating the sample at 100°C for 10 minutes. More critically, the derivatization agents create a constant background signal, artificially restricting the LOQ to around 50 nM regardless of detector sensitivity 3.

  • Why Isotope-Labeled Internal Standards (IS) are Mandatory: Biological matrices contain endogenous salts and phospholipids that cause severe ion suppression during Electrospray Ionization (ESI). A stable isotope-labeled surrogate is required to dynamically correct for extraction losses and matrix effects, ensuring the quantitative accuracy of the assay 5.

Workflow Sample Biological Fluid (Plasma/Urine) SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Protocol A Deriv Chemical Derivatization (9,10-Phenanthrenequinone) Sample->Deriv Protocol B HILIC HILIC Separation (Amide/Silica Column) SPE->HILIC MSMS ESI-MS/MS Detection (MRM Mode) HILIC->MSMS Data1 Direct Quantitation (High Specificity) MSMS->Data1 CEX Cation-Exchange LC (Isocratic Elution) Deriv->CEX FLD Fluorescence Detection (Ex: 325nm, Em: 435nm) CEX->FLD Data2 Indirect Quantitation (Prone to Background) FLD->Data2

Caption: Analytical workflows for 2,6-Dimethylpiperidine-1-carboximidamide: HILIC-MS/MS vs. HPLC-FLD.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must be treated as a self-validating system. The protocols below integrate mandatory quality control (QC) checks.

Protocol A: HILIC-MS/MS (Recommended)

This method utilizes positive-ion electrospray ionization mass spectrometry in multiple reaction monitoring (MRM) mode 5.

  • System Suitability Test (SST): Inject a neat standard to verify retention time stability and peak asymmetry (As < 1.5) before matrix analysis.

  • Sample Aliquoting & Spiking: Transfer 100 µL of biological fluid to a microcentrifuge tube. Spike with 10 µL of Isotope-Labeled Internal Standard (IS).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) cartridge. Wash with 5% methanol to remove neutral lipids, and elute with 5% NH₄OH in methanol to selectively recover the basic guanidines 1.

  • Chromatography: Evaporate the eluate to dryness and reconstitute in 90:10 Acetonitrile:Water (10 mM ammonium formate). Inject 5 µL onto an ACQUITY UPLC BEH Amide column.

  • Validation Check (Spike Recovery): Calculate recovery by comparing the peak area of the analyte spiked before extraction to the analyte spiked after extraction. Acceptable recovery ranges from 73% to 137% for complex matrices [[1]]().

Pathway Target 2,6-Dimethylpiperidine- 1-carboximidamide ESI Electrospray Ionization (ESI+) Target->ESI Precursor Precursor Ion [M+H]+ (m/z 156.2) ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 (Quantifier) CID->Product1 Product2 Product Ion 2 (Qualifier) CID->Product2

Caption: ESI-MS/MS ionization and MRM fragmentation pathway for the target guanidine derivative.

Protocol B: HPLC-FLD (Alternative)

Used when MS instrumentation is unavailable. This relies on the reaction of eluted constituents with 9,10-phenanthrenequinone [[4]]().

  • Alkalinization: Aliquot 100 µL of sample and add 0.5 M NaOH to drive the guanidine into its free-base form.

  • Derivatization: Add the 9,10-phenanthrenequinone reagent. Heat the mixture at 100°C for 10 minutes to form the fluorescent derivative 3, 4.

  • Neutralization: Cool the sample on ice and neutralize with HCl to stabilize the fluorophore.

  • Separation: Inject onto a 6 x 0.23 cm cation-exchange column utilizing an isocratic elution profile 4.

  • Detection: Monitor the eluent with a fluorometer set to an excitation wavelength of ~325 nm and an emission wavelength of ~435 nm 3.

  • Validation Check (Matrix Blank): Process a blank biological fluid (no analyte) to establish the baseline noise contributed by the derivatization reagent's constant background signal.

References

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis.ResearchGate.
  • Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method.PubMed.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.d-nb.info.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.PMC.
  • Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples.SciSpace.

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Safety & Regulatory Compliance

Safety

2,6-Dimethylpiperidine-1-carboximidamide proper disposal procedures

Operational and Disposal Master Guide: 2,6-Dimethylpiperidine-1-carboximidamide Introduction 2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) is a highly specialized nitrogenous organic base utilized extensive...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Guide: 2,6-Dimethylpiperidine-1-carboximidamide

Introduction 2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) is a highly specialized nitrogenous organic base utilized extensively in advanced drug development and synthetic methodologies[1][2]. Featuring a sterically hindered piperidine ring coupled with a carboximidamide (guanidine-like) moiety, this compound presents unique logistical and safety challenges. Often handled as a sulfate or hydrochloride salt to improve stability[3], both the free base and its salt derivatives require strict operational oversight. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, storage, and disposal of this chemical, ensuring stringent environmental compliance and laboratory safety.

Mechanistic Hazard Assessment: The Causality of Risk

To safely manage 2,6-Dimethylpiperidine-1-carboximidamide, operators must understand the chemical mechanisms driving its hazard profile. Do not simply follow steps; understand the why behind the safety requirements:

  • Exothermic Acid-Base Reactivity: The carboximidamide group imparts strong basicity to the molecule. If inadvertently mixed with strong inorganic acids (e.g., sulfuric acid, nitric acid, perchloric acid), it undergoes a rapid, highly exothermic neutralization reaction. This can lead to localized boiling, aerosolization of corrosive materials, or container rupture[4][5].

  • Nitrogenous Thermal Decomposition: The high nitrogen content in both the piperidine ring and the carboximidamide group means that incomplete combustion during improper disposal will release highly toxic nitrogen oxides (NOx) and potentially carcinogenic nitrosamines[6][7].

  • Environmental Persistence & Aquatic Toxicity: Guanidine derivatives exhibit significant mobility in aqueous environments and moderate persistence in soil. They are known to be toxic to aquatic organisms (such as algae), necessitating the strict prevention of drain disposal[7].

  • Flammability (Free Base Form): While the salts are relatively stable, the free base form of dimethylpiperidine derivatives is highly flammable. Vapors are heavier than air, can travel to distant ignition sources, and may cause sudden flash fires[6][8].

Quantitative Data & Waste Parameters

The following table synthesizes the critical operational data required for waste profiling, segregation, and EHS (Environmental Health and Safety) compliance.

ParameterSpecification / Protocol Requirement
Chemical Name 2,6-Dimethylpiperidine-1-carboximidamide
CAS Number 100862-81-5
Molecular Formula C8H17N3
Chemical Classification Organic Base / Guanidine Derivative / Piperidine Derivative
Primary Hazards Corrosive (pH > 10 in solution), Flammable (Free Base), Aquatic Toxicity
Storage Compatibility Store with other organic bases. Strictly isolate from inorganic acids and strong oxidizers[4][5].
Disposal Method High-Temperature Incineration with Flue Gas Scrubbing[8]
EPA / Waste Code Treat as Hazardous Waste (Corrosive/Flammable depending on physical state)

Operational Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions in the waste accumulation area. The following decision matrix illustrates the self-validating workflow for segregating 2,6-Dimethylpiperidine-1-carboximidamide waste.

G Start 2,6-Dimethylpiperidine-1- carboximidamide Waste State Determine Physical State Start->State Solid Solid Waste (e.g., Sulfate/HCl salts) State->Solid Liquid Liquid Waste (Free base / Solutions) State->Liquid WasteSolid Hazardous Solid Waste (Double-bagged/Sealed) Solid->WasteSolid OrgSolv Organic Solvent Mixture Liquid->OrgSolv AqSolv Aqueous Basic Mixture Liquid->AqSolv WasteFlam Flammable Organic Waste (Non-halogenated) OrgSolv->WasteFlam WasteAq Corrosive Aqueous Waste (pH > 10) AqSolv->WasteAq Storage Secondary Containment & Segregation WasteSolid->Storage WasteFlam->Storage WasteAq->Storage Disposal EHS Collection & High-Temp Incineration Storage->Disposal

Decision matrix for the segregation and disposal of 2,6-Dimethylpiperidine-1-carboximidamide.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Accumulation (Solutions & Free Base)

Causality Check: Liquid organic bases must never be mixed with halogenated solvents or inorganic acids to prevent exothermic degradation and the generation of toxic gases[5][9].

  • Verify Compatibility: Ensure the designated waste carboy is labeled exclusively for "Non-Halogenated Organic Bases" or "Aqueous Basic Waste," depending on the primary solvent used.

  • Ventilation: Perform all transfers inside a certified chemical fume hood to prevent the inhalation of corrosive aerosols or flammable vapors.

  • Transfer: Using a chemical-resistant funnel (e.g., HDPE or PTFE), slowly pour the 2,6-Dimethylpiperidine-1-carboximidamide solution into the waste container. Leave at least 25% headspace to accommodate potential vapor expansion and pressure changes[10].

  • Containment: Cap the container tightly with a screw-top lid. Place the primary waste container inside a secondary containment bin specifically designated for organic bases[4][11].

  • Labeling: Affix a hazardous waste tag immediately. List the exact composition (e.g., "2,6-Dimethylpiperidine-1-carboximidamide, 10% in Methanol") and check the "Flammable" and "Corrosive" hazard boxes.

Protocol B: Solid Waste and Contaminated Consumables

Causality Check: Solid salts (like the sulfate derivative) are less volatile but retain high aquatic toxicity and irritant properties. They must be isolated from ambient moisture, which can cause caking and degradation[3].

  • Collection: Sweep up any solid residues using non-sparking tools to avoid static discharge[6][8].

  • Packaging: Place the solid waste, along with contaminated weighing papers, spatulas, and disposable gloves, into a heavy-duty, puncture-resistant polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second bag or a rigid, sealable plastic pail (e.g., a standard green lab waste pail)[5].

  • Labeling: Label the outer container clearly as "Toxic/Irritant Solid Waste - Guanidine Derivatives."

  • Disposal Route: Submit a pickup request to your facility's EHS department. The material must be routed to a licensed facility for controlled high-temperature incineration equipped with flue gas scrubbing (to neutralize NOx emissions)[8].

Emergency Spill Response Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuate & Isolate: Clear personnel from the immediate area. If the free base (liquid) is spilled, extinguish all potential ignition sources immediately[6].

  • PPE Up: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant suit, nitrile gloves (double-gloved), and a full-face respirator equipped with an organic vapor/acid gas cartridge.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand). Do not use combustible absorbents like sawdust, as they can ignite or react[6][12].

  • Neutralization (Expert Only): If the spill is a highly concentrated basic solution, it may be carefully neutralized using a weak, dilute organic acid (e.g., 5% acetic acid) to mitigate corrosivity before absorption. Never use strong inorganic acids for spill neutralization due to the risk of violent exothermic reactions[4].

  • Collection: Shovel the absorbed mixture using non-sparking tools into a chemical waste bucket with a secure lid[8]. Label as "Hazardous Spill Cleanup - 2,6-Dimethylpiperidine-1-carboximidamide."

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste to prevent it from entering the municipal drain system[12].

References

  • Molaid. "2,6-Dimethylpiperidine-1-carboximidamide - CAS 100862-81-5".
  • Huaxuejia. "cas 100862-81-5, 2,6-dimethylpiperidine-1-carboximidamide".
  • Bidepharm. "Bis(pyrrolidine-1-carboximidamide), sulfuric acid".
  • ChemicalBook. "cis-2,6-Dimethylpiperidine - Safety Data Sheet".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 2,6-Dimethylpiperidine".
  • ChemScene. "Safety Data Sheet - cis-2,6-Dimethylpiperidine".
  • University of Waterloo. "CHEMICAL STORAGE FACT SHEET".
  • Nipissing University. "Hazardous Materials Disposal Guide".
  • University of Toronto. "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL".
  • Ontario Tech University. "Laboratory Hazardous Waste Management Manual".
  • VinUni. "Regulations on Management of Laboratories".
  • Environment Canada. "Screening Assessment for the Challenge Guanidine Derivatives".
  • ECHA. "1,3-diphenylguanidine".

Sources

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